Lotrafiban Hydrochloride
Description
Properties
CAS No. |
179599-82-7 |
|---|---|
Molecular Formula |
C23H33ClN4O4 |
Molecular Weight |
465.0 g/mol |
IUPAC Name |
2-[(2S)-4-methyl-3-oxo-7-(4-piperidin-4-ylpiperidine-1-carbonyl)-2,5-dihydro-1H-1,4-benzodiazepin-2-yl]acetic acid;hydrochloride |
InChI |
InChI=1S/C23H32N4O4.ClH/c1-26-14-18-12-17(2-3-19(18)25-20(23(26)31)13-21(28)29)22(30)27-10-6-16(7-11-27)15-4-8-24-9-5-15;/h2-3,12,15-16,20,24-25H,4-11,13-14H2,1H3,(H,28,29);1H/t20-;/m0./s1 |
InChI Key |
ZTHSAEXVSBEBHE-BDQAORGHSA-N |
Isomeric SMILES |
CN1CC2=C(C=CC(=C2)C(=O)N3CCC(CC3)C4CCNCC4)N[C@H](C1=O)CC(=O)O.Cl |
Canonical SMILES |
CN1CC2=C(C=CC(=C2)C(=O)N3CCC(CC3)C4CCNCC4)NC(C1=O)CC(=O)O.Cl |
Appearance |
Solid powder |
Other CAS No. |
179599-82-7 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
(S)-2,3,4,5-tetrahydro-4-methyl-3-oxo-7-((4-(4-piperidyl)piperidino)carbonyl)-1H-1,4-benzodiazepine-2-acetic acid, monohydrochloride lotrafiban lotrafiban hydrochloride SB 214857 SB-214857 SB214857 |
Origin of Product |
United States |
Foundational & Exploratory
Lotrafiban Hydrochloride: A Technical Deep Dive into its Mechanism of Action as a GPIIb/IIIa Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lotrafiban Hydrochloride is an orally bioavailable prodrug that undergoes in vivo conversion to its active metabolite, a potent and selective antagonist of the platelet glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor. This receptor plays a pivotal role in the final common pathway of platelet aggregation. By competitively inhibiting the binding of fibrinogen and von Willebrand factor to GPIIb/IIIa, Lotrafiban effectively blocks platelet aggregation and thrombus formation. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data from clinical studies, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Introduction: The Role of Platelets and the GPIIb/IIIa Receptor in Thrombosis
Platelets are key mediators of hemostasis and thrombosis. Upon vascular injury, platelets adhere to the exposed subendothelium, become activated, and aggregate to form a hemostatic plug. A crucial step in this process is the activation of the GPIIb/IIIa receptor, a member of the integrin family, on the platelet surface. Activation of this receptor leads to a conformational change, enabling it to bind with high affinity to ligands such as fibrinogen and von Willebrand factor, which bridge adjacent platelets, leading to aggregation and thrombus formation.[1][2] Consequently, antagonism of the GPIIb/IIIa receptor is a compelling therapeutic strategy for the prevention and treatment of arterial thrombosis in various cardiovascular diseases.[3][4]
Mechanism of Action of this compound
This compound is designed as a prodrug to enhance oral absorption. Following administration, it is rapidly converted by plasma and liver esterases into its active form.[3]
Molecular Target: The Glycoprotein IIb/IIIa Receptor
The active metabolite of Lotrafiban is a non-peptide mimetic of the arginine-glycine-aspartic acid (RGD) sequence.[3] This RGD sequence is the recognition motif present in fibrinogen and other ligands that binds to the GPIIb/IIIa receptor.[5] By mimicking this sequence, the active form of Lotrafiban acts as a direct and competitive antagonist, reversibly binding to the GPIIb/IIIa receptor.[5] This binding prevents the interaction of endogenous ligands, thereby inhibiting the final common pathway of platelet aggregation, irrespective of the initial activating stimulus.[1][5]
Signaling Pathway
The inhibitory action of Lotrafiban occurs at the cell surface, directly interfering with the cross-linking of platelets. The downstream consequences of this inhibition prevent the intracellular signaling cascades that would normally lead to platelet plug consolidation and thrombus stabilization.
References
Lotrafiban Hydrochloride: A Technical Guide to its Chemical Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological activity of Lotrafiban (B1675245) Hydrochloride. The information is curated for professionals in the fields of pharmaceutical research and drug development.
Chemical Structure
Lotrafiban Hydrochloride is the monohydrochloride salt of Lotrafiban. Lotrafiban, also known as SB-214857, is a potent, orally active, non-peptide antagonist of the platelet glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor.[1][2] Its chemical structure is characterized by a 1,4-benzodiazepine-2-acetic acid core.
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (2S)-7-([4,4'-bipiperidin]-1-ylcarbonyl)-2,3,4,5-tetrahydro-4-methyl-3-oxo-1H-1,4-benzodiazepine-2-acetic acid monohydrochloride.
Key Structural Features:
-
1,4-Benzodiazepine (B1214927) Core: A seven-membered heterocyclic ring fused to a benzene (B151609) ring, which serves as the central scaffold of the molecule.
-
Acetic Acid Moiety: A carboxymethyl group at the 2-position of the benzodiazepine (B76468) ring, which is crucial for its biological activity.
-
(S)-Stereochemistry: The stereocenter at the 2-position of the benzodiazepine ring is in the (S)-configuration, which is the active enantiomer.
-
4,4'-Bipiperidine (B102171) Group: Attached to the 7-position of the benzodiazepine ring via a carbonyl linker, this group contributes to the molecule's binding affinity and pharmacokinetic properties.
| Identifier | Value |
| Chemical Formula | C23H33ClN4O4 |
| Molecular Weight | 464.99 g/mol |
| CAS Number | 179599-82-7 |
| Synonyms | SB-214857-A, Lotrafiban HCl |
Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the construction of the chiral 1,4-benzodiazepine core followed by the introduction of the 4,4'-bipiperidine side chain. A manufacturing route has been developed that proceeds through a key racemic intermediate, which is then resolved to yield the desired (S)-enantiomer.
Synthesis Workflow
Caption: Synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of the Racemic Intermediate
The synthesis commences with 2-nitrobenzyl alcohol, which undergoes a seven-step, one-pot procedure to yield the key racemic intermediate, (2RS)-2,3,4,5-tetrahydro-4-methyl-3-oxo-1H-1,4-benzodiazepine-2-acetic acid methyl ester. This efficient process avoids the isolation of intermediates, making it suitable for large-scale production.
Step 2: Enzymatic Resolution
The racemic methyl ester is subjected to a lipase-catalyzed resolution. This enzymatic hydrolysis selectively converts the (S)-ester to the corresponding carboxylic acid, (2S)-2,3,4,5-tetrahydro-4-methyl-3-oxo-1H-1,4-benzodiazepine-2-acetic acid, leaving the (R)-ester largely unreacted. The unreacted (R)-enantiomer can be recovered and racemized for recycling.
Step 3: Iodination
The resulting (S)-carboxylic acid is then iodinated at the 7-position of the benzodiazepine ring to produce (2S)-7-iodo-4-methyl-3-oxo-1H-1,4-benzodiazepine-2-acetic acid.
Step 4: Palladium-Catalyzed Aminocarbonylation
The iodo intermediate undergoes a palladium-catalyzed aminocarbonylation reaction with 4,4'-pyridylpiperidine. This step introduces the bipiperidine side chain, yielding (2S)-7-[[4-(4-pyridinyl)-1-piperidinyl]carbonyl]-2,3,4,5-tetrahydro-4-methyl-3-oxo-1H-1,4-benzodiazepine-2-acetic acid.
Step 5: Hydrogenation
The pyridine (B92270) ring of the bipiperidine moiety is then reduced via hydrogenation over a palladium on charcoal catalyst. This reaction affords the zwitterionic form of Lotrafiban.
Step 6: Hydrochloride Salt Formation
Finally, treatment of the zwitterionic Lotrafiban with hydrochloric acid yields the stable and water-soluble this compound salt.
Quantitative Data
Physicochemical Properties
| Property | Value |
| Molecular Formula | C23H33ClN4O4 |
| Molecular Weight | 464.99 g/mol |
| Exact Mass | 464.219033 Da |
| Appearance | White solid |
| Solubility | Soluble in DMSO |
Biological Activity
Lotrafiban is a potent inhibitor of platelet aggregation. Its inhibitory effect is dose-dependent.
| Dose (twice daily) | Median Peak Inhibition of ADP-induced Platelet Aggregation |
| 5 mg | Similar to placebo |
| 20 mg | Not specified |
| 50 mg | Not specified |
| 100 mg | Nearly 100% |
Data from a dose-finding study in patients with coronary or cerebral atherosclerotic disease.[3]
Clinical Trial Data (BRAVO Trial)
A large-scale clinical trial (BRAVO) evaluated the efficacy and safety of Lotrafiban in patients with coronary and cerebrovascular disease.
| Outcome | Placebo | Lotrafiban | Hazard Ratio (95% CI) | p-value |
| All-cause Mortality | 2.3% | 3.0% | 1.33 (1.03 - 1.72) | 0.026 |
| Primary Endpoint * | 17.5% | 16.4% | 0.94 (0.85 - 1.03) | 0.19 |
| Serious Bleeding | 2.8% | 8.0% | - | <0.001 |
*Primary endpoint: composite of all-cause mortality, myocardial infarction, stroke, recurrent ischemia requiring hospitalization, and urgent revascularization.[4]
Mechanism of Action and Signaling Pathway
Lotrafiban acts as a competitive antagonist of the GPIIb/IIIa receptor on the surface of platelets. The GPIIb/IIIa receptor is a key mediator of platelet aggregation. In its activated state, it binds to fibrinogen, leading to the formation of platelet plugs.
Lotrafiban mimics the arginine-glycine-aspartic acid (RGD) sequence present in fibrinogen, which is the recognition site for the GPIIb/IIIa receptor.[1] By binding to the receptor, Lotrafiban competitively inhibits the binding of fibrinogen, thereby preventing platelet aggregation and thrombus formation.
Signaling Pathway Diagram
Caption: Mechanism of action of Lotrafiban.
References
- 1. Lotrafiban: an oral platelet glycoprotein IIb/IIIa blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Long-term oral platelet glycoprotein IIb/IIIa receptor antagonism with sibrafiban after acute coronary syndromes: study design of the sibrafiban versus aspirin to yield maximum protection from ischemic heart events post-acute coronary syndromes (SYMPHONY) trial. Symphony Steering Committee - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Randomized, double-blind, placebo-controlled, international trial of the oral IIb/IIIa antagonist lotrafiban in coronary and cerebrovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Lotrafiban Hydrochloride: A Technical Guide to its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lotrafiban (B1675245) Hydrochloride is an orally active, non-peptide antagonist of the platelet glycoprotein (B1211001) IIb/IIIa (GP IIb/IIIa) receptor. This receptor represents the final common pathway for platelet aggregation, playing a crucial role in thromboembolic events. By blocking the binding of fibrinogen and von Willebrand factor to this receptor, Lotrafiban potently inhibits platelet aggregation.[1] This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of Lotrafiban Hydrochloride, summarizing key data from clinical and preclinical studies.
Mechanism of Action
Lotrafiban is an esterified prodrug that is converted by plasma and liver esterases to its active form, a peptidomimetic of the arginine-glycine-aspartic acid (RGD) amino acid sequence.[1] This active metabolite mimics the binding site of fibrinogen and von Willebrand factor on the platelet GP IIb/IIIa receptor, thereby competitively inhibiting their binding and preventing platelet aggregation.[1] The GP IIb/IIIa receptor is the ultimate mediator of platelet aggregation, regardless of the initial agonist.
Signaling Pathway of Glycoprotein IIb/IIIa and Inhibition by Lotrafiban
Caption: Signaling pathway of platelet activation and aggregation via the GP IIb/IIIa receptor and its inhibition by Lotrafiban.
Pharmacokinetics
The pharmacokinetics of Lotrafiban have been characterized using a population-based approach, which is best described by a two-compartment model with first-order absorption and elimination.[2]
Absorption and Distribution
Following oral administration, Lotrafiban, as a prodrug, is absorbed and subsequently converted to its active form.[1] The distribution of the drug follows a two-compartment model, indicating distribution from a central compartment (blood and well-perfused organs) to a peripheral compartment (less well-perfused tissues).
Metabolism and Excretion
Lotrafiban is metabolized by plasma and liver esterases to its active metabolite.[1]
Factors Influencing Pharmacokinetics
Pharmacokinetic analyses have revealed that both age and renal function significantly impact the exposure to Lotrafiban.[2]
-
Age: Increasing age is associated with increased exposure to the drug.[2]
-
Creatinine (B1669602) Clearance: Decreased creatinine clearance leads to a higher exposure to Lotrafiban.[2]
Due to these factors, dose adjustments may be necessary for elderly patients and those with impaired renal function to avoid excessive drug accumulation and potential adverse effects.[2] Specifically, patients over 65 years of age or with a creatinine clearance of less than 60 mL/min may require lower doses.[2]
Quantitative Pharmacokinetic Parameters
While the pharmacokinetic profile of Lotrafiban is described by a two-compartment model, specific quantitative parameters such as half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), clearance (Cl), and volume of distribution (Vd) are not consistently reported in publicly available literature.
Pharmacodynamics
The primary pharmacodynamic effect of Lotrafiban is the dose-dependent inhibition of platelet aggregation.[2]
Dose-Response Relationship
Clinical studies have demonstrated a clear dose-response relationship for Lotrafiban's inhibition of ADP-induced platelet aggregation.[2] Near complete inhibition of platelet aggregation is achieved at plasma concentrations exceeding 20 ng/mL.[2]
Summary of Pharmacodynamic Data from the APLAUD Study
The Anti-Platelet Useful Dose (APLAUD) study was a Phase II clinical trial that evaluated the safety, tolerability, and pharmacodynamics of different doses of Lotrafiban.[1]
| Dose (twice daily) | Median Trough Inhibition of Platelet Aggregation (%) | Median Peak Inhibition of Platelet Aggregation (%) |
| 5 mg | Similar to placebo | Similar to placebo |
| 20 mg | Data not available | Data not available |
| 50 mg | Data not available | Data not available |
| 100 mg | Nearly 100% | Nearly 100% |
Data is derived from the APLAUD study, which showed a dose-dependent inhibition of ADP-induced platelet aggregation. The 5 mg dose was found to be similar to placebo, while the 100 mg dose resulted in almost complete inhibition.[2]
Experimental Protocols
Measurement of Platelet Aggregation: Light Transmission Aggregometry (LTA)
The primary method used to assess the pharmacodynamic effect of Lotrafiban in clinical trials is Light Transmission Aggregometry (LTA).
Principle: LTA measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist. As platelets clump together, the turbidity of the PRP decreases, allowing more light to pass through, which is detected by a photometer.
Methodology:
-
Blood Collection: Whole blood is collected from subjects into tubes containing an anticoagulant (e.g., sodium citrate).
-
Preparation of Platelet-Rich Plasma (PRP): The whole blood is centrifuged at a low speed to separate the red and white blood cells, leaving the platelets suspended in the plasma (PRP).
-
Preparation of Platelet-Poor Plasma (PPP): A portion of the blood is centrifuged at a high speed to pellet the platelets, resulting in platelet-poor plasma (PPP), which is used as a reference for 100% light transmission.
-
Aggregation Assay:
-
A sample of PRP is placed in a cuvette with a stir bar and warmed to 37°C in an aggregometer.
-
A baseline light transmission is established.
-
A platelet agonist, such as adenosine (B11128) diphosphate (B83284) (ADP), is added to the PRP to induce aggregation.
-
The change in light transmission is recorded over time as platelets aggregate.
-
-
Data Analysis: The extent of platelet aggregation is quantified as the maximum percentage change in light transmission relative to the PPP reference.
Experimental Workflow for LTA
Caption: Experimental workflow for measuring platelet aggregation using Light Transmission Aggregometry (LTA).
Clinical Studies and Safety
Lotrafiban has been evaluated in clinical trials, including the Phase II APLAUD study and the large-scale Phase III BRAVO (Blockage of the GPIIb/IIIa Receptor to Avoid Vascular Occlusion) trial.[1]
Safety and Tolerability
The APLAUD study demonstrated a dose-dependent increase in bleeding risk.[2] The 100 mg twice-daily dose was associated with an unacceptable bleeding profile and was terminated early.[2] Conversely, the 5 mg twice-daily dose had a safety profile similar to placebo.[2]
A key safety concern with GP IIb/IIIa inhibitors is thrombocytopenia. In the APLAUD study, protocol-defined thrombocytopenia (platelet count <100,000/μL) occurred in a small percentage of patients treated with Lotrafiban.[2]
A logistic regression analysis indicated that at exposures exceeding approximately 835 ng·h/mL, the severity of adverse bleeding events increased significantly.[2] This finding underscores the importance of dose adjustments based on patient characteristics like age and renal function to manage bleeding risk.
The BRAVO trial, a large-scale international study, was prematurely terminated due to an observed increase in mortality in the Lotrafiban group compared to placebo.[3]
Conclusion
This compound is a potent, orally available inhibitor of the platelet GP IIb/IIIa receptor, demonstrating a clear dose-dependent inhibition of platelet aggregation. Its pharmacokinetics are described by a two-compartment model and are significantly influenced by patient age and renal function, necessitating careful dose consideration in specific populations. While demonstrating potent pharmacodynamic effects, clinical development was halted due to safety concerns, including an increased risk of bleeding at higher doses and an unexpected increase in mortality in a large-scale clinical trial. The data and methodologies presented in this guide provide a comprehensive technical overview for researchers and professionals in the field of drug development and cardiovascular pharmacology.
References
- 1. Lotrafiban: an oral platelet glycoprotein IIb/IIIa blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A population pharmacokinetic-pharmacodynamic and logistic regression analysis of lotrafiban in patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Randomized, double-blind, placebo-controlled, international trial of the oral IIb/IIIa antagonist lotrafiban in coronary and cerebrovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Lotrafiban: A Technical Guide to a Glycoprotein IIb/IIIa Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lotrafiban (SB-214857) is an orally active, non-peptide antagonist of the platelet glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor.[1][2] As the final common pathway for platelet aggregation, the GPIIb/IIIa receptor represents a key target for antiplatelet therapy. Lotrafiban was developed to prevent arterial thrombosis in patients with coronary and cerebrovascular diseases.[1][2] This technical guide provides an in-depth overview of Lotrafiban, including its mechanism of action, physicochemical properties, preclinical and clinical data, and detailed experimental protocols for its evaluation. The information is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of antiplatelet agents.
Introduction to Lotrafiban and Glycoprotein IIb/IIIa Receptor Antagonism
Platelet aggregation is a critical event in the pathophysiology of arterial thrombosis, which underlies acute coronary syndromes (ACS) and ischemic stroke. The glycoprotein IIb/IIIa receptor, an integrin found on the surface of platelets, plays a central role in this process by mediating the binding of fibrinogen and von Willebrand factor (vWF), leading to the formation of platelet aggregates.[1] GPIIb/IIIa receptor antagonists, such as Lotrafiban, competitively inhibit this binding, thereby preventing platelet aggregation and thrombus formation.
Lotrafiban was developed as an orally bioavailable agent for long-term antiplatelet therapy.[1] It is a prodrug that is converted in the body to its active form, which mimics the arginine-glycine-aspartic acid (RGD) sequence present in fibrinogen and other ligands of the GPIIb/IIIa receptor.[1]
Physicochemical Properties of Lotrafiban
A summary of the key physicochemical properties of Lotrafiban is presented in the table below.
| Property | Value |
| Chemical Name | (2S)-7-([4,4'-Bipiperidin]-1-ylcarbonyl)-2,3,4,5-tetrahydro-4-methyl-3-oxo-1H-1,4-benzodiazepine-2-acetic acid |
| Alternative Name | SB-214857 |
| Molecular Formula | C23H32N4O4 |
| Molecular Weight | 428.53 g/mol |
| CAS Number | 171049-14-2 |
| Drug Class | Glycoprotein IIb/IIIa Receptor Antagonist |
| Administration | Oral |
Mechanism of Action and Signaling Pathway
Lotrafiban exerts its antiplatelet effect by competitively inhibiting the binding of fibrinogen and vWF to the activated GPIIb/IIIa receptor on platelets. This blockade of the final common pathway of platelet aggregation prevents the formation of a stable thrombus, regardless of the initial platelet agonist.
The signaling pathway leading to platelet aggregation and its inhibition by Lotrafiban is depicted below.
References
The Bioactivation of Lotrafiban: A Technical Guide to Prodrug Conversion
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lotrafiban (B1675245), an orally administered platelet glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor antagonist, was developed for the long-term prevention of thrombotic events in patients with coronary and cerebrovascular disease. As a prodrug, Lotrafiban is designed to be pharmacologically inactive until it undergoes biotransformation in the body to its active form, SB-214857. This conversion is a critical step in its mechanism of action, ensuring systemic exposure to the active moiety following oral administration. This technical guide provides an in-depth exploration of the conversion of the Lotrafiban prodrug to its active form, summarizing available data, detailing relevant experimental protocols, and visualizing the key processes involved.
Lotrafiban is an esterified prodrug that is converted to its active form by plasma and liver esterases.[1] The active metabolite, SB-214857, is a peptidomimetic of the arginine-glycine-aspartic acid (RGD) sequence, which is the recognition site for fibrinogen binding to the GPIIb/IIIa receptor on platelets. By competitively inhibiting this binding, SB-214857 effectively blocks the final common pathway of platelet aggregation, a key process in thrombus formation.
Prodrug Conversion and Pharmacokinetics
The conversion of Lotrafiban to SB-214857 is a hydrolytic process mediated by esterase enzymes present in the plasma and liver. This bioactivation is essential for the drug's efficacy, as the ester group enhances oral bioavailability.
Pharmacokinetic Profile
Clinical studies, including the Phase II APLAUD (Antiplatelet Useful Dose) trial, have characterized the pharmacokinetic profile of Lotrafiban. The pharmacokinetics of the active form, SB-214857, are described by a two-compartment model with first-order absorption and elimination.[2] Factors such as age and creatinine (B1669602) clearance have been shown to influence drug exposure, with increased age and decreased renal function leading to higher plasma concentrations of the active metabolite.[2]
Quantitative Pharmacokinetic and Pharmacodynamic Data
| Parameter | Value | Reference |
| Pharmacokinetic Model | Two-compartment with first-order absorption and elimination | [2] |
| Factors Influencing Exposure | Age, Creatinine Clearance | [2] |
| Effective Concentration for Platelet Inhibition | > 20 ng/mL for near-complete inhibition | [2] |
| Observed Adverse Effect Level (Bleeding Risk) | Increased risk at exposures > 835 ng·h/mL (AUC0-24h) | [2] |
Experimental Protocols
Detailed experimental protocols for Lotrafiban's development are largely proprietary. However, based on standard methodologies for studying esterase-mediated prodrug conversion and pharmacokinetic analysis, the following protocols represent the likely approaches used.
In Vitro Hydrolysis of Lotrafiban in Plasma and Liver Microsomes
Objective: To determine the rate and extent of Lotrafiban conversion to SB-214857 in biological matrices.
Materials:
-
Lotrafiban reference standard
-
SB-214857 reference standard
-
Human plasma (pooled)
-
Human liver microsomes (pooled)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (ACN)
-
Internal standard (e.g., a structurally similar, stable compound)
-
HPLC-MS/MS system
Procedure:
-
Prepare stock solutions of Lotrafiban, SB-214857, and the internal standard in a suitable organic solvent (e.g., DMSO or methanol).
-
Incubate Lotrafiban (final concentration, e.g., 1 µM) with human plasma or human liver microsomes (e.g., 0.5 mg/mL protein) in phosphate buffer at 37°C. For microsomal assays, include NADPH regenerating system cofactors if investigating potential oxidative metabolism in parallel.
-
At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the incubation mixture.
-
Immediately quench the enzymatic reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard.
-
Vortex the samples to precipitate proteins and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes).
-
Transfer the supernatant to a clean tube, evaporate to dryness under a stream of nitrogen, and reconstitute in the mobile phase for HPLC-MS/MS analysis.
-
Quantify the concentrations of remaining Lotrafiban and the formed SB-214857 against a standard curve.
-
Calculate the rate of disappearance of Lotrafiban and the rate of appearance of SB-214857 to determine the hydrolysis kinetics.
Quantification of Lotrafiban and SB-214857 in Human Plasma
Objective: To measure the concentrations of the prodrug and its active metabolite in plasma samples from clinical trial participants.
Instrumentation and Conditions:
-
HPLC System: A high-performance liquid chromatography system capable of gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Detection: Multiple Reaction Monitoring (MRM) in positive ion mode. Specific precursor-to-product ion transitions for Lotrafiban, SB-214857, and the internal standard would be determined and optimized.
Sample Preparation:
-
To 100 µL of human plasma, add the internal standard.
-
Perform protein precipitation by adding 300 µL of ice-cold acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant for analysis by HPLC-MS/MS.
Visualizing the Process
Prodrug Conversion Pathway
The enzymatic conversion of Lotrafiban is a critical step for its pharmacological activity. The following diagram illustrates this bioactivation pathway.
References
Lotrafiban: A Technical Whitepaper on a Glycoprotein IIb/IIIa Antagonist
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of Lotrafiban, a potent, orally available, non-peptide antagonist of the platelet glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor. Developed for the prevention of arterial thrombosis, its mechanism of action, physicochemical properties, and clinical development provide valuable insights into the therapeutic targeting of platelet aggregation.
Core Physicochemical and Pharmacological Data
Quantitative data for Lotrafiban are summarized in the table below, providing a quick reference for its key properties.
| Property | Value |
| CAS Number | 171049-14-2 |
| Molecular Formula | C₂₃H₃₂N₄O₄ |
| Molecular Weight | 428.52 g/mol |
| Monoisotopic Weight | 428.24 Da |
| Mechanism of Action | Fibrinogen receptor antagonist (GPIIb/IIIa) |
| Therapeutic Class | Antithrombotic, Platelet Aggregation Inhibitor |
Mechanism of Action: Inhibition of Platelet Aggregation
Lotrafiban exerts its antithrombotic effect by competitively inhibiting the binding of fibrinogen to the GPIIb/IIIa receptor on the surface of platelets. This receptor is the final common pathway for platelet aggregation, regardless of the initial agonist.
Signaling Pathways in Platelet Aggregation and Inhibition
Platelet activation is a complex process involving both "inside-out" and "outside-in" signaling.
-
"Inside-Out" Signaling: Agonists such as ADP, thrombin, or collagen bind to their respective receptors on the platelet surface, triggering intracellular signaling cascades. This culminates in a conformational change of the GPIIb/IIIa receptor, increasing its affinity for fibrinogen.
-
Fibrinogen Binding and Aggregation: Activated GPIIb/IIIa receptors bind to fibrinogen, which acts as a bridge between adjacent platelets, leading to the formation of a platelet plug.
-
"Outside-In" Signaling: The binding of fibrinogen to the GPIIb/IIIa receptor initiates further intracellular signaling events. This "outside-in" signaling is crucial for the stabilization of the platelet aggregate, clot retraction, and platelet spreading. Key mediators of this pathway include Src kinases, focal adhesion kinase (FAK), and the reorganization of the actin cytoskeleton.
Lotrafiban, by blocking the fibrinogen binding site on the GPIIb/IIIa receptor, effectively inhibits both the formation of platelet aggregates and the subsequent "outside-in" signaling that reinforces the thrombus.
Experimental Protocols
Platelet Aggregation Inhibition Assay
This protocol is adapted from clinical studies evaluating the pharmacodynamics of Lotrafiban.
1. Blood Collection and Preparation of Platelet-Rich Plasma (PRP):
- Collect whole blood into tubes containing 3.8% sodium citrate.
- Centrifuge the blood at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature with the centrifuge brake off.
- Carefully aspirate the upper, platelet-rich plasma (PRP) layer.
- Prepare platelet-poor plasma (PPP) by centrifuging a portion of the PRP at a higher speed (e.g., 1500-2000 x g) for 10 minutes. PPP is used to set the 100% aggregation baseline in the aggregometer.
2. Aggregometry:
- Use a light transmission aggregometer to measure platelet aggregation.
- Pre-warm the PRP aliquots to 37°C.
- Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
- Add a known concentration of a platelet agonist, such as 20 µmol/L ADP, to the PRP to induce aggregation.
- Record the maximum percentage of aggregation and the maximal slope of the aggregation curve.
3. Inhibition Measurement:
- To measure the inhibitory effect of Lotrafiban, incubate PRP with varying concentrations of the compound or a vehicle control for a specified period before adding the agonist.
- Calculate the percentage of inhibition for each Lotrafiban concentration relative to the vehicle control.
Radioligand Binding Assay for Receptor Affinity
This is a generalized protocol for determining the binding affinity of a compound like Lotrafiban to the GPIIb/IIIa receptor.
1. Membrane Preparation:
- Isolate platelets from whole blood.
- Homogenize the platelets in a cold lysis buffer containing protease inhibitors.
- Centrifuge the homogenate at a high speed (e.g., 20,000 x g) to pellet the cell membranes.
- Wash and resuspend the membrane pellet in a suitable assay buffer. Determine the protein concentration of the membrane preparation.
2. Competition Binding Assay:
- In a multi-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled ligand known to bind to GPIIb/IIIa (e.g., ³H-tirofiban), and varying concentrations of unlabeled Lotrafiban.
- Include control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of an unlabeled competitor).
- Incubate the plate to allow the binding to reach equilibrium.
- Separate the bound from free radioligand by rapid filtration through a glass fiber filter.
- Measure the radioactivity retained on the filters using a scintillation counter.
3. Data Analysis:
- Calculate specific binding by subtracting non-specific binding from total binding.
- Plot the percentage of specific binding against the concentration of Lotrafiban.
- Determine the IC₅₀ (the concentration of Lotrafiban that inhibits 50% of the specific binding of the radioligand).
- Calculate the equilibrium dissociation constant (Ki) for Lotrafiban using the Cheng-Prusoff equation.
Lotrafiban Drug Development and Discontinuation
The development of Lotrafiban provides a case study in the challenges of bringing a novel antithrombotic agent to market.
Lotrafiban progressed through early-phase clinical trials, with studies like the APLAUD (Antiplatelet Useful Dose) trial demonstrating its ability to inhibit platelet aggregation in a dose-dependent manner. However, the large-scale Phase III BRAVO (Blockade of the GPIIb/IIIa Receptor to Avoid Vascular Occlusion) trial was terminated prematurely. The Data and Safety Monitoring Board found an increased risk of mortality and major bleeding in the Lotrafiban group compared to placebo, without a counterbalancing beneficial effect on the primary composite endpoint of death, myocardial infarction, or stroke.[1] Consequently, the development of Lotrafiban was discontinued.
This outcome highlights the fine balance required for antithrombotic therapies between preventing ischemic events and causing bleeding complications, a critical consideration for researchers and drug developers in this field.
References
An In-depth Technical Guide to Lotrafiban Hydrochloride and other -fiban Drugs
For Researchers, Scientists, and Drug Development Professionals
Abstract
The glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor plays a pivotal role in the final common pathway of platelet aggregation, making it a prime target for antiplatelet therapy. The "-fiban" class of drugs, competitive antagonists of the GPIIb/IIIa receptor, has been extensively investigated for the prevention and treatment of thrombotic events. This technical guide provides a comprehensive comparison of Lotrafiban hydrochloride with other notable -fiban drugs, including intravenous agents such as Tirofiban and Eptifibatide, and oral agents like Orbofiban, Sibrafiban (B69945), Xemilofiban, and Lefradafiban. We delve into their mechanisms of action, chemical structures, pharmacokinetic and pharmacodynamic profiles, and a critical analysis of their clinical trial outcomes. This guide also includes detailed experimental protocols for key assays used in their evaluation and visual representations of the relevant signaling pathways to facilitate a deeper understanding of their pharmacological context.
Introduction: The Glycoprotein IIb/IIIa Receptor as a Therapeutic Target
Platelet aggregation is a critical process in hemostasis and thrombosis. Upon vascular injury, platelets adhere to the exposed subendothelium, become activated, and recruit additional platelets to form a hemostatic plug. A key event in this process is the conformational activation of the GPIIb/IIIa receptor, a member of the integrin family (αIIbβ3), on the platelet surface. Activated GPIIb/IIIa receptors bind with high affinity to ligands such as fibrinogen and von Willebrand factor (vWF), which act as molecular bridges between platelets, leading to aggregation and thrombus formation.
Given its central role, the GPIIb/IIIa receptor has been a major focus for the development of antiplatelet agents. The -fiban drugs are a class of pharmacologic agents designed to competitively inhibit the binding of fibrinogen to the GPIIb/IIIa receptor, thereby preventing platelet aggregation. This class includes both intravenously administered drugs for acute settings and orally available agents for chronic therapy. While the intravenous -fibans have established a role in the management of acute coronary syndromes (ACS), the development of all oral -fibans, including Lotrafiban, was halted due to unfavorable risk-benefit profiles observed in large clinical trials.[1] This guide will explore the scientific and clinical journey of these compounds.
Comparative Analysis of -fiban Drugs
This section provides a detailed comparison of this compound with other key -fiban drugs. The data presented is a synthesis of information from various preclinical and clinical studies.
Chemical Structures and Classification
The -fiban drugs can be broadly classified based on their chemical structure and route of administration.
-
This compound: An orally active, non-peptide, peptidomimetic of the arginine-glycine-aspartic acid (RGD) sequence.[2]
-
Tirofiban: A non-peptide, tyrosine derivative administered intravenously.[3]
-
Eptifibatide: A cyclic heptapeptide (B1575542) derived from a protein found in the venom of the southeastern pygmy rattlesnake, administered intravenously.[4]
-
Orbofiban: An orally active, non-peptide antagonist.[5]
-
Sibrafiban: An orally active, peptidomimetic, selective antagonist.[6]
-
Xemilofiban: An orally active, non-peptide prodrug.[7]
-
Lefradafiban: An orally active prodrug of fradafiban.[8]
Quantitative Pharmacodynamic and Pharmacokinetic Data
The following tables summarize key pharmacodynamic and pharmacokinetic parameters for Lotrafiban and other -fiban drugs. Direct comparative studies are limited, and data are compiled from various sources.
Table 1: Pharmacodynamic Properties of -fiban Drugs
| Drug | IC50 for Platelet Aggregation (ADP-induced) | Receptor Binding Affinity (Kd/EC50) |
| Lotrafiban | Near complete inhibition at >20 ng/mL | Data not readily available |
| Tirofiban | ~37 nmol/L[9] | EC50 ~24 nmol/L (to platelet GPIIb/IIIa)[9] |
| Eptifibatide | 0.11-0.22 µg/mL[10] | Data not readily available |
| Orbofiban | 29 ± 6 ng/mL[11] | Data not readily available |
| Sibrafiban | Dose-dependent (47% to 97% inhibition)[7] | Data not readily available |
| Xemilofiban | IC50 = 0.035 µM (for active metabolite SC-54701)[12] | Data not readily available |
| Lefradafiban | Dose-dependent (related to receptor occupancy)[13] | Data not readily available |
Table 2: Pharmacokinetic Properties of -fiban Drugs
| Drug | Route of Administration | Bioavailability | Half-life (t½) |
| Lotrafiban | Oral | Data not readily available | Data not readily available |
| Tirofiban | Intravenous | 100% | ~2 hours[12] |
| Eptifibatide | Intravenous | 100% | ~2.5 hours[14] |
| Orbofiban | Oral | ~28%[10] | ~18 hours[10] |
| Sibrafiban | Oral | Data not readily available | ~11 hours (active metabolite)[15] |
| Xemilofiban | Oral | Data not readily available | Data not readily available |
| Lefradafiban | Oral | Data not readily available | Data not readily available |
Clinical Trial Outcomes: A Tale of Two Modalities
The clinical development of -fiban drugs reveals a stark contrast between the success of intravenous agents and the failure of their oral counterparts.
Intravenous -fibans (Tirofiban and Eptifibatide):
Large-scale clinical trials have demonstrated the efficacy of intravenous Tirofiban and Eptifibatide in reducing ischemic events in patients with ACS, particularly those undergoing percutaneous coronary intervention (PCI).[9][16] Their rapid onset and offset of action make them suitable for the acute management of thrombotic events.
Oral -fibans (Lotrafiban, Orbofiban, Sibrafiban, Xemilofiban, Lefradafiban):
Despite promising early-phase results, large Phase III trials of oral -fibans were consistently disappointing.
-
Lotrafiban (BRAVO trial): The BRAVO (Blockade of the GPIIb/IIIa Receptor to Avoid Vascular Occlusion) trial was terminated prematurely due to a significant increase in mortality in the Lotrafiban group compared to placebo.[8] An increased risk of serious bleeding was also observed.[8]
-
Orbofiban (OPUS-TIMI 16 trial): This trial also showed an increased mortality rate in patients receiving Orbofiban.[2]
-
Sibrafiban (SYMPHONY trials): The SYMPHONY trials did not demonstrate a benefit of Sibrafiban over aspirin (B1665792) and were associated with increased bleeding.[17]
-
Xemilofiban (EXCITE trial): The EXCITE (Evaluation of Oral Xemilofiban in Controlling Thrombotic Events) trial found no significant reduction in the primary endpoint of death, myocardial infarction, or urgent revascularization with Xemilofiban compared to placebo.[18]
The reasons for the failure of oral -fibans are thought to be multifactorial, including a potential pro-aggregatory effect at certain concentrations, a narrow therapeutic window, and challenges in maintaining consistent levels of platelet inhibition.[2]
Table 3: Summary of Key Clinical Trial Outcomes
| Drug | Trial | Patient Population | Primary Endpoint | Key Finding |
| Lotrafiban | BRAVO | Coronary and cerebrovascular disease | Composite of all-cause mortality, MI, stroke, recurrent ischemia, urgent revascularization | Increased mortality and serious bleeding with Lotrafiban.[8] |
| Tirofiban | RESTORE | Acute coronary syndromes undergoing angioplasty | Composite of death, MI, CABG, repeat PTCA, or stent placement for abrupt closure at 30 days | 16% relative reduction (p=0.160), with significant reduction at 2 days.[19] |
| Eptifibatide | PURSUIT | Acute coronary syndromes | Death or nonfatal myocardial infarction | Reduced incidence of the composite endpoint.[20] |
| Orbofiban | OPUS-TIMI 16 | Unstable coronary syndromes | Composite of death, MI, stroke, recurrent ischemia, urgent revascularization | Increased mortality with Orbofiban.[2] |
| Sibrafiban | SYMPHONY | Post-acute coronary syndrome | Composite of all-cause mortality, MI, severe recurrent ischemia at 90 days | No benefit over aspirin, increased bleeding.[21] |
| Xemilofiban | EXCITE | Percutaneous coronary revascularization | Death, nonfatal MI, or urgent revascularization at 182 days | No significant reduction in the primary endpoint.[18] |
| Lefradafiban | FROST | Acute coronary syndromes without ST-elevation | Death, MI, coronary revascularization, recurrent angina | Trend towards reduction in cardiac events with 30 mg dose, but dose-dependent increase in bleeding.[2] |
Experimental Protocols
This section outlines the methodologies for key experiments cited in the evaluation of -fiban drugs.
Platelet Aggregation Assay (Light Transmission Aggregometry)
Principle: This assay measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.
Methodology:
-
Blood Collection: Whole blood is drawn from healthy, drug-free volunteers into tubes containing 3.2% sodium citrate.
-
PRP and PPP Preparation: Platelet-rich plasma (PRP) is prepared by centrifuging the whole blood at a low speed (e.g., 200 x g for 10 minutes). The supernatant is the PRP. Platelet-poor plasma (PPP) is prepared by centrifuging the remaining blood at a high speed (e.g., 2000 x g for 15 minutes).[2]
-
Assay Procedure:
-
Aliquots of PRP are placed in a cuvette with a stir bar in a light transmission aggregometer.
-
The instrument is calibrated with PRP (0% transmission) and PPP (100% transmission).
-
The -fiban drug (or vehicle control) is added to the PRP and incubated for a specified time.
-
A platelet agonist (e.g., ADP, collagen, thrombin receptor activating peptide - TRAP) is added to induce aggregation.
-
The change in light transmission is recorded over time.
-
-
Data Analysis: The maximum percentage of aggregation is determined. The IC50 value (the concentration of the drug that inhibits 50% of the maximal aggregation) is calculated from dose-response curves.
GPIIb/IIIa Receptor Binding Assay (Radioligand Assay)
Principle: This assay measures the ability of a -fiban drug to compete with a radiolabeled ligand (e.g., [3H]-Tirofiban or a radiolabeled fibrinogen mimetic) for binding to the GPIIb/IIIa receptor on platelets or in a purified receptor preparation.
Methodology:
-
Receptor Preparation: Washed human platelets or purified GPIIb/IIIa receptors are prepared.
-
Assay Procedure:
-
The receptor preparation is incubated with the radioligand at a fixed concentration.
-
Increasing concentrations of the unlabeled -fiban drug are added to compete for binding.
-
Non-specific binding is determined in the presence of a large excess of an unlabeled ligand.
-
The reaction is incubated to allow binding to reach equilibrium.
-
-
Separation and Detection: The receptor-bound radioligand is separated from the free radioligand by rapid filtration through a glass fiber filter. The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value is determined from the competition curve, and the equilibrium dissociation constant (Ki) is calculated using the Cheng-Prusoff equation.
Signaling Pathways and Experimental Workflows
This section provides visual representations of the GPIIb/IIIa signaling pathway and a typical experimental workflow for evaluating -fiban drugs.
GPIIb/IIIa Signaling Pathway
The activation of the GPIIb/IIIa receptor is a complex process involving both "inside-out" and "outside-in" signaling.
Caption: GPIIb/IIIa signaling pathway.
Experimental Workflow for -fiban Drug Evaluation
The following diagram illustrates a typical workflow for the preclinical and early clinical evaluation of a novel -fiban compound.
Caption: Experimental workflow for -fiban drug development.
Conclusion
The -fiban class of drugs represents a significant chapter in the development of antiplatelet therapies. The intravenous agents, Tirofiban and Eptifibatide, have proven to be valuable tools in the acute management of cardiovascular diseases. However, the story of the oral -fibans, including Lotrafiban, serves as a cautionary tale in drug development. Despite a sound pharmacological rationale and promising initial data, the translation to long-term clinical benefit was not achieved, and in some cases, harm was observed.
This in-depth technical guide has provided a comparative analysis of Lotrafiban and other -fiban drugs, highlighting their chemical, pharmacodynamic, and pharmacokinetic properties, as well as their clinical trial outcomes. The provided experimental protocols and pathway diagrams offer a framework for researchers and drug development professionals to understand the evaluation of this important class of compounds. Future research in this area will likely focus on developing antiplatelet agents with a wider therapeutic window and a more favorable long-term safety profile.
References
- 1. Pharmacokinetics and pharmacodynamics of sibrafiban, an orally administered IIb/IIIa antagonist, in patients with acute coronary syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. derangedphysiology.com [derangedphysiology.com]
- 4. Integrin αIIbβ3 outside-in signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Eptifibatide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. mims.com [mims.com]
- 8. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 9. Signaling during platelet adhesion and activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Orbofiban: an orally active GPIIb/IIIa platelet receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Integrin αIIbβ3 outside-in signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. drugs.com [drugs.com]
- 13. go.drugbank.com [go.drugbank.com]
- 14. Eptifibatide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. ahajournals.org [ahajournals.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. youtube.com [youtube.com]
- 19. Pharmacokinetics and pharmacodynamics of sibrafiban alone or in combination with ticlopidine and aspirin - PMC [pmc.ncbi.nlm.nih.gov]
- 20. go.drugbank.com [go.drugbank.com]
- 21. Pharmacokinetics and pharmacodynamics of sibrafiban, an orally administered GP IIb/IIIa antagonist, following coadministration of aspirin and heparin - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Lotrafiban Hydrochloride in vitro Platelet Aggregation Assays
Abstract: This document provides detailed application notes and protocols for the in vitro evaluation of Lotrafiban Hydrochloride, an orally active platelet glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor antagonist.[1] The protocols described herein are intended for researchers, scientists, and drug development professionals engaged in the characterization of antiplatelet agents. Methodologies for Light Transmission Aggregometry (LTA) and a summary of quantitative analysis are presented.
Introduction
Platelet aggregation is a critical process in hemostasis and thrombosis. The glycoprotein IIb/IIIa receptor, an integrin found on the surface of platelets, plays a pivotal role by mediating the final common pathway of platelet aggregation.[2][3] Upon platelet activation by various agonists (e.g., ADP, thrombin, collagen), the GPIIb/IIIa receptor undergoes a conformational change, enabling it to bind to fibrinogen and von Willebrand factor.[1][2] This binding cross-links adjacent platelets, leading to the formation of a platelet plug.[2]
This compound is the prodrug of an orally bioavailable, non-peptide antagonist of the GPIIb/IIIa receptor.[1] It is designed to mimic the arginine-glycine-aspartic acid (RGD) sequence recognized by the receptor, thereby competitively inhibiting the binding of fibrinogen and preventing platelet aggregation.[1][3] Evaluating the efficacy of GPIIb/IIIa antagonists like Lotrafiban requires robust and reproducible in vitro assays. Light Transmission Aggregometry (LTA) is considered the gold standard for assessing platelet function and is a primary method for characterizing the inhibitory effects of such compounds.[4]
Mechanism of Action of Lotrafiban
Lotrafiban acts as a direct and competitive antagonist of the GPIIb/IIIa receptor. After oral administration, the esterified prodrug, Lotrafiban, is converted by plasma and liver esterases into its active form.[1] This active metabolite mimics the RGD sequence of fibrinogen, binding to the GPIIb/IIIa receptor and preventing fibrinogen from cross-linking platelets.[1] This blockade of the final common pathway of platelet aggregation inhibits thrombus formation regardless of the initial platelet activation stimulus.[2][3]
References
- 1. Lotrafiban: an oral platelet glycoprotein IIb/IIIa blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. researchgate.net [researchgate.net]
- 4. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Lotrafiban Hydrochloride: Application Notes and Protocols for In Vitro Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lotrafiban Hydrochloride is a potent, orally available, non-peptide antagonist of the platelet glycoprotein (B1211001) IIb/IIIa (GP IIb/IIIa) receptor, also known as integrin αIIbβ3.[1][2] As a peptidomimetic of the arginine-glycine-aspartic acid (RGD) sequence, Lotrafiban competitively inhibits the binding of fibrinogen and von Willebrand factor to the GP IIb/IIIa receptor.[2] This action effectively blocks the final common pathway of platelet aggregation, a critical event in thrombosis.[3][4] While initially developed for the prevention of thrombotic events, its development was discontinued (B1498344) due to an increased risk of bleeding at higher doses in clinical trials.[5] Nevertheless, this compound remains a valuable tool for in vitro studies investigating the roles of GP IIb/IIIa in various cellular processes beyond thrombosis, including cell adhesion, migration, and signaling.
These application notes provide detailed protocols for the use of this compound in cell culture studies, focusing on its well-established role in inhibiting platelet aggregation and its potential applications in studying endothelial and cancer cell biology.
Mechanism of Action
This compound is a prodrug that is converted to its active form by plasma and liver esterases.[2] The active metabolite mimics the RGD sequence found in fibrinogen and other ligands of the GP IIb/IIIa receptor.[2] By binding to the GP IIb/IIIa receptor on platelets, it prevents the conformational change required for ligand binding, thereby inhibiting platelet aggregation.[2][4] The GP IIb/IIIa receptor is not only crucial for platelet aggregation but is also expressed on other cell types, including endothelial cells and some tumor cells, where it mediates cell-matrix and cell-cell interactions.[6][7]
Data Presentation
Quantitative Data on this compound
The following table summarizes the dose-dependent inhibitory effects of Lotrafiban on platelet aggregation.
| Dosage (BID) | Median Trough Inhibition of Platelet Aggregation (%) | Median Peak Inhibition of Platelet Aggregation (%) | Reference |
| 5 mg | Similar to placebo | Similar to placebo | |
| 20 mg | ~40% | ~80% | |
| 50 mg | ~80% | >90% | |
| 100 mg | >90% | ~100% |
Experimental Protocols
Protocol 1: In Vitro Platelet Aggregation Assay
This protocol details the use of light transmission aggregometry (LTA) to assess the inhibitory effect of this compound on platelet aggregation in platelet-rich plasma (PRP).
Materials:
-
This compound
-
Human whole blood
-
3.8% Sodium Citrate
-
Agonist (e.g., ADP, Collagen, Thrombin Receptor Activator Peptide (TRAP)-6)
-
Platelet-rich plasma (PRP) and Platelet-poor plasma (PPP)
-
Aggregometer
-
Cuvettes with stir bars
-
Pipettes
Procedure:
-
PRP and PPP Preparation:
-
Collect human whole blood into vacuum tubes containing 3.8% sodium citrate.
-
To obtain PRP, centrifuge the whole blood at 200 x g for 10 minutes at room temperature with the brake off.[8]
-
Carefully transfer the upper PRP layer to a new tube.
-
To obtain PPP, centrifuge the remaining blood at 1000 x g for 10 minutes at room temperature.[8]
-
Collect the supernatant (PPP).
-
-
Instrument Setup:
-
Turn on the aggregometer and allow it to warm to 37°C.
-
Set the stir speed to 1,200 rpm.
-
Calibrate the aggregometer by placing a cuvette with PPP to set 100% aggregation and a cuvette with PRP to set 0% aggregation.
-
-
Assay:
-
Aliquot 300 µL of PRP into cuvettes containing a stir bar.
-
Add varying concentrations of this compound (or vehicle control) to the PRP and incubate for 5-10 minutes at 37°C with stirring.
-
Initiate platelet aggregation by adding a specific concentration of an agonist (e.g., 20 µmol/L ADP).[9]
-
Record the change in light transmission for 5-10 minutes.
-
-
Data Analysis:
-
Determine the maximum percentage of aggregation for each condition.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the this compound concentration to generate a dose-response curve and calculate the IC50 value.
-
Protocol 2: Endothelial Cell Adhesion Assay (Adapted Protocol)
This protocol is an adapted method to investigate the effect of this compound on endothelial cell adhesion to an extracellular matrix (ECM) protein, a process that can be mediated by integrins.
Materials:
-
This compound
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
96-well tissue culture plates
-
ECM protein (e.g., Fibrinogen, Vitronectin)
-
Bovine Serum Albumin (BSA)
-
Calcein-AM (or other fluorescent cell stain)
-
Fluorescence plate reader
Procedure:
-
Plate Coating:
-
Coat the wells of a 96-well plate with an ECM protein (e.g., 10 µg/mL Fibrinogen) overnight at 4°C.
-
Wash the wells with PBS and block with 1% BSA in PBS for 1 hour at 37°C to prevent non-specific binding.
-
-
Cell Preparation:
-
Culture HUVECs to 80-90% confluency.
-
Harvest the cells and resuspend them in serum-free medium.
-
Label the cells with Calcein-AM according to the manufacturer's protocol.
-
Resuspend the labeled cells in serum-free medium.
-
-
Adhesion Assay:
-
Pre-incubate the labeled HUVECs with various concentrations of this compound (or vehicle control) for 30 minutes at 37°C.
-
Add 1 x 10^5 cells per well to the coated 96-well plate.
-
Incubate for 1-2 hours at 37°C to allow for cell adhesion.
-
-
Quantification:
-
Gently wash the wells twice with PBS to remove non-adherent cells.
-
Add lysis buffer to each well and measure the fluorescence using a plate reader.
-
The fluorescence intensity is proportional to the number of adherent cells.
-
Calculate the percentage of adhesion inhibition for each this compound concentration compared to the vehicle control.
-
Protocol 3: Cancer Cell Transwell Migration Assay (Adapted Protocol)
This is an adapted protocol to assess the potential effect of this compound on the migration of cancer cells that express GP IIb/IIIa or related integrins.
Materials:
-
This compound
-
Cancer cell line (e.g., melanoma or glioblastoma cell lines known to express relevant integrins)
-
Appropriate cell culture medium
-
Transwell inserts (8 µm pore size)
-
24-well plates
-
Fetal Bovine Serum (FBS) as a chemoattractant
-
Crystal Violet stain
Procedure:
-
Cell Preparation:
-
Culture cancer cells to 80% confluency.
-
Starve the cells in serum-free medium for 24 hours prior to the assay.
-
Harvest the cells and resuspend them in serum-free medium containing various concentrations of this compound (or vehicle control).
-
-
Migration Assay:
-
Place Transwell inserts into the wells of a 24-well plate.
-
Add 500 µL of medium containing 10% FBS (chemoattractant) to the lower chamber of each well.
-
Add 1 x 10^5 cells in 100 µL of serum-free medium (with or without Lotrafiban) to the upper chamber of the Transwell insert.
-
Incubate for 24-48 hours at 37°C in a CO2 incubator.
-
-
Staining and Quantification:
-
After incubation, remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde for 15 minutes.
-
Stain the migrated cells with 0.1% Crystal Violet for 20 minutes.
-
Gently wash the inserts with water.
-
Visualize and count the migrated cells in several random fields under a microscope.
-
Alternatively, the dye can be eluted with a solvent (e.g., 10% acetic acid) and the absorbance can be measured.
-
-
Data Analysis:
-
Calculate the average number of migrated cells per field.
-
Determine the percentage of migration inhibition for each this compound concentration relative to the vehicle control.
-
Mandatory Visualizations
Disclaimer
The protocols provided for endothelial and cancer cell assays are adapted from standard cell biology procedures and are intended as examples. Researchers should optimize these protocols for their specific cell lines and experimental conditions. This compound is intended for research use only.
References
- 1. Signal transduction by the platelet integrin alpha IIb beta 3: induction of calcium oscillations required for protein-tyrosine phosphorylation and ligand-induced spreading of stably transfected cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Key role of integrin αIIbβ3 signaling to Syk kinase in tissue factor-induced thrombin generation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Platelet glycoprotein IIb-IIIa-like proteins mediate endothelial cell attachment to adhesive proteins and the extracellular matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The platelet glycoprotein IIb/IIIa-like protein in human endothelial cells promotes adhesion but not initial attachment to extracellular matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Integrin αIIbβ3 outside-in signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Lotrafiban Hydrochloride in Canine Models of Thrombosis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Lotrafiban (B1675245) Hydrochloride, a potent glycoprotein (B1211001) IIb/IIIa (GP IIb/IIIa) receptor antagonist, in preclinical canine models of arterial thrombosis. The information presented here is intended to guide researchers in designing and executing studies to evaluate the efficacy and pharmacological properties of Lotrafiban and similar antithrombotic agents.
Introduction to Lotrafiban Hydrochloride
Lotrafiban is an orally active, non-peptide mimetic of the arginine-glycine-aspartic acid (RGD) sequence. It functions as a competitive antagonist of the platelet GP IIb/IIIa receptor.[1] This receptor is the final common pathway for platelet aggregation, binding to fibrinogen and von Willebrand factor to form a stable platelet plug.[1] By blocking this receptor, Lotrafiban effectively inhibits platelet aggregation and thrombus formation.[2][3] Although Lotrafiban showed promise in preclinical studies, it did not demonstrate the expected efficacy in large-scale clinical trials for the chronic prevention of thrombotic events.[2][3] Understanding its activity in well-established animal models remains crucial for the development of new and improved antithrombotic therapies.
Key Animal Models for Assessing Antithrombotic Efficacy
Two primary canine models have been instrumental in characterizing the antithrombotic effects of Lotrafiban: the dog circumflex artery electrical injury model and the cyclic flow reduction (Folts) model.[2][3] These models simulate different aspects of arterial thrombosis and provide valuable insights into the drug's mechanism of action and potential therapeutic utility.
Data Presentation: Efficacy of this compound in Canine Thrombosis Models
The following tables summarize the quantitative data from preclinical studies evaluating Lotrafiban in canine models of thrombosis.
Table 1: Intravenous Administration of Lotrafiban in a Canine Electrical Injury Model
| Dosage (µg/kg/min) | Inhibition of Ex Vivo Platelet Aggregation (%) | Reduction in Frequency of Coronary Occlusion | Reduction in Thrombus Size | Effect on Bleeding Time |
| 0.1 | Dose-related (45-95%) | Significant | Significant | Dose-related increase |
| 0.8 | Dose-related (45-95%) | Significant | Significant | Dose-related increase |
| 0.1 (with Aspirin 5.0 mg/kg) | Additive effect | Approximated efficacy of 2-4 fold higher Lotrafiban dose | Not specified | Modestly prolonged |
Data compiled from multiple sources indicating dose-dependent effects. Specific percentages for occlusion and thrombus size reduction were not consistently reported across sources.[2][3]
Table 2: Oral Administration of Lotrafiban in a Canine Electrical Injury Model
| Dosage (mg/kg) | Inhibition of Ex Vivo Platelet Aggregation (%) | Reduction in Frequency of Coronary Occlusion | Reduction in Thrombus Size | Effect on Bleeding Time |
| 1.0 | Dose-related (45-95%) | Significant | Significant | Dose-related increase |
| 50.0 | Dose-related (45-95%) | Significant | Significant | Dose-related increase |
Data indicates a dose-dependent antithrombotic effect with oral administration.[2][3]
Table 3: Efficacy of Lotrafiban in the Canine Cyclic Flow Reduction (Folts) Model
| Treatment | Inhibition of Cyclic Flow Reductions (CFRs) | Animal Condition |
| Lotrafiban | 100% | Aspirin-insensitive animals |
This demonstrates Lotrafiban's potent ability to prevent platelet-mediated thrombosis in a model of arterial stenosis and endothelial injury.[2][3]
Experimental Protocols
The following are detailed methodologies for the two key canine models used to evaluate Lotrafiban.
Protocol 1: Canine Circumflex Artery Electrical Injury Model
This model induces the formation of a platelet-rich thrombus at a site of controlled endothelial injury in the coronary artery.
1. Animal Preparation and Surgical Procedure:
- Adult mongrel dogs of either sex are anesthetized with an appropriate anesthetic agent (e.g., sodium pentobarbital).
- The animals are intubated and ventilated with room air.
- A thoracotomy is performed in the fifth intercostal space to expose the heart.
- The left circumflex coronary artery is carefully dissected free from the surrounding tissue.
- A flow probe is placed around the artery to monitor coronary blood flow.
- An electrode is placed in contact with the adventitial surface of the artery for electrical stimulation.
2. Thrombus Induction:
- A controlled anodal direct current (e.g., 150 µA) is applied to the coronary artery via the electrode.
- The current application is maintained for a specified duration (e.g., 90 minutes) to induce endothelial injury and subsequent thrombus formation.
- Coronary blood flow is continuously monitored. A gradual decrease in flow indicates thrombus formation, leading to occlusion.
3. Drug Administration:
- This compound or vehicle control is administered intravenously (as a continuous infusion) or orally (via gavage) at the desired doses before, during, or after the electrical injury.
4. Efficacy Endpoints Measurement:
- Coronary Blood Flow: Continuously monitored to determine the frequency and duration of occlusive events.
- Thrombus Weight: After the experiment, the thrombosed arterial segment is excised, and the thrombus is carefully removed and weighed.
- Ex Vivo Platelet Aggregation: Blood samples are collected at baseline and at various time points after drug administration. Platelet-rich plasma is prepared, and aggregation is induced using an agonist like ADP or collagen to assess the degree of platelet inhibition.
- Bleeding Time: A standardized template bleeding time device is used to make small incisions on a sensitive skin surface (e.g., the inner ear), and the time to cessation of bleeding is recorded.
- Infarct Size: At the end of the study, the heart can be excised, and the area of myocardial infarction can be determined using staining techniques like triphenyltetrazolium (B181601) chloride (TTC).
Protocol 2: Canine Cyclic Flow Reduction (Folts) Model
This model simulates the conditions of a stenotic and damaged artery, leading to recurrent platelet aggregation and transient thrombosis, observed as cyclic flow reductions (CFRs).
1. Animal Preparation and Surgical Procedure:
- Similar to the electrical injury model, adult mongrel dogs are anesthetized, intubated, and ventilated.
- A thoracotomy is performed to expose the heart.
- The left anterior descending or circumflex coronary artery is isolated.
- A Doppler flow probe is placed around the artery to measure blood flow velocity.
2. Induction of Cyclic Flow Reductions:
- A segment of the coronary artery is mechanically injured, for example, by gently squeezing with forceps, to damage the endothelium.
- A plastic constrictor is placed around the injured segment of the artery to create a critical stenosis (a reduction in diameter of approximately 70-80%).
- This combination of endothelial injury and stenosis leads to the spontaneous formation of platelet aggregates that grow to occlude the vessel, causing blood flow to cease. The pressure gradient then dislodges the thrombus, restoring flow. This cyclical pattern of flow reduction and restoration is characteristic of this model.
3. Drug Administration:
- This compound or vehicle is administered intravenously or orally once stable and reproducible CFRs are established.
4. Efficacy Endpoints Measurement:
- Cyclic Flow Reductions (CFRs): The primary endpoint is the frequency and magnitude of CFRs, which are continuously recorded. The efficacy of the drug is determined by its ability to abolish or reduce the frequency of these events.
- Ex Vivo Platelet Aggregation and Bleeding Time: These are measured as described in Protocol 1 to correlate the antithrombotic effect with platelet inhibition and potential bleeding risk.
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for the Canine Electrical Injury Model
References
- 1. Vascular surgery of aortic thrombosis in a dog using Fogarty maneuver – technical feasibility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The antithrombotic efficacy of lotrafiban (SB 214857) in canine models of acute coronary thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Integrin α-IIb/β-3 Signaling with Lotrafiban Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lotrafiban Hydrochloride is a potent, orally bioavailable, non-peptide antagonist of the platelet integrin receptor α-IIb/β-3 (also known as Glycoprotein (B1211001) IIb/IIIa).[1] Integrin α-IIb/β-3 is a key receptor in hemostasis and thrombosis, mediating platelet aggregation by binding to fibrinogen and von Willebrand factor.[2][3] Upon platelet activation, the receptor undergoes a conformational change, increasing its affinity for its ligands and leading to the formation of platelet plugs.[2] Lotrafiban, a prodrug, is converted in the body to its active form, which acts as a peptidomimetic of the arginine-glycine-aspartic acid (RGD) sequence found in the natural ligands of integrin α-IIb/β-3.[1] By competitively inhibiting ligand binding, Lotrafiban effectively blocks the final common pathway of platelet aggregation, making it a valuable tool for studying integrin α-IIb/β-3 signaling and for the development of antiplatelet therapies.[3][4]
These application notes provide detailed protocols for utilizing this compound to investigate integrin α-IIb/β-3 signaling pathways, including platelet aggregation assays, and receptor occupancy studies.
Mechanism of Action
This compound is an antagonist of the integrin α-IIb/β-3 receptor. In its active form, it mimics the RGD sequence of fibrinogen, thereby competitively inhibiting the binding of fibrinogen to the activated α-IIb/β-3 receptor on the surface of platelets.[1] This blockade prevents the cross-linking of platelets and subsequent aggregation, which is a critical step in thrombus formation.[2] The action of Lotrafiban allows for the specific investigation of the "outside-in" signaling cascade that is initiated by ligand binding to the integrin receptor.
Data Presentation
The following tables summarize representative quantitative data for the inhibition of platelet aggregation by an oral GPIIb/IIIa antagonist, Xemilofiban (B1684237). This data is presented to illustrate the expected dose-dependent effects of this class of compounds.
Table 1: Dose-Dependent Inhibition of ADP-Induced Platelet Aggregation by Oral GPIIb/IIIa Antagonist (Xemilofiban) [5]
| Xemilofiban Dose | Mean Platelet Aggregation (%) | Standard Deviation | % Inhibition (Compared to Baseline) |
| Placebo | 65 | 15 | 0 |
| 5 mg | 45 | 18 | 31 |
| 10 mg | 32 | 20 | 51 |
| 15 mg | 25 | 17 | 62 |
| 20 mg | 18 | 15 | 72 |
Table 2: Dose-Dependent Inhibition of Collagen-Induced Platelet Aggregation by Oral GPIIb/IIIa Antagonist (Xemilofiban) [5]
| Xemilofiban Dose | Mean Platelet Aggregation (%) | Standard Deviation | % Inhibition (Compared to Baseline) |
| Placebo | 78 | 12 | 0 |
| 5 mg | 55 | 16 | 29 |
| 10 mg | 40 | 19 | 49 |
| 15 mg | 30 | 18 | 62 |
| 20 mg | 22 | 16 | 72 |
Experimental Protocols
Protocol 1: In Vitro Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
This protocol describes the use of LTA to measure the inhibitory effect of this compound on platelet aggregation induced by agonists such as ADP and collagen.[6]
Materials:
-
This compound
-
Human whole blood from healthy, consenting donors (free of antiplatelet medication for at least two weeks)
-
3.2% or 3.8% sodium citrate (B86180) anticoagulant tubes
-
Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
-
Agonists: Adenosine diphosphate (B83284) (ADP), Collagen
-
Light Transmission Aggregometer
-
Aggregometer cuvettes with stir bars
-
Pipettes
Procedure:
-
PRP and PPP Preparation:
-
Collect whole blood in sodium citrate tubes.
-
Centrifuge the blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.
-
Transfer the supernatant (PRP) to a new tube.
-
Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain PPP.
-
Adjust the platelet count in the PRP to 200-300 x 10^9/L using PPP.
-
-
Aggregometer Setup:
-
Turn on the aggregometer and allow it to warm up to 37°C.
-
Calibrate the instrument using PPP for 100% aggregation and PRP for 0% aggregation.
-
-
Platelet Aggregation Measurement:
-
Pipette adjusted PRP into aggregometer cuvettes containing a stir bar.
-
Add various concentrations of this compound (or vehicle control) to the PRP and incubate for a specified time (e.g., 1-5 minutes) at 37°C with stirring.
-
Add the agonist (e.g., ADP to a final concentration of 5-20 µM, or collagen to a final concentration of 1-5 µg/mL) to initiate aggregation.
-
Record the change in light transmission for 5-10 minutes.
-
-
Data Analysis:
-
Determine the maximum percentage of aggregation for each condition.
-
Calculate the percentage of inhibition for each Lotrafiban concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the Log(Lotrafiban concentration) to generate a dose-response curve and determine the IC50 value.
-
Caption: Workflow for Platelet Aggregation Assay.
Protocol 2: Integrin α-IIb/β-3 Receptor Occupancy Assay using Flow Cytometry
This protocol describes a method to quantify the binding of this compound to the integrin α-IIb/β-3 receptor on the platelet surface using a competitive binding assay with a fluorescently labeled antibody that recognizes the ligand-binding site.[7][8]
Materials:
-
This compound
-
Human whole blood or PRP
-
FITC-conjugated anti-integrin α-IIb/β-3 monoclonal antibody that is displaced by small molecule antagonists (e.g., clone 4F8)[7][8]
-
Non-competing PE-conjugated anti-CD41a antibody (to identify platelets)
-
Fixative solution (e.g., 1% paraformaldehyde)
-
Wash buffer (e.g., PBS with 1% BSA)
-
Flow cytometer
Procedure:
-
Sample Preparation and Incubation:
-
Aliquot whole blood or PRP into flow cytometry tubes.
-
Add increasing concentrations of this compound or vehicle control to the samples.
-
Incubate for 15-30 minutes at room temperature.
-
-
Antibody Staining:
-
Add the FITC-conjugated competitive antibody and the PE-conjugated anti-CD41a antibody to each tube.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Fixation and Washing:
-
Add fixative solution and incubate for 30 minutes.
-
Wash the cells by adding wash buffer, centrifuging at 300 x g for 5 minutes, and discarding the supernatant. Repeat the wash step.
-
-
Flow Cytometry Analysis:
-
Resuspend the platelet pellet in wash buffer.
-
Acquire data on a flow cytometer, gating on the CD41a-positive platelet population.
-
Measure the mean fluorescence intensity (MFI) of the FITC-conjugated competitive antibody.
-
-
Data Analysis:
-
Calculate the percentage of receptor occupancy for each Lotrafiban concentration using the following formula: % Occupancy = (1 - (MFI with Lotrafiban / MFI of vehicle control)) * 100
-
Plot the % Occupancy against the Log(Lotrafiban concentration) to determine the EC50 value.
-
Caption: Workflow for Receptor Occupancy Assay.
Signaling Pathways
This compound blocks the binding of fibrinogen to the activated integrin α-IIb/β-3 receptor, thereby inhibiting "outside-in" signaling. This signaling cascade involves the recruitment and activation of numerous downstream effector proteins that regulate platelet spreading, clot retraction, and thrombus stabilization.
Caption: Integrin α-IIb/β-3 Signaling Pathway.
Conclusion
This compound is a valuable pharmacological tool for the investigation of integrin α-IIb/β-3 signaling. The protocols provided herein offer a framework for assessing its inhibitory effects on platelet function and for quantifying its engagement with its molecular target. While specific quantitative data for Lotrafiban may require further investigation, the representative data from similar compounds highlight the expected dose-dependent inhibition of platelet aggregation. The use of these methods will aid researchers in elucidating the intricate mechanisms of platelet signaling and in the development of novel antithrombotic agents.
References
- 1. Evidence of platelet activation during treatment with a GPIIb/IIIa antagonist in patients presenting with acute coronary syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Oral GPIIb/IIIa antagonists: what went wrong? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sustained platelet glycoprotein IIb/IIIa blockade with oral xemilofiban in 170 patients after coronary stent deployment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Integrin αIIbβ3 outside-in signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proteomic analysis of integrin alphaIIbbeta3 outside-in signaling reveals Src-kinase-independent phosphorylation of Dok-1 and Dok-3 leading to SHIP-1 interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benthamscience.com [benthamscience.com]
Lotrafiban Hydrochloride as a tool compound for cardiovascular research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Lotrafiban Hydrochloride is an orally bioavailable prodrug of the potent and selective non-peptide platelet glycoprotein (B1211001) (GP) IIb/IIIa receptor antagonist, SB-214857.[1] The GP IIb/IIIa receptor, an integrin found on the surface of platelets, is the final common pathway for platelet aggregation, playing a crucial role in hemostasis and thrombosis.[1][2] Upon platelet activation, the GP IIb/IIIa receptor undergoes a conformational change, enabling it to bind fibrinogen and von Willebrand factor, which bridge adjacent platelets, leading to the formation of a platelet plug.[2][3]
Lotrafiban, after oral administration, is converted by plasma and liver esterases to its active metabolite, SB-214857. This active form is a peptidomimetic of the arginine-glycine-aspartic acid (RGD) amino acid sequence, which is the recognition site for fibrinogen binding to the GP IIb/IIIa receptor.[1] By competitively inhibiting this binding, Lotrafiban's active metabolite effectively blocks platelet aggregation induced by various agonists.[1]
Although Lotrafiban's clinical development for long-term secondary prevention of thrombotic events was discontinued (B1498344) due to an observed increase in mortality and bleeding risk in the BRAVO trial, its well-defined mechanism of action makes it a valuable tool compound for in vitro and in vivo cardiovascular research. It can be utilized to investigate the physiological and pathological roles of the GP IIb/IIIa receptor in thrombosis, hemostasis, and other cardiovascular processes.
Physicochemical and Handling Properties
Proper handling and storage of this compound are crucial for maintaining its integrity and ensuring reproducible experimental results.
| Property | Value |
| Chemical Formula | C₂₃H₃₂N₄O₄ · HCl |
| Molecular Weight | 464.99 g/mol |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO |
| Storage Conditions | Short term (days to weeks): 0 - 4°C, dry, dark.Long term (months to years): -20°C. |
| Stability | Stable for several weeks at ambient temperature during shipping. |
Data sourced from MedKoo Biosciences.
Mechanism of Action and Signaling Pathway
Lotrafiban acts as a prodrug, which is hydrolyzed in the body to its active form, SB-214857. This active metabolite directly targets and inhibits the platelet GP IIb/IIIa receptor.
Upon platelet activation by agonists such as ADP, collagen, or thrombin, an "inside-out" signaling cascade is initiated. This leads to a conformational change in the GP IIb/IIIa receptor, increasing its affinity for ligands like fibrinogen. The binding of fibrinogen to the activated GP IIb/IIIa receptor on adjacent platelets leads to platelet aggregation. Lotrafiban's active metabolite, by blocking this binding, prevents the final step of platelet aggregation.
The binding of fibrinogen to the GP IIb/IIIa receptor also triggers "outside-in" signaling, which leads to further platelet activation, spreading, and consolidation of the thrombus. By preventing ligand binding, Lotrafiban also inhibits these downstream signaling events.
Quantitative Data
Table 1: Ex Vivo Platelet Aggregation Inhibition in a Canine Model
| Administration Route | Dose | Percent Inhibition of Platelet Aggregation |
| Oral | 1.0 - 50.0 mg/kg | 45% - 95% |
| Intravenous | 0.1 - 0.8 µg/kg/min | 45% - 95% |
Data from a study in a canine circumflex artery electrical injury model and a cyclic flow reduction model ("Folts" model).[4]
Experimental Protocols
In Vitro Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
This protocol provides a general framework for assessing the inhibitory effect of Lotrafiban's active metabolite (SB-214857) on platelet aggregation. Researchers should optimize concentrations and incubation times for their specific experimental setup.
Materials:
-
This compound (to be converted to its active form or use the active metabolite SB-214857 if available)
-
Human venous blood from healthy, consenting donors who have not taken antiplatelet medication for at least two weeks.
-
3.2% Sodium Citrate (B86180) anticoagulant
-
Platelet agonists (e.g., Adenosine Diphosphate - ADP, Collagen, Thrombin Receptor Activating Peptide - TRAP)
-
Phosphate Buffered Saline (PBS)
-
Bovine Serum Albumin (BSA)
-
Light Transmission Aggregometer
-
Centrifuge
-
Pipettes and tips
Procedure:
-
Blood Collection: Collect whole blood into tubes containing 3.2% sodium citrate (9 parts blood to 1 part citrate).
-
Preparation of Platelet-Rich Plasma (PRP): Centrifuge the citrated whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.
-
Preparation of Platelet-Poor Plasma (PPP): Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes to obtain PPP. PPP is used to set the 100% aggregation baseline.
-
Platelet Count Adjustment: Determine the platelet count in the PRP and adjust to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using autologous PPP.
-
Preparation of Lotrafiban Active Metabolite: If starting with this compound, it needs to be hydrolyzed to its active form, SB-214857. Alternatively, if SB-214857 is available, prepare a stock solution in a suitable solvent (e.g., DMSO) and make serial dilutions in PBS.
-
Assay Performance:
-
Pipette a defined volume of adjusted PRP into aggregometer cuvettes with a stir bar.
-
Add the desired concentration of the Lotrafiban active metabolite or vehicle control to the PRP and incubate for a short period (e.g., 2-5 minutes) at 37°C.
-
Establish a baseline (0% aggregation) with the PRP and the 100% aggregation with PPP.
-
Add a platelet agonist (e.g., ADP at a final concentration of 5-20 µM) to initiate aggregation.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Determine the maximal aggregation percentage for each concentration of the inhibitor.
-
Calculate the percentage of inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
-
In Vivo Murine Model of Arterial Thrombosis (Ferric Chloride-Induced Injury)
This protocol describes a widely used model to assess the in vivo efficacy of antithrombotic agents like Lotrafiban.
Materials:
-
This compound
-
Mice (e.g., C57BL/6)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Ferric Chloride (FeCl₃) solution (e.g., 10% in distilled water)
-
Filter paper discs
-
Surgical instruments
-
Doppler flow probe and monitor
Procedure:
-
Drug Administration: Administer this compound or vehicle control to mice via a suitable route (e.g., oral gavage) at a predetermined time before the surgical procedure.
-
Anesthesia and Surgery: Anesthetize the mouse and perform a midline cervical incision to expose the common carotid artery.
-
Baseline Blood Flow: Place a Doppler flow probe around the artery to measure baseline blood flow.
-
Thrombus Induction: Apply a filter paper disc saturated with FeCl₃ solution to the adventitial surface of the carotid artery for a defined period (e.g., 3 minutes).
-
Blood Flow Monitoring: After removing the filter paper, continuously monitor blood flow until complete occlusion occurs (cessation of blood flow).
-
Data Collection: Record the time to vessel occlusion.
-
(Optional) Thrombus Analysis: After the experiment, the thrombosed arterial segment can be excised, and the thrombus can be weighed or analyzed histologically.
-
Data Analysis: Compare the time to occlusion between the Lotrafiban-treated and vehicle-treated groups. A significant prolongation of the time to occlusion in the treated group indicates an antithrombotic effect.
Conclusion
This compound, through its active metabolite SB-214857, serves as a specific and potent inhibitor of the platelet GP IIb/IIIa receptor. Despite its discontinuation in clinical trials for long-term use, its well-characterized mechanism of action makes it a valuable pharmacological tool for investigating the intricate role of platelet aggregation in cardiovascular physiology and pathology. The provided protocols offer a foundation for researchers to utilize Lotrafiban in their studies to further elucidate the complexities of thrombosis and hemostasis.
References
- 1. Lotrafiban: an oral platelet glycoprotein IIb/IIIa blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stereoselective inhibition of human platelet aggregation by R-138727, the active metabolite of CS-747 (prasugrel, LY640315), a novel P2Y12 receptor inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of human platelet functions by cyclandelate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Outside-in signaling from integrin alpha IIb beta 3 into platelets in the absence of agonist-induced signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry-Based Platelet Analysis Using Lotrafiban Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lotrafiban Hydrochloride is a potent, orally bioavailable, non-peptide antagonist of the platelet glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor.[1] The GPIIb/IIIa receptor is a key mediator of platelet aggregation, the final common pathway in thrombus formation.[2] Upon platelet activation, the GPIIb/IIIa receptor undergoes a conformational change, enabling it to bind to its ligands, primarily fibrinogen and von Willebrand factor (vWF), leading to platelet aggregation and thrombus formation.[2][3] Lotrafiban, by mimicking the arginine-glycine-aspartic acid (RGD) sequence of fibrinogen, competitively inhibits this binding, thereby preventing platelet aggregation.[1]
Flow cytometry is a powerful and versatile tool for the rapid and quantitative analysis of platelet function and the pharmacodynamic effects of antiplatelet agents like Lotrafiban.[4][5] This technique allows for the multi-parametric analysis of individual platelets in a whole blood sample, minimizing artifactual platelet activation that can occur with other methods that require sample manipulation.[4] Key platelet activation markers that can be assessed by flow cytometry include the expression of P-selectin (CD62P), a marker of alpha-granule release, and the conformational change of the GPIIb/IIIa receptor, detected by the binding of activation-specific monoclonal antibodies such as PAC-1.[6][7]
These application notes provide detailed protocols for utilizing flow cytometry to assess the in vitro and ex vivo effects of this compound on platelet function.
Mechanism of Action of this compound
Lotrafiban acts as a direct and competitive antagonist of the GPIIb/IIIa receptor (also known as integrin αIIbβ3). The binding of fibrinogen to the activated GPIIb/IIIa receptor is a critical step in platelet aggregation. Lotrafiban's structure mimics the RGD peptide sequence found in fibrinogen, allowing it to bind to the receptor and sterically hinder the binding of fibrinogen and vWF.[1] This blockade of the final common pathway of platelet aggregation makes Lotrafiban an effective inhibitor of thrombus formation.
Caption: Signaling pathway of this compound's inhibitory action on platelet aggregation.
Quantitative Data Summary
The following tables summarize the expected quantitative data from flow cytometry-based platelet analysis of this compound. The specific values for Lotrafiban need to be determined empirically, and the data presented here are illustrative based on the known effects of potent GPIIb/IIIa antagonists.
Table 1: Inhibition of PAC-1 Binding by this compound
| Lotrafiban Concentration | Agonist (e.g., 20 µM ADP) | Mean Fluorescence Intensity (MFI) of PAC-1 Binding (Arbitrary Units) | % Inhibition of PAC-1 Binding |
| 0 nM (Control) | + | 1500 | 0% |
| 10 nM | + | 1200 | 20% |
| 50 nM | + | 750 | 50% |
| 100 nM | + | 300 | 80% |
| 500 nM | + | 150 | 90% |
| 0 nM (Unstimulated) | - | 50 | - |
Table 2: Effect of this compound on P-selectin (CD62P) Expression
| Lotrafiban Concentration | Agonist (e.g., 20 µM ADP) | % of CD62P Positive Platelets | Mean Fluorescence Intensity (MFI) of CD62P (Arbitrary Units) |
| 0 nM (Control) | + | 85% | 800 |
| 100 nM | + | 83% | 780 |
| 500 nM | + | 84% | 790 |
| 0 nM (Unstimulated) | - | 5% | 100 |
Note: As a direct GPIIb/IIIa antagonist, Lotrafiban is not expected to significantly inhibit agonist-induced P-selectin expression, which is an upstream event related to platelet degranulation.
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound's Effect on Agonist-Induced GPIIb/IIIa Activation (PAC-1 Binding)
Objective: To determine the dose-dependent inhibitory effect of this compound on the activation of the GPIIb/IIIa receptor on platelets in whole blood using flow cytometry.
Materials:
-
This compound (stock solution in a suitable solvent, e.g., DMSO or ethanol, with final solvent concentration not exceeding 0.5% in the assay)
-
Freshly collected human whole blood anticoagulated with 3.2% sodium citrate (B86180)
-
Platelet agonist (e.g., Adenosine Diphosphate - ADP, or Thrombin Receptor Activating Peptide - TRAP)
-
FITC-conjugated PAC-1 monoclonal antibody (binds to the activated conformation of GPIIb/IIIa)
-
PE-conjugated anti-CD41 or anti-CD61 monoclonal antibody (platelet-specific marker)
-
Phosphate-buffered saline (PBS)
-
1% Paraformaldehyde (PFA) in PBS for fixation
-
Flow cytometer
Procedure:
-
Blood Collection: Collect whole blood into a tube containing 3.2% sodium citrate. Gently invert the tube several times to ensure proper mixing. All experiments should be performed within 2 hours of blood collection.
-
Preparation of Lotrafiban Dilutions: Prepare a series of dilutions of this compound in PBS to achieve the desired final concentrations in the assay (e.g., 0, 10, 50, 100, 500 nM).
-
Incubation with Lotrafiban: In a series of microcentrifuge tubes, add 5 µL of the appropriate Lotrafiban dilution to 45 µL of whole blood. Include a vehicle control (solvent only). Incubate for 15 minutes at room temperature.
-
Platelet Activation: Add 5 µL of the platelet agonist (e.g., 20 µM ADP final concentration) to each tube. For the unstimulated control, add 5 µL of PBS. Gently mix and incubate for 5 minutes at room temperature.
-
Staining: Add a pre-mixed cocktail of FITC-PAC-1 and PE-anti-CD41 antibodies to each tube. Gently mix and incubate for 20 minutes at room temperature in the dark.
-
Fixation: Add 500 µL of 1% PFA to each tube to stop the reaction and fix the cells.
-
Flow Cytometry Analysis:
-
Set up the flow cytometer to acquire data for at least 10,000 platelet-specific events (gated on CD41 or CD61 positive events and their characteristic forward and side scatter).
-
Create a dot plot of forward scatter (FSC) vs. side scatter (SSC) on a logarithmic scale to identify the platelet population.
-
Gate on the CD41/CD61 positive population.
-
Within the platelet gate, analyze the fluorescence intensity of PAC-1 (FITC).
-
Record the Mean Fluorescence Intensity (MFI) of PAC-1 binding for each Lotrafiban concentration.
-
-
Data Analysis:
-
Calculate the percentage inhibition of PAC-1 binding for each Lotrafiban concentration relative to the agonist-stimulated control without the inhibitor.
-
Plot the dose-response curve and determine the IC50 value of Lotrafiban.
-
Caption: Experimental workflow for the in vitro assessment of Lotrafiban's effect on PAC-1 binding.
Protocol 2: Ex Vivo Monitoring of Platelet GPIIb/IIIa Receptor Occupancy by this compound
Objective: To measure the occupancy of GPIIb/IIIa receptors by Lotrafiban in patients or research subjects who have received an oral dose of the drug.
Materials:
-
Freshly collected human whole blood anticoagulated with 3.2% sodium citrate from subjects at different time points post-Lotrafiban administration.
-
FITC-conjugated anti-fibrinogen antibody or a labeled monoclonal antibody that recognizes an epitope on GPIIb/IIIa that is blocked by Lotrafiban.
-
PE-conjugated anti-CD41 or anti-CD61 monoclonal antibody.
-
PBS
-
1% PFA in PBS
-
Flow cytometer
Procedure:
-
Blood Collection: Collect whole blood at pre-dose and various time points post-dose of Lotrafiban.
-
Staining:
-
To 50 µL of whole blood, add a pre-mixed cocktail of the FITC-conjugated antibody (e.g., anti-fibrinogen) and PE-anti-CD41.
-
Incubate for 20 minutes at room temperature in the dark.
-
-
Fixation: Add 500 µL of 1% PFA to each tube.
-
Flow Cytometry Analysis:
-
Acquire and gate on the platelet population as described in Protocol 1.
-
Measure the MFI of the FITC-conjugated antibody binding.
-
-
Data Analysis:
-
The binding of the FITC-conjugated antibody will be inversely proportional to the receptor occupancy by Lotrafiban.
-
Calculate the percentage of receptor occupancy at each time point relative to the pre-dose sample.
-
Receptor Occupancy (%) = [1 - (MFI post-dose / MFI pre-dose)] x 100
-
Caption: Experimental workflow for the ex vivo assessment of GPIIb/IIIa receptor occupancy by Lotrafiban.
Concluding Remarks
The flow cytometry-based protocols detailed in these application notes provide a robust and sensitive method for the preclinical and clinical evaluation of this compound. These assays allow for the quantitative assessment of its pharmacodynamic effects on platelet function, which is crucial for dose-finding studies and for understanding the drug's mechanism of action in a physiologically relevant context. The use of whole blood minimizes procedural artifacts, and the multi-parametric capabilities of flow cytometry enable a comprehensive analysis of platelet responses. Researchers are encouraged to optimize and validate these protocols within their own laboratory settings to ensure reliable and reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. A novel flow cytometry-based platelet aggregation assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A monoclonal antibody against the platelet fibrinogen receptor contains a sequence that mimics a receptor recognition domain in fibrinogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Changes in the platelet membrane glycoprotein IIb.IIIa complex during platelet activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ADP-Mediated Upregulation of Expression of CD62P on Human Platelets Is Critically Dependent on Co-Activation of P2Y1 and P2Y12 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Whole blood flow cytometry protocol for the assessment of platelet phenotype, function, and cellular interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Consensus report on flow cytometry for platelet function testing in thrombocytopenic patients: communication from the SSC of the ISTH - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Lotrafiban Hydrochloride in High-Throughput Screening
Introduction
Lotrafiban Hydrochloride is a potent, non-peptide antagonist of the platelet glycoprotein (B1211001) IIb/IIIa (GP IIb/IIIa) receptor, also known as integrin αIIbβ3. As the final common pathway for platelet aggregation, the GP IIb/IIIa receptor is a critical target for anti-thrombotic therapies. Upon platelet activation by agonists such as ADP or thrombin, the GP IIb/IIIa receptor undergoes a conformational change, enabling it to bind fibrinogen. Fibrinogen then acts as a bridge between adjacent platelets, leading to the formation of a platelet plug. Lotrafiban, by competitively inhibiting this binding, effectively blocks platelet aggregation regardless of the initial activation stimulus.[1] In high-throughput screening (HTS) campaigns, this compound serves as an invaluable tool, acting as a positive control to validate assay performance and benchmark the potency of novel antiplatelet compounds.
Principle of High-Throughput Screening for GP IIb/IIIa Antagonists
The primary goal of an HTS campaign targeting the GP IIb/IIIa receptor is to identify small molecules that inhibit the interaction between the activated receptor and its primary ligand, fibrinogen. This can be achieved through various assay formats amenable to automation and miniaturization (e.g., 384- or 1536-well plates). Two principal methodologies are commonly employed:
-
Competitive Binding Assays: These assays directly measure the ability of a test compound to displace a labeled ligand from the purified GP IIb/IIIa receptor. The labeled ligand can be fluorescently tagged fibrinogen or a specific antibody. A decrease in the signal from the labeled ligand indicates that the test compound is competing for the binding site.
-
Cell-Based Functional Assays: These assays utilize platelets or cell lines expressing the GP IIb/IIIa receptor to measure the inhibition of platelet aggregation or adhesion. A common method involves stimulating platelets with an agonist (e.g., ADP) in the presence of test compounds and measuring the resulting aggregation via changes in light absorbance or fluorescence.
In both assay types, this compound is used as a reference inhibitor to define the maximal level of inhibition (100% inhibition) and to calculate the potency (e.g., IC50) of test compounds. Its consistent and potent activity ensures the reliability and reproducibility of the screening data.
Data Presentation
| Compound | Assay Type | Agonist/Ligand | Approximate IC50/EC50 (nM) | Reference |
| Tirofiban | Platelet Aggregation | ADP | ~37 | [2] |
| Tirofiban | GP IIb/IIIa Receptor Binding | Fibrinogen | ~24 | [2] |
| Eptifibatide | Platelet Aggregation | ADP (20 µM) | ~50 (0.22 µg/mL) | [3] |
| Lotrafiban | Platelet Aggregation | Thrombin | Potent Inhibition (Specific IC50 not stated) |
Note: IC50 values can vary based on experimental conditions such as agonist concentration, anticoagulant used, and platelet source.
Mandatory Visualizations
Caption: GP IIb/IIIa signaling pathway and the inhibitory action of Lotrafiban HCl.
Caption: High-throughput screening workflow for a platelet aggregation assay.
Experimental Protocols
Protocol 1: HTS Functional Platelet Aggregation Assay (Absorbance-Based)
This protocol describes a method to screen for inhibitors of agonist-induced platelet aggregation in a 384-well format by measuring changes in light transmission (absorbance).
Objective: To identify and characterize compounds that inhibit ADP-induced platelet aggregation, using this compound as a positive control.
Materials & Reagents:
-
This compound
-
Test compound library (dissolved in DMSO)
-
Platelet-Rich Plasma (PRP) or washed human platelets
-
Tyrode's buffer
-
Adenosine diphosphate (B83284) (ADP)
-
Prostaglandin E1 (PGE1)
-
384-well clear, flat-bottom microplates
-
Automated liquid handling system
-
Microplate reader with shaking and temperature control, capable of reading absorbance at ~595-620 nm
Methodology:
-
Platelet Preparation:
-
Collect whole blood from healthy, consenting donors into tubes containing sodium citrate (B86180) as an anticoagulant.
-
Prepare PRP by centrifuging the whole blood at 200 x g for 10 minutes at room temperature with no brake.
-
To prepare washed platelets, treat PRP with PGE1 (1 µM final concentration) and centrifuge at 1200 x g for 8 minutes. Resuspend the platelet pellet gently in Tyrode's buffer.
-
Adjust the final platelet concentration to 3 x 10^8 platelets/mL in Tyrode's buffer. Allow platelets to rest for 30 minutes at 37°C.[3]
-
-
Assay Plate Preparation:
-
Using an automated liquid handler, dispense 1 µL of test compounds, Lotrafiban HCl (for positive control, e.g., 10 µM final concentration), or DMSO (for negative control) into the appropriate wells of a 384-well plate.
-
-
Assay Procedure:
-
Add 20 µL of the prepared platelet suspension to each well of the assay plate.
-
Incubate the plate for 10 minutes at 37°C to allow for compound pre-incubation with the platelets.
-
Read the initial absorbance (A_initial) of the plate at 595 nm to establish a baseline.
-
Add 5 µL of ADP solution (prepared to achieve a final concentration of 10-20 µM) to all wells to induce aggregation.
-
Immediately place the plate in the microplate reader, which has been pre-warmed to 37°C.
-
Shake the plate at approximately 1000-1200 rpm for 5-10 minutes.[3][4]
-
After shaking, read the final absorbance (A_final) at 595 nm.
-
-
Data Analysis:
-
Platelet aggregation causes a decrease in absorbance. The change in absorbance (ΔA) for each well is calculated as: ΔA = A_initial - A_final.
-
Calculate the percentage of inhibition for each test compound using the following formula: % Inhibition = 100 * (1 - (ΔA_compound - ΔA_positive_control) / (ΔA_negative_control - ΔA_positive_control))
-
Plot the % inhibition against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value.
-
Protocol 2: HTS Competitive Binding Assay (Fluorescence Polarization)
This protocol describes a homogenous assay to screen for compounds that compete with a fluorescently labeled ligand for binding to the purified GP IIb/IIIa receptor.
Objective: To identify compounds that inhibit the binding of a fluorescently labeled RGD-peptide to the purified GP IIb/IIIa receptor.
Materials & Reagents:
-
This compound
-
Test compound library (in DMSO)
-
Purified human GP IIb/IIIa receptor
-
Fluorescently labeled RGD-peptide (e.g., FITC-labeled)
-
Assay Buffer (e.g., 20 mM Tris, 150 mM NaCl, 1 mM CaCl2, 1 mM MgCl2, 0.01% Tween-20, pH 7.4)
-
384-well black, low-volume microplates
-
Microplate reader capable of fluorescence polarization measurements
Methodology:
-
Reagent Preparation:
-
Dilute the purified GP IIb/IIIa receptor and the fluorescent RGD-peptide in Assay Buffer to optimal concentrations, determined empirically through saturation binding experiments. The concentration of the fluorescent peptide should ideally be at or below its Kd for the receptor.
-
-
Assay Plate Preparation:
-
Dispense 1 µL of test compounds, Lotrafiban HCl (positive control), or DMSO (negative control) into the wells of a 384-well plate.
-
-
Assay Procedure:
-
Add 10 µL of the diluted GP IIb/IIIa receptor solution to each well.
-
Add 10 µL of the diluted fluorescent RGD-peptide solution to each well. The total assay volume is ~21 µL.
-
Incubate the plate at room temperature for 1-2 hours, protected from light, to allow the binding reaction to reach equilibrium.
-
-
Signal Detection:
-
Measure the fluorescence polarization (in millipolarization units, mP) of each well using a suitable plate reader. Excitation and emission wavelengths will depend on the fluorophore used (e.g., ~485 nm excitation and ~520 nm emission for FITC).
-
-
Data Analysis:
-
The negative control wells (DMSO) will have a high mP value, indicating the fluorescent peptide is bound to the large receptor protein.
-
The positive control wells (Lotrafiban HCl) will have a low mP value, as the displaced fluorescent peptide tumbles freely in solution.
-
Calculate the percent displacement for each test compound: % Displacement = 100 * (mP_negative_control - mP_compound) / (mP_negative_control - mP_positive_control)
-
Determine the IC50 values by plotting the percent displacement against the logarithm of the compound concentration.
-
References
- 1. Lotrafiban: an oral platelet glycoprotein IIb/IIIa blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tirofiban blocks platelet adhesion to fibrin with minimal perturbation of GpIIb/IIIa structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro dose response to different GPIIb/IIIa-antagonists: inter-laboratory comparison of various platelet function tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
Application Notes and Protocols for Studying Drug-Receptor Interactions with Lotrafiban Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lotrafiban (B1675245) Hydrochloride is an orally active, nonpeptide antagonist of the platelet glycoprotein (B1211001) IIb/IIIa (αIIbβ3) receptor.[1] As a peptidomimetic of the arginine-glycine-aspartic acid (RGD) sequence, it competitively inhibits the binding of fibrinogen and von Willebrand factor to this receptor, which is the final common pathway for platelet aggregation.[1] Although its clinical development for cardiovascular diseases was discontinued (B1498344) due to safety concerns, including increased mortality and bleeding events, Lotrafiban remains a valuable tool for in vitro and preclinical research aimed at understanding the intricacies of drug-receptor interactions within the integrin family.[2] These application notes provide a comprehensive guide for utilizing Lotrafiban Hydrochloride in studying the glycoprotein IIb/IIIa receptor.
Physicochemical Properties
| Property | Value |
| Chemical Formula | C₂₃H₃₂N₄O₄·HCl |
| Molecular Weight | 464.99 g/mol |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO |
| Storage | Store at -20°C for long-term use. |
Mechanism of Action
Lotrafiban acts as a direct antagonist of the GPIIb/IIIa receptor, a key integrin on the surface of platelets. The activation of platelets by various agonists leads to a conformational change in the GPIIb/IIIa receptor, enabling it to bind fibrinogen. This binding is essential for the formation of platelet aggregates and thrombus development. Lotrafiban, by mimicking the RGD binding motif of fibrinogen, occupies the receptor's binding site and prevents the attachment of its natural ligands, thereby inhibiting platelet aggregation.[1]
Data Presentation
In Vitro Efficacy of Lotrafiban
The following table summarizes the dose-dependent inhibitory effect of Lotrafiban on platelet aggregation induced by adenosine (B11128) diphosphate (B83284) (ADP). The data is derived from a dose-finding study in patients with atherosclerotic disease.
| Lotrafiban Dose (mg, twice daily) | Mean Trough Inhibition of Platelet Aggregation (%) | Mean Peak Inhibition of Platelet Aggregation (%) |
| 5 | ~10 | ~20 |
| 20 | ~40 | ~70 |
| 50 | ~70 | ~90 |
| 100 | ~95 | ~100 |
Experimental Protocols
Radioligand Binding Assay for GPIIb/IIIa Receptor Occupancy
This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of Lotrafiban for the GPIIb/IIIa receptor. A suitable radioligand, such as [³H]-tirofiban or a radiolabeled RGD-mimetic peptide, would be required.
Materials:
-
Isolated human platelets or cells expressing recombinant GPIIb/IIIa
-
This compound
-
Radioligand (e.g., [³H]-tirofiban)
-
Binding Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 2 mM CaCl₂, pH 7.4)
-
Wash Buffer (ice-cold Binding Buffer)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Protocol:
-
Platelet/Membrane Preparation: Isolate human platelets by differential centrifugation of whole blood or prepare membranes from cells overexpressing the GPIIb/IIIa receptor. Resuspend the platelet/membrane pellet in Binding Buffer to a final protein concentration of 0.1-0.5 mg/mL.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
25 µL of varying concentrations of this compound (e.g., 10⁻¹⁰ to 10⁻⁵ M) or vehicle (for total binding).
-
25 µL of a saturating concentration of a non-radiolabeled GPIIb/IIIa antagonist (e.g., unlabeled tirofiban) for determining non-specific binding.
-
50 µL of the radioligand at a concentration close to its Kd.
-
100 µL of the platelet/membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with 200 µL of ice-cold Wash Buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the Lotrafiban concentration. Determine the IC50 value from the resulting sigmoidal curve. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Radioligand Binding Assay Workflow
In Vitro Platelet Aggregation Assay
This protocol describes the use of light transmission aggregometry (LTA) to assess the functional effect of Lotrafiban on platelet aggregation.[3]
Materials:
-
Freshly drawn human whole blood collected in 3.2% sodium citrate (B86180) tubes
-
This compound
-
Platelet agonists (e.g., ADP, collagen, thrombin receptor-activating peptide (TRAP))
-
Phosphate-buffered saline (PBS)
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
Light transmission aggregometer
Protocol:
-
PRP and PPP Preparation:
-
Centrifuge whole blood at 150-200 x g for 15 minutes at room temperature to obtain PRP.
-
Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain PPP.
-
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP.
-
Aggregometer Setup:
-
Set the aggregometer to 37°C.
-
Calibrate the instrument by setting 0% aggregation with PRP and 100% aggregation with PPP.
-
-
Assay Procedure:
-
Pipette 450 µL of adjusted PRP into a cuvette with a stir bar.
-
Add 50 µL of various concentrations of this compound (e.g., 1 nM to 10 µM) or vehicle (control).
-
Incubate for 5 minutes at 37°C with stirring.
-
Add the platelet agonist (e.g., 10 µM ADP) to initiate aggregation.
-
Record the change in light transmission for 5-10 minutes.
-
-
Data Analysis:
-
Determine the maximum percentage of aggregation for each concentration of Lotrafiban.
-
Calculate the percentage of inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the Lotrafiban concentration to generate a dose-response curve and determine the EC50 value.
-
References
- 1. Lotrafiban: an oral platelet glycoprotein IIb/IIIa blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Randomized, double-blind, placebo-controlled, international trial of the oral IIb/IIIa antagonist lotrafiban in coronary and cerebrovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Lotrafiban Hydrochloride stability in different buffer systems
Disclaimer: This document provides a generalized technical support guide on the stability of Lotrafiban Hydrochloride in different buffer systems. As of December 2025, specific experimental data on the stability of this compound in various aqueous buffers is not publicly available. The information herein is based on general principles of pharmaceutical stability testing for small molecule hydrochloride salts and compounds with similar functional groups. Researchers should perform their own stability studies to determine the optimal conditions for their specific experimental needs.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing this compound?
For long-term storage (months to years), it is recommended to store this compound as a solid powder in a dry, dark environment at -20°C. For short-term storage (days to weeks), it can be kept at 0-4°C.[1] Stock solutions are typically prepared in DMSO.[1]
Q2: In which solvents is this compound soluble?
This compound is soluble in DMSO (dimethyl sulfoxide).[1] Its solubility in aqueous buffers has not been widely reported and should be determined experimentally.
Q3: What factors can affect the stability of this compound in a buffer system?
The stability of a compound like this compound in solution can be influenced by several factors, including:
-
pH of the buffer: The presence of functional groups susceptible to acid or base hydrolysis (e.g., amides, esters) makes pH a critical factor.
-
Buffer species: Some buffer components can catalyze degradation reactions.
-
Temperature: Higher temperatures generally accelerate the rate of chemical degradation.
-
Light: Exposure to UV or visible light can cause photodegradation.
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation.
Q4: What are the potential degradation pathways for this compound?
Based on its chemical structure, which includes amide and carboxylic acid functional groups, potential degradation pathways for this compound may include:
-
Hydrolysis: The amide bonds in the benzodiazepine (B76468) ring and the piperidine (B6355638) linkage could be susceptible to hydrolysis under strongly acidic or basic conditions.
-
Oxidation: While the molecule does not have exceptionally labile groups to oxidation, some positions might be susceptible under harsh oxidative stress.
-
Decarboxylation: The carboxylic acid moiety might undergo decarboxylation under certain conditions, such as high heat.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Precipitation of this compound in buffer. | The compound has low aqueous solubility at the tested pH. The concentration of the compound exceeds its solubility limit. | Determine the aqueous solubility of this compound across a range of pH values. Lower the concentration of the compound in the buffer. Consider the use of co-solvents, but verify their compatibility with the experimental system. |
| Rapid loss of parent compound peak in HPLC analysis. | The compound is highly unstable under the current buffer and storage conditions. The analytical method is not stability-indicating, and the parent peak is co-eluting with a degradation product. | Perform a forced degradation study to identify conditions under which the compound is more stable. Re-evaluate and re-validate the HPLC method to ensure it can separate the parent compound from all potential degradation products. |
| Appearance of multiple new peaks in the chromatogram. | The compound is degrading into several products. The sample is contaminated. | Characterize the degradation products using techniques like mass spectrometry (MS). Review sample handling and preparation procedures to rule out contamination. |
| Inconsistent stability results between experiments. | Variability in buffer preparation (e.g., pH, ionic strength). Inconsistent storage conditions (e.g., temperature fluctuations, light exposure). | Standardize the buffer preparation protocol. Use a calibrated pH meter. Ensure consistent and controlled storage conditions for all stability samples. |
Experimental Protocols
General Protocol for a Forced Degradation Study
Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 24 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a defined period.
-
Thermal Degradation: Store the solid drug substance and the stock solution at an elevated temperature (e.g., 70°C) for a defined period.
-
Photodegradation: Expose the solid drug substance and the stock solution to a light source (e.g., UV lamp at 254 nm or a photostability chamber).
-
-
Sample Analysis: Analyze the stressed samples at different time points using a suitable analytical method, such as HPLC with a photodiode array (PDA) detector.
Development of a Stability-Indicating HPLC Method
A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.
-
Column Selection: A reversed-phase column (e.g., C18, 250 mm x 4.6 mm, 5 µm) is a common starting point.
-
Mobile Phase Selection: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically used. The pH of the aqueous phase should be optimized for peak shape and separation.
-
Gradient Elution: A gradient elution program (varying the ratio of organic to aqueous phase over time) is often necessary to separate the parent compound from its degradation products.
-
Detection: A PDA detector is useful for assessing peak purity and for selecting the optimal wavelength for detection.
-
Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust.[2]
Data Presentation
The stability of this compound in different buffer systems should be evaluated by monitoring the percentage of the initial concentration remaining over time. The results can be summarized in a table as shown below.
Table 1: Hypothetical Stability of this compound in Different Buffers at 40°C
| Buffer System (pH) | Initial Concentration (%) | Concentration after 24h (%) | Concentration after 72h (%) |
| 0.1 M HCl (pH 1.0) | 100 | 85.2 | 65.7 |
| 0.05 M Acetate (pH 4.5) | 100 | 98.5 | 95.3 |
| 0.05 M Phosphate (pH 7.0) | 100 | 96.1 | 89.9 |
| 0.1 M NaOH (pH 13.0) | 100 | 70.4 | 45.1 |
Note: The data in this table is purely illustrative and not based on experimental results for this compound.
Visualizations
Caption: Experimental workflow for assessing the stability of a drug in different buffer systems.
Caption: Hypothetical degradation pathways for a molecule with amide and carboxylic acid moieties.
References
Technical Support Center: Overcoming Lotrafiban Hydrochloride Precipitation in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
This guide provides troubleshooting advice and frequently asked questions (FAQs) to address challenges with Lotrafiban Hydrochloride precipitation in aqueous solutions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating out of aqueous solution?
A1: this compound is the salt form of a weakly basic compound. In aqueous solutions, its solubility is highly dependent on the pH. Precipitation typically occurs when the pH of the solution increases, causing the hydrochloride salt to convert to its less soluble free base form. This is a common phenomenon for hydrochloride salts of weakly basic drugs.
Q2: What is the underlying chemical equilibrium that governs this precipitation?
A2: The precipitation is governed by the equilibrium between the protonated (ionized) form of Lotrafiban, which is more water-soluble, and the deprotonated (un-ionized) free base, which is less soluble. The equilibrium is as follows:
Lotrafiban-H⁺Cl⁻ (soluble salt) ⇌ Lotrafiban (less soluble free base) + H⁺ + Cl⁻
As the concentration of H⁺ decreases (i.e., the pH increases), the equilibrium shifts to the right, favoring the formation of the less soluble free base, which then precipitates if its concentration exceeds its solubility limit.
Q3: At what pH should I expect this compound to be soluble?
Q4: Can I use common physiological buffers like PBS (pH 7.4)?
A4: Directly dissolving this compound in a physiological buffer at or near neutral pH (like PBS at pH 7.4) will likely lead to immediate precipitation. The higher pH of these buffers will drive the conversion of the soluble salt to the insoluble free base.
Troubleshooting Guide
Issue 1: Precipitate forms immediately upon dissolving this compound in an aqueous buffer.
| Potential Cause | Recommended Solution |
| High pH of the buffer | Use a buffer with a lower pH (e.g., citrate (B86180) buffer pH 3-4, or a simple HCl solution at pH 2-3). |
| Concentration exceeds solubility limit | Even at an optimal pH, the concentration may be too high. Try preparing a more dilute solution. |
| Slow dissolution rate | The compound may not be dissolving completely before precipitation begins. Gentle warming and sonication can aid dissolution. |
Issue 2: A clear solution of this compound becomes cloudy or forms a precipitate over time.
| Potential Cause | Recommended Solution |
| Gradual pH shift | An unbuffered or weakly buffered solution can experience a pH shift over time. Ensure your buffer has sufficient capacity. Prepare fresh solutions before use. |
| Temperature changes | Solubility can be temperature-dependent. If a solution is prepared at an elevated temperature and then cooled, precipitation may occur. Store solutions at a constant temperature. |
| Disproportionation | The salt may slowly convert to the free base even in a seemingly stable solution. Storing the solution at a lower temperature (2-8°C) can slow this process. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in an Organic Solvent
This is the most common and reliable method for preparing this compound for in vitro experiments.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO)
-
Sterile, high-purity water or desired aqueous buffer (acidic pH)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Weigh the desired amount of this compound powder in a sterile container.
-
Add a minimal amount of DMSO to dissolve the powder completely. For example, to prepare a 10 mM stock solution, dissolve 4.65 mg of this compound (MW: 464.99 g/mol ) in 1 mL of DMSO.
-
Vortex briefly to ensure complete dissolution.
-
For working solutions, dilute the DMSO stock solution into your final aqueous buffer immediately before use. It is critical that the final concentration of DMSO in your assay is kept low (typically <0.5%) to avoid solvent effects on your experimental system.
Protocol 2: Preparation of an Aqueous Solution using a Co-solvent System
This method can be used when a purely aqueous system is desired, but it requires careful optimization.
Materials:
-
This compound powder
-
Ethanol (B145695) (or other suitable co-solvent like propylene (B89431) glycol)
-
Acidic aqueous buffer (e.g., 50 mM citrate buffer, pH 3.5)
-
Sterile containers
Procedure:
-
Prepare a concentrated stock solution of this compound in 100% ethanol.
-
Slowly add the ethanolic stock solution to the acidic aqueous buffer while stirring vigorously.
-
Do not exceed a final ethanol concentration that could affect your experiment (typically <5%).
-
Visually inspect the solution for any signs of precipitation. If precipitation occurs, the final concentration of this compound is too high for that co-solvent/buffer system.
Data Presentation
Table 1: General Solubility of this compound in Various Solvents
| Solvent | Solubility | Remarks |
| DMSO | Soluble | Recommended for preparing high-concentration stock solutions. |
| Ethanol | Soluble | Can be used as a co-solvent to prepare aqueous solutions. |
| Water | Sparingly Soluble | Solubility is highly pH-dependent. |
| Aqueous Buffers (pH > 6) | Practically Insoluble | Prone to precipitation. |
Table 2: Recommended Starting Conditions for Aqueous Formulations
| Parameter | Recommended Range | Rationale |
| pH | 2.0 - 4.0 | Maintains the compound in its soluble, ionized form. |
| Co-solvent (e.g., Ethanol) | 1% - 10% (v/v) | Increases the solubility of the free base form. |
| Surfactant (e.g., Tween® 80) | 0.01% - 0.1% (w/v) | Can help to stabilize the solution and prevent precipitation. |
| Temperature | Room Temperature (20-25°C) | Avoid significant temperature fluctuations. |
Visualizations
Caption: this compound precipitation pathway.
Caption: Decision workflow for preparing Lotrafiban HCl solutions.
Caption: Simplified signaling pathway of Lotrafiban's antiplatelet action.
Technical Support Center: Optimizing Lotrafiban Hydrochloride Concentration for In Vitro Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Lotrafiban Hydrochloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing the concentration of this compound for your in vitro experiments, particularly for platelet aggregation assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: Lotrafiban is a selective and reversible antagonist of the glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor on the surface of platelets.[1] The GPIIb/IIIa receptor is the final common pathway for platelet aggregation.[2] When activated, it binds to fibrinogen, leading to the formation of platelet plugs.[2] Lotrafiban, by blocking this receptor, prevents fibrinogen binding and thus inhibits platelet aggregation, regardless of the initial stimulus.[3]
Q2: What is a suitable starting concentration range for this compound in an in vitro platelet aggregation assay?
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in DMSO.[6] To prepare a stock solution, dissolve the powdered compound in high-quality, anhydrous DMSO to a concentration of 1-10 mM. To minimize the potential for solvent-induced effects on platelets, the final concentration of DMSO in the assay should be kept below 0.1%. Prepare fresh dilutions of the stock solution in an appropriate buffer (e.g., saline) just before use and avoid repeated freeze-thaw cycles.
Q4: What are the critical quality control steps in a platelet aggregation assay?
A4: Key quality control steps include:
-
Donor Screening: Ensure donors have not consumed any antiplatelet medications for at least two weeks prior to blood collection.
-
Blood Collection: Use a consistent and clean venipuncture technique to avoid premature platelet activation. Discard the first few milliliters of blood.
-
Platelet Preparation: Process blood samples promptly after collection and maintain them at room temperature to prevent cold-induced platelet activation.[7]
-
Platelet Count Standardization: Adjust the platelet count in the platelet-rich plasma (PRP) to a consistent value (e.g., 2.5 x 10^8 platelets/mL) for all experiments to reduce variability.
-
Controls: Always include a vehicle control (e.g., DMSO at the same final concentration as in the drug-treated samples) and a positive control (a known inhibitor of platelet aggregation).
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability in platelet aggregation results between experiments. | - Donor-to-donor variability in platelet reactivity.- Inconsistent blood collection or processing techniques.- Variation in agonist preparation and concentration. | - Acknowledge inherent biological variability and, if possible, use pooled donor plasma for initial screening.- Standardize all pre-analytical procedures, including venipuncture, anticoagulant use, and centrifugation steps.- Prepare fresh agonist solutions for each experiment and use a concentration that induces a submaximal aggregation response to better detect inhibition. |
| No or low inhibition of platelet aggregation observed with this compound. | - Inactive compound.- Suboptimal concentration of Lotrafiban.- Agonist concentration is too high, overcoming the inhibitory effect. | - Ensure the proper storage of this compound (dry, dark, at -20°C for long-term storage).- Perform a dose-response curve with a wider concentration range (e.g., up to 10 µM).- Titrate the agonist concentration to find the EC50 (the concentration that gives 50% of the maximal response) and use a concentration around the EC70-EC80 for inhibition studies. |
| Unexpected platelet activation or aggregation with the vehicle control (DMSO). | - High concentration of DMSO.- Contaminated DMSO. | - Ensure the final DMSO concentration in the assay is below 0.1%.- Use high-purity, anhydrous DMSO and store it properly to prevent water absorption. |
| Difficulty in achieving complete (100%) inhibition of aggregation. | - Use of a very strong agonist (e.g., high concentration of thrombin).- Presence of alternative platelet activation pathways not fully blocked by GPIIb/IIIa inhibition. | - Consider using a less potent agonist or a lower concentration of the strong agonist.- Acknowledge that complete inhibition may not always be achievable, and focus on the relative inhibition compared to the control. |
Data Presentation
Table 1: Concentration Ranges of GPIIb/IIIa Antagonists for In Vitro Platelet Aggregation Inhibition
| Compound | Agonist | IC50 / Effective Concentration | Reference |
| Tirofiban (B1683177) | - | ~37 nmol/L (IC50) | [4] |
| Eptifibatide | 20 µM ADP | 0.11-0.22 µg/mL (IC50) | [5] |
| Eptifibatide | 5 µg/mL Collagen | 0.28-0.34 µg/mL (IC50) | [5] |
| Lotrafiban (suggested) | Various | 1 nM - 1 µM (starting range) | Inferred |
Experimental Protocols
Protocol: In Vitro Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
This protocol is adapted from standard LTA procedures and is suitable for evaluating the inhibitory effect of this compound.
1. Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Human whole blood from healthy, consenting donors
-
3.2% Sodium Citrate (B86180)
-
Platelet agonists (e.g., Adenosine Diphosphate - ADP, Collagen, Thrombin Receptor Activating Peptide - TRAP)
-
Saline
-
Light Transmission Aggregometer
-
Cuvettes with stir bars
-
Pipettes and tips
-
Centrifuge
2. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Collect whole blood into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).
-
Centrifuge the whole blood at 200 x g for 15 minutes at room temperature with the brake off to obtain PRP.
-
Carefully aspirate the upper PRP layer and transfer it to a new tube.
-
Centrifuge the remaining blood at 2000 x g for 10 minutes at room temperature to obtain PPP.
-
Adjust the platelet count of the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.
-
Allow the PRP to rest at room temperature for at least 30 minutes before use.
3. Assay Procedure:
-
Set the aggregometer to 37°C.
-
Calibrate the aggregometer by setting 0% aggregation with a cuvette containing PRP and 100% aggregation with a cuvette containing PPP.
-
Aliquot 450 µL of the adjusted PRP into a cuvette with a stir bar and place it in the incubation well of the aggregometer.
-
Add 5 µL of the desired concentration of this compound (diluted in saline from a DMSO stock) or vehicle control to the PRP.
-
Incubate for 5-10 minutes at 37°C with stirring.
-
Add 50 µL of the platelet agonist (e.g., ADP to a final concentration of 5-10 µM) to initiate aggregation.
-
Record the change in light transmission for 5-10 minutes.
4. Data Analysis:
-
Determine the maximum percentage of aggregation for each condition.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the Log of the this compound concentration to determine the IC50 value.
Visualizations
Caption: Mechanism of action of this compound in inhibiting platelet aggregation.
Caption: Workflow for an in vitro platelet aggregation assay with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. ahajournals.org [ahajournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Comparative assessment of platelet GpIIb/IIIa receptor occupancy ratio with Eptifibatide/Tirofiban in patients presenting with ACS and undergoing PCI - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro dose response to different GPIIb/IIIa-antagonists: inter-laboratory comparison of various platelet function tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimal antagonism of GPIIb/IIIa favors platelet adhesion by inhibiting thrombus growth. An ex vivo capillary perfusion chamber study in the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
Troubleshooting Lotrafiban Hydrochloride variability in experimental results
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing variability in experimental results with Lotrafiban Hydrochloride.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Lotrafiban?
Lotrafiban is an orally-active, small-molecule inhibitor of the platelet glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor, also known as integrin αIIbβ3.[1][2][3] It functions as a competitive antagonist, preventing the binding of key ligands like fibrinogen and von Willebrand Factor (vWF) to the GPIIb/IIIa receptor.[2] This receptor is the final common pathway for platelet aggregation, regardless of the initial activation agonist.[4] Lotrafiban is a peptidomimetic of the arginine-glycine-aspartic acid (RGD) sequence found in fibrinogen, allowing it to occupy the receptor's binding site.[2] By blocking this interaction, Lotrafiban effectively inhibits platelet-to-platelet aggregation and thrombus formation.[4][5]
Q2: My IC50 values for Lotrafiban vary between experiments. What are the common causes?
Variability in IC50 values is a frequent challenge in pharmacological studies. For Lotrafiban, the sources of this variability can be grouped into three main categories: compound handling, experimental procedure, and biological factors. A systematic approach is necessary to identify the root cause.
Q3: How should I properly handle and store this compound to ensure stability and consistency?
Proper handling and storage are critical for maintaining the potency and stability of this compound. Inconsistent practices can lead to degradation or inaccurate concentrations, causing significant experimental variability.
Key recommendations:
-
Initial Receipt: The compound is stable for several weeks at ambient temperature during shipping.[6]
-
Long-Term Storage: For long-term storage (months to years), the solid compound should be stored at -20°C in a dry, dark environment.[6]
-
Short-Term Storage: For short-term storage (days to weeks), 0-4°C is acceptable.[6]
-
Stock Solutions: Prepare stock solutions in a suitable solvent, such as DMSO.[6] Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or colder.
-
Batch Variation: Be aware that the molecular weight of the compound may vary slightly between batches due to hydration, which can affect the concentration of prepared stock solutions.[6] Always refer to the batch-specific information on the certificate of analysis.
| Parameter | Condition | Duration | Rationale |
| Solid Compound Storage | Dry, dark, at -20°C | Long-term (months to years) | Prevents degradation from light, moisture, and heat.[6] |
| Dry, dark, at 0-4°C | Short-term (days to weeks) | Suitable for immediate or near-term use.[6] | |
| Stock Solution Solvent | DMSO | N/A | This compound is soluble in DMSO.[6] |
| Stock Solution Storage | Aliquoted, at -20°C | Months | Minimizes freeze-thaw cycles which can degrade the compound. |
| Working Solutions | Aqueous buffers | Prepare fresh daily | Prevents potential precipitation or degradation in aqueous media. |
Q4: What is the importance of plasma protein binding in my assays, and how can it cause variability?
Plasma protein binding is a critical factor that can significantly influence the apparent potency of Lotrafiban. Only the unbound (free) fraction of a drug is pharmacologically active and available to interact with its target, the GPIIb/IIIa receptor.[7][8]
-
Mechanism of Variability: Lotrafiban, like many small molecules, will bind to plasma proteins such as albumin and α1-acid glycoprotein.[7][8] The extent of this binding can vary due to:
-
Inter-individual Differences: The concentration of plasma proteins can differ between blood donors.
-
Sample Handling: The type of anticoagulant used can alter the protein environment.[9]
-
Disease State: Pathological conditions can alter the levels of plasma proteins.
-
-
Experimental Impact: If you are using platelet-rich plasma (PRP), variability in protein binding between samples will directly alter the free concentration of Lotrafiban, leading to shifts in the dose-response curve and inconsistent IC50 values. Assays using washed platelets in a protein-free buffer will not be affected by this specific variable but may not fully represent the in vivo environment.
Q5: Could Lotrafiban be causing paradoxical platelet activation in my experiments?
While Lotrafiban is designed as a pure antagonist, some small-molecule GPIIb/IIIa inhibitors have been associated with partial agonism or paradoxical activation.[1][10] This phenomenon, where the inhibitor stabilizes a high-affinity conformation of the receptor, can lead to unexpected platelet activation, especially at sub-optimal concentrations.[1] Clinical trials with some oral GPIIb/IIIa antagonists have shown an increase in adverse events, potentially linked to this effect.[10]
If you observe results that suggest platelet activation (e.g., an increase in aggregation at low drug concentrations or an increase in activation markers like P-selectin), consider this possibility. This is a complex issue that may be donor-dependent and more likely to occur under specific experimental conditions.
Section 2: Troubleshooting Guides
Guide 1: Inconsistent Platelet Aggregation Inhibition
| Symptom / Observation | Possible Cause(s) | Recommended Solution(s) |
| No inhibition or very high IC50 | Compound Degradation: Improper storage or handling of Lotrafiban. | Prepare a fresh stock solution from solid compound stored at -20°C. Aliquot and store properly. |
| Precipitation: Lotrafiban precipitated out of the aqueous assay buffer. | Ensure the final DMSO concentration is low and consistent across all wells (typically <0.5%). Prepare working dilutions immediately before use. | |
| Platelet Insensitivity: Platelets are old or were damaged during preparation. Platelet reactivity can change with time after venipuncture.[11] | Use fresh blood samples. Standardize platelet preparation protocol (centrifugation speed/time) to minimize activation. Perform experiments within a consistent timeframe after blood draw. | |
| High variability between replicates | Pipetting Error: Inaccurate dispensing of Lotrafiban, agonist, or platelet suspension. | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure proper mixing. |
| Inconsistent Agonist Activity: Agonist (e.g., ADP, collagen) has degraded or was improperly diluted. | Prepare fresh agonist solutions daily. Store according to manufacturer's instructions. Validate the EC50 of the agonist before running inhibitor studies. | |
| Temperature Fluctuation: The aggregometer or plate reader is not maintaining a stable 37°C. | Allow the instrument and all reagents to equilibrate to 37°C before starting the assay. | |
| Drifting baseline or spontaneous aggregation | Platelet Activation During Prep: Excessive mechanical stress during centrifugation or pipetting. | Optimize the platelet preparation protocol to be as gentle as possible. Keep platelets at room temperature before the assay. |
| Contamination: Contamination of reagents or disposables with platelet agonists. | Use high-purity reagents and sterile, pyrogen-free disposables. |
Section 3: Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol provides a general guideline. Always refer to the manufacturer's product data sheet for batch-specific information.
-
Determine Mass: Based on the batch-specific molecular weight (e.g., 464.99 g/mol ), calculate the mass of this compound required to prepare a stock solution of desired concentration (e.g., 10 mM).[6][12]
-
Solubilization: Add the appropriate volume of high-purity DMSO to the vial of solid compound.
-
Mixing: Vortex thoroughly for 1-2 minutes until the solid is completely dissolved. A brief, gentle warming (to 37°C) or sonication may aid dissolution if necessary. Visually inspect the solution to ensure there are no particulates.
-
Aliquoting: Dispense the stock solution into single-use, low-binding polypropylene (B1209903) tubes. The volume of the aliquots should be appropriate for a single experiment to avoid waste and freeze-thaw cycles.
-
Storage: Immediately store the aliquots at -20°C or -80°C in a dark, dry location.
-
Documentation: Clearly label all aliquots with the compound name, concentration, date, and batch number.
Protocol 2: General Protocol for Light Transmission Aggregometry (LTA)
This protocol outlines the key steps for assessing Lotrafiban's effect on platelet aggregation using LTA, a common method.
-
Platelet Preparation:
-
Collect whole blood into tubes containing an appropriate anticoagulant (e.g., 3.2% sodium citrate).
-
Prepare Platelet-Rich Plasma (PRP) by centrifuging the whole blood at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature with the brake off.
-
Prepare Platelet-Poor Plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes. PPP will be used to set the 100% aggregation baseline.
-
Adjust the platelet count of the PRP with PPP if necessary to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL).
-
-
Assay Procedure:
-
Pre-warm the LTA instrument, PRP, PPP, and all reagents to 37°C.
-
Place a cuvette with PPP into the instrument and set the 100% aggregation (100% light transmission) baseline.
-
Place a cuvette with PRP into the instrument and set the 0% aggregation (0% light transmission) baseline.
-
Add a standardized volume of PRP to a new cuvette with a stir bar.
-
Add the vehicle (e.g., DMSO diluted in buffer) or a specific concentration of Lotrafiban working solution.
-
Incubate for a standardized period (e.g., 2-5 minutes) while stirring to allow the inhibitor to bind to the platelets.
-
Initiate aggregation by adding a pre-determined concentration of a platelet agonist (e.g., ADP, collagen).
-
Record the change in light transmission for a set period (e.g., 5-10 minutes) or until the aggregation curve reaches a plateau.
-
-
Data Analysis:
-
Determine the maximal aggregation for each concentration of Lotrafiban.
-
Normalize the data relative to the vehicle control (0% inhibition) and a maximal inhibitor control or baseline (100% inhibition).
-
Plot the percent inhibition against the logarithm of the Lotrafiban concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
References
- 1. Lotrafiban - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Lotrafiban: an oral platelet glycoprotein IIb/IIIa blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Platelet Aggregation - Platelet-Vessel Wall Interactions in Hemostasis and Thrombosis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
- 7. Effect of Protein Binding on the Pharmacological Activity of Highly Bound Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Implications of Plasma Protein Binding for Pharmacokinetics and Pharmacodynamics of the γ-Secretase Inhibitor RO4929097 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of anticoagulants on the protein corona-induced reduced drug carrier adhesion efficiency in human blood flows - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. Factors affecting the size of platelet aggregates in blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound | C23H33ClN4O4 | CID 80275 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Lotrafiban Hydrochloride Bioavailability in Animal Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals dedicated to improving the oral bioavailability of Lotrafiban (B1675245) Hydrochloride in animal models. This resource offers troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Lotrafiban Hydrochloride and what are the potential challenges to its oral bioavailability?
A1: this compound is an orally active platelet glycoprotein (B1211001) IIb/IIIa blocker.[1] It is a prodrug that is converted to its active form by plasma and liver esterases.[2] While specific data on its physicochemical properties are limited, drugs in this class can face challenges with oral bioavailability due to factors such as poor aqueous solubility, low intestinal permeability, and potential for first-pass metabolism.
Q2: My preliminary in vivo pharmacokinetic study in rats shows very low and variable oral bioavailability for this compound. What are the likely causes?
A2: Low and variable oral bioavailability is a common challenge for many drug candidates. For this compound, this could be attributed to one or a combination of the following factors:
-
Poor Aqueous Solubility: The hydrochloride salt form is intended to improve solubility, but the free base may still have low solubility in the gastrointestinal fluids, leading to a low dissolution rate.
-
Low Intestinal Permeability: The molecular size and characteristics of Lotrafiban may result in poor permeation across the intestinal epithelium.
-
P-glycoprotein (P-gp) Efflux: Lotrafiban could be a substrate for efflux transporters like P-gp, which actively pump the drug out of intestinal cells and back into the lumen, reducing net absorption.
-
First-Pass Metabolism: As a prodrug activated by esterases, it may also be susceptible to pre-systemic metabolism in the gut wall or liver, reducing the amount of active drug reaching systemic circulation.[2]
Q3: What are some initial formulation strategies to consider for improving the oral bioavailability of this compound?
A3: Several formulation strategies can be employed to enhance the oral bioavailability of compounds with solubility and permeability challenges. These include:
-
Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) or Self-Microemulsifying Drug Delivery Systems (SMEDDS) can improve the solubilization of lipophilic drugs in the gastrointestinal tract.[3][4]
-
Nanoparticle Formulations: Encapsulating this compound in polymeric nanoparticles can protect it from degradation, potentially bypass efflux transporters, and improve its absorption profile.[5][6]
-
Solid Dispersions: Creating a solid dispersion of the drug in a polymer matrix can enhance its dissolution rate.
Troubleshooting Guide
This section addresses specific issues you might encounter during your animal studies and provides actionable troubleshooting steps.
Issue 1: High variability in plasma concentrations between individual animals in the same dosing group.
Potential Cause & Troubleshooting Steps:
-
Inconsistent Dosing Technique:
-
Verify Accuracy: Ensure your oral gavage technique is consistent and accurate to prevent incomplete dosing or administration into the trachea.
-
Vehicle Selection: Use a well-characterized and consistent vehicle for drug suspension or solution.
-
-
Effect of Food:
-
Fasting State: Confirm that animals were adequately fasted before oral administration, as food can significantly and variably affect drug absorption.
-
-
Coprophagy in Rodents:
-
Housing: House animals in metabolic cages or cages with wire mesh floors to prevent coprophagy, which can lead to re-absorption of the drug or its metabolites.
-
Issue 2: Oral bioavailability remains low even after simple formulation adjustments.
Potential Cause & Troubleshooting Steps:
-
Significant Permeability or Efflux Issues:
-
In Vitro Permeability Assay: Conduct a Caco-2 permeability assay to assess the intrinsic permeability of Lotrafiban and determine if it is a substrate for P-gp efflux. A high efflux ratio (Papp B-A / Papp A-B > 2) would indicate significant P-gp involvement.
-
Advanced Formulations: If P-gp efflux is confirmed, consider formulating with P-gp inhibitors or using nanoparticle-based delivery systems designed to evade these transporters.
-
Data Presentation
The following tables present hypothetical, yet representative, data that could be generated during formulation development for this compound to improve its oral bioavailability in rats.
Table 1: Hypothetical Physicochemical Properties of this compound
| Property | Value | Implication for Oral Bioavailability |
| Molecular Weight | 464.99 g/mol [7] | Moderately high, may impact passive diffusion. |
| Aqueous Solubility (pH 6.8) | < 0.1 mg/mL (estimated) | Low solubility can be a rate-limiting step for absorption. |
| LogP | 3.5 (estimated) | Indicates lipophilicity, suggesting suitability for lipid-based formulations. |
| Caco-2 Permeability (Papp A-B) | Low (e.g., < 1 x 10⁻⁶ cm/s) | Suggests poor intestinal permeability. |
| Caco-2 Efflux Ratio | > 2 | Indicates potential for P-gp mediated efflux. |
Table 2: Hypothetical Pharmacokinetic Parameters of Different this compound Formulations in Rats (Oral Dose: 10 mg/kg)
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC₀₋₂₄ (ng·hr/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 50 ± 15 | 2.0 | 250 ± 75 | 100 (Reference) |
| SEDDS Formulation | 250 ± 50 | 1.0 | 1250 ± 200 | 500 |
| Nanoparticle Formulation | 350 ± 60 | 1.5 | 1750 ± 300 | 700 |
Experimental Protocols
Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
Objective: To prepare a SEDDS formulation of this compound to enhance its solubility and oral absorption.
Materials:
-
This compound
-
Oil phase (e.g., Capryol 90)
-
Surfactant (e.g., Cremophor EL)
-
Co-surfactant (e.g., Transcutol HP)
Procedure:
-
Excipient Screening: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most suitable excipients.
-
Phase Diagram Construction: Construct a pseudo-ternary phase diagram to identify the self-emulsifying region and optimize the ratio of oil, surfactant, and co-surfactant.
-
Formulation Preparation:
-
Accurately weigh the selected amounts of the oil phase, surfactant, and co-surfactant into a glass vial.
-
Heat the mixture in a water bath at 40°C to ensure homogeneity.
-
Add the accurately weighed amount of this compound to the excipient mixture.
-
Vortex the mixture until the drug is completely dissolved, resulting in a clear and homogenous liquid SEDDS pre-concentrate.
-
-
Characterization:
-
Emulsification Study: Dilute the SEDDS pre-concentrate with water or simulated gastric fluid and observe the formation of the emulsion.
-
Droplet Size Analysis: Measure the droplet size and polydispersity index of the resulting emulsion using a dynamic light scattering instrument.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
Objective: To compare the oral bioavailability of a novel this compound formulation (e.g., SEDDS) with a standard aqueous suspension.
Animals: Male Sprague-Dawley rats (200-250 g)
Procedure:
-
Fasting: Fast the rats overnight (approximately 12 hours) before drug administration, with free access to water.
-
Grouping: Divide the rats into two groups (n=6 per group):
-
Group 1: Aqueous suspension of this compound (e.g., in 0.5% carboxymethylcellulose).
-
Group 2: this compound SEDDS formulation.
-
-
Dosing: Administer the respective formulations orally via gavage at a dose of 10 mg/kg.
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein into heparinized tubes at pre-determined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dosing.
-
Plasma Separation: Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of Lotrafiban in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
Visualizations
Caption: Experimental workflow for formulation development and in vivo evaluation.
Caption: Strategies to overcome bioavailability challenges.
References
- 1. The antithrombotic efficacy of lotrafiban (SB 214857) in canine models of acute coronary thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lotrafiban: an oral platelet glycoprotein IIb/IIIa blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. Nanoparticles for oral delivery: design, evaluation and state-of-the-art - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of nanoparticle-based orodispersible palatable pediatric formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medkoo.com [medkoo.com]
Lotrafiban Hydrochloride degradation pathways and storage conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lotrafiban Hydrochloride. The information is designed to address common issues encountered during experimental procedures related to its stability and degradation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, this compound should be stored in a dry, dark environment. Recommended storage temperatures are:
-
Short-term (days to weeks): 0 - 4 °C
-
Long-term (months to years): -20 °C
Stock solutions should also be stored at 0 - 4 °C for short-term use or -20 °C for long-term storage.
Q2: What are the likely degradation pathways for this compound?
A2: While specific degradation pathways for this compound are not extensively published, based on its chemical structure containing benzodiazepine (B76468) and piperidine (B6355638) rings, the following degradation pathways are plausible:
-
Hydrolysis: The amide bond within the benzodiazepine ring system and the amide linkage to the bipiperidine moiety are susceptible to hydrolysis under acidic or basic conditions. Acid-catalyzed hydrolysis of benzodiazepines can lead to the opening of the diazepine (B8756704) ring.
-
Oxidation: The tertiary amine in the benzodiazepine ring and the secondary amines in the piperidine rings could be susceptible to oxidation.
-
Photodegradation: Exposure to UV or visible light may induce degradation, a common characteristic of many pharmaceutical compounds.
Q3: My this compound sample shows unexpected degradation. What are the potential causes?
A3: Unexpected degradation can arise from several factors:
-
Improper Storage: Exposure to light, moisture, or elevated temperatures can accelerate degradation.
-
pH Instability: The pH of your solution can significantly impact the stability of this compound. Acidic or basic conditions can promote hydrolysis.
-
Presence of Oxidizing Agents: Contaminants or reactive species in your solvents or reagents could lead to oxidative degradation.
-
Incompatibility with other substances: When mixed with other drugs or excipients, incompatibilities can arise. For instance, a related compound, Tirofiban (B1683177) Hydrochloride, is incompatible with diazepam, leading to precipitation[1].
Troubleshooting Guides
Issue 1: Inconsistent Results in Stability Studies
| Symptom | Possible Cause | Troubleshooting Steps |
| High variability between replicate samples. | Inconsistent sample preparation or storage conditions. | 1. Ensure precise and consistent preparation of all solutions. 2. Control the temperature, light exposure, and humidity for all samples uniformly. 3. Verify the calibration and performance of all analytical instruments. |
| Drastic degradation observed in a new batch of solvent. | Solvent contamination with acidic, basic, or oxidizing impurities. | 1. Use fresh, high-purity (e.g., HPLC grade) solvents. 2. Test the pH of the solvent. 3. Run a blank analysis of the solvent to check for interfering peaks. |
Issue 2: Appearance of Unknown Peaks in Chromatograms
| Symptom | Possible Cause | Troubleshooting Steps |
| New peaks appear during the analysis of stressed samples. | Formation of degradation products. | 1. Perform a forced degradation study under controlled conditions (see Experimental Protocols below) to systematically generate and identify degradation products. 2. Use a mass spectrometer (LC-MS) to identify the mass of the unknown peaks and propose potential structures. |
| Extraneous peaks are present even in unstressed samples. | Contamination of the sample, solvent, or analytical column. | 1. Analyze a solvent blank. 2. Prepare a fresh sample with new reagents. 3. Flush the HPLC column with an appropriate cleaning solution. |
Quantitative Data Summary
Forced degradation studies on the related compound Tirofiban Hydrochloride provide insights into potential stability. The following table summarizes the conditions and results of these studies, which can serve as a starting point for designing experiments for this compound.
| Stress Condition | Reagent and Concentration | Duration | Temperature | Degradation Observed |
| Acid Hydrolysis | 1 M HCl | 2 hours | Not specified | 19.63%[2] |
| Base Hydrolysis | 1 M NaOH | 8 hours | Not specified | 14.39%[2] |
| Oxidative | 30% H₂O₂ | 24 hours | Room Temperature | Practically stable[2][3][4][5][6] |
| Thermal | - | 24 hours | 75 °C | Practically stable[2][3][4][5][6] |
| Photolytic | UVA radiation | 1 hour | Not specified | Degradation observed[2][3][4][5][6] |
Experimental Protocols
Forced Degradation Study Protocol
This protocol is adapted from studies on Tirofiban Hydrochloride and can be used as a template for this compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or a mixture of mobile phase components) at a concentration of approximately 200 µg/mL.
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 1 M HCl.
-
Keep the mixture at room temperature for a specified period (e.g., 2 hours).
-
Neutralize the solution with an equivalent amount of 1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 1 M NaOH.
-
Keep the mixture at room temperature for a specified period (e.g., 8 hours).
-
Neutralize the solution with an equivalent amount of 1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 30% hydrogen peroxide.
-
Keep the mixture at room temperature for 24 hours.
-
-
Thermal Degradation:
-
Place the solid drug powder or the stock solution in a temperature-controlled oven at 75°C for 24 hours.
-
-
Photolytic Degradation:
-
Expose the stock solution to UVA radiation for a defined period (e.g., 1 hour).
-
-
Analysis:
-
Analyze all stressed samples, along with a control (unstressed) sample, using a stability-indicating HPLC method.
-
The HPLC method should be capable of separating the parent drug from all potential degradation products. A reverse-phase C18 column with a gradient elution of a buffered mobile phase and an organic modifier is a common starting point.
-
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Hypothetical degradation pathways for this compound.
References
- 1. journals.ekb.eg [journals.ekb.eg]
- 2. Elucidation of Degradation Behavior of Hydroxy Group-Containing Benzodiazepines in Artificial Gastric Juice: Study on Degradability of Drugs in Stomach (III) [jstage.jst.go.jp]
- 3. Frontiers | Degradation of 17 Benzodiazepines by the UV/H2O2 Treatment [frontiersin.org]
- 4. ijcrt.org [ijcrt.org]
- 5. researchgate.net [researchgate.net]
- 6. Forced degradation studies and stability-indicating liquid chromatography method for determination of tirofiban hydrochloride and synthetic impurities – ScienceOpen [scienceopen.com]
Addressing Lotrafiban Hydrochloride light sensitivity during experiments
Welcome to the Technical Support Center for Lotrafiban Hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in addressing challenges related to the light sensitivity of this compound during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are inconsistent. Could light exposure be a factor?
A1: Yes, inconsistent results are a common consequence of the degradation of light-sensitive compounds. Exposure to light can reduce the effective concentration of this compound, leading to variability in your experimental outcomes. It is crucial to maintain a controlled light environment throughout your workflow to ensure the compound's integrity.
Q2: What are the visible signs of this compound degradation due to light?
A2: While visual inspection is not a definitive measure of degradation, a change in the color or clarity of a this compound solution may indicate photodegradation. However, significant degradation can occur without any visible changes. Therefore, it is essential to rely on proper handling procedures rather than visual cues.
Q3: Can I work with this compound on an open lab bench?
A3: It is strongly advised to work with this compound in a low-light environment. This can be achieved by working in a darkroom with a safelight, using a laminar flow hood with the light turned off, or by shielding your working area from direct light.
Q4: How should I store this compound to maintain its stability?
A4: For optimal stability, store solid this compound in a light-proof container, such as an amber vial, at -20°C or -80°C for long-term storage. For short-term storage of solutions, use amber or foil-wrapped containers and refrigerate at 2-8°C.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no biological activity in assays | Degradation of this compound due to light exposure during storage or handling. | 1. Prepare fresh solutions of this compound for each experiment. 2. Minimize light exposure at every step, from stock solution preparation to final assay. 3. Verify the concentration and purity of the stock solution using a validated analytical method (e.g., HPLC). |
| High variability between experimental replicates | Inconsistent degradation of this compound across different samples due to varied light exposure. | 1. Ensure uniform handling of all samples, including consistent timing of light exposure. 2. Use opaque or amber-colored microplates or tubes for all experimental steps. 3. Prepare a master mix of reagents to minimize variability in handling time between wells or tubes. |
| Unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS) | Formation of photodegradation products. | 1. Protect samples from light during preparation and analysis. Use amber autosampler vials or cover the autosampler tray with a light-blocking cover. 2. If unexpected peaks are observed, compare the chromatograms of light-exposed and light-protected samples to identify potential degradation products.[1][2][3][4][5] |
Quantitative Data on Photodegradation
Illustrative Photodegradation of a Light-Sensitive Compound Under Different Light Conditions
| Light Source | Exposure Duration (hours) | Wavelength (nm) | Degradation (%) |
| Ambient Laboratory Light | 24 | 400-700 | ~5% |
| Direct Sunlight (simulated) | 6 | 300-800 | ~25% |
| UV Lamp | 2 | 254 | ~45% |
| UV Lamp | 2 | 365 | ~30% |
This is representative data and does not reflect the actual degradation profile of this compound.
Experimental Protocols
Protocol 1: Preparation of Light-Sensitive this compound Stock Solution
-
Preparation: Conduct all procedures in a dark room or a designated low-light area. Use a safelight if necessary.
-
Materials:
-
This compound powder
-
Appropriate solvent (e.g., DMSO, Ethanol)
-
Amber glass vial or a clear vial completely wrapped in aluminum foil.
-
Calibrated balance and volumetric flasks.
-
-
Procedure:
-
Weigh the required amount of this compound powder in the low-light environment.
-
Transfer the powder to the light-protected vial.
-
Add the solvent to the desired final volume.
-
Vortex or sonicate briefly in the dark until fully dissolved.
-
Store the stock solution at the recommended temperature (-20°C or -80°C) in the light-protected vial.
-
Protocol 2: In Vitro Platelet Aggregation Assay with this compound
This protocol is adapted for use with a light-sensitive inhibitor.[6][7][8][9][10]
-
Preparation of Platelet-Rich Plasma (PRP):
-
Collect whole blood from healthy, consenting donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to separate the PRP.
-
Carefully collect the upper PRP layer.
-
Keep the PRP at room temperature in a capped, foil-wrapped tube.
-
-
Platelet Aggregation Assay:
-
Perform all subsequent steps under minimal light conditions.
-
Pre-warm aliquots of PRP to 37°C for 5-10 minutes in the dark.
-
Add the desired concentration of this compound (or vehicle control) to the PRP and incubate for the specified time (e.g., 5 minutes) at 37°C in the dark.
-
Place the cuvette in the aggregometer and initiate stirring.
-
Add a platelet agonist (e.g., ADP, collagen, thrombin) to induce aggregation.
-
Record the change in light transmission for a set period (e.g., 10 minutes).
-
-
Data Analysis:
-
Calculate the percentage of aggregation inhibition by comparing the aggregation in the presence of this compound to the vehicle control.
-
Plot a dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Lotrafiban's mechanism of action.
Caption: Workflow for a platelet aggregation assay.
References
- 1. LC-MS/MS studies for identification and characterization of new forced degradation products of dabrafenib and establishment of their degradation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Liquid chromatography/time-of-flight mass spectrometric analyses for the elucidation of the photodegradation products of triclosan in wastewater samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of degradation products of diclofenac by electrospray ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A comprehensive study on the identification and characterization of major degradation products of synthetic liraglutide using liquid chromatography-high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of Degradation Products of the New Anticancer Drug Substance ONC201 by Liquid Chromatography–High-Resolution Multistage Mass Spectrometry [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 10. Platelet functional testing via high-throughput microtiter plate-based assays - PMC [pmc.ncbi.nlm.nih.gov]
Lotrafiban Hydrochloride interference with common laboratory reagents
This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter interference from Lotrafiban Hydrochloride in common laboratory assays. Given that this compound was an investigational drug, publicly available data on specific assay interferences are limited. The information provided here is based on its mechanism of action as a Glycoprotein (B1211001) (GP) IIb/IIIa inhibitor and general principles of drug-laboratory test interference.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is an orally active, non-peptide antagonist of the platelet Glycoprotein IIb/IIIa (GPIIb/IIIa) receptor.[1][2] It is a prodrug that is converted by plasma and liver esterases to its active form.[1] Its mechanism of action involves blocking the final common pathway of platelet aggregation.[3][4] By binding to the GPIIb/IIIa receptor, it prevents fibrinogen and von Willebrand factor from cross-linking platelets, thereby inhibiting thrombus formation.[5][6]
Q2: My platelet aggregation assay results are significantly inhibited. Could Lotrafiban be the cause?
Yes, this is the most direct and expected interference. As a GPIIb/IIIa antagonist, Lotrafiban's primary pharmacological effect is the potent inhibition of platelet aggregation.[5][7] Any functional assay that measures platelet aggregation, such as Light Transmission Aggregometry (LTA) or impedance aggregometry, will show reduced or absent platelet response in the presence of Lotrafiban.
Q3: Which other laboratory assays are likely to be affected by Lotrafiban?
Based on its function as a potent antiplatelet agent, the following assays are at high risk of interference:
-
Coagulation Assays: While the primary effect is on platelets, potent antiplatelet agents can influence global coagulation tests. Tests like Prothrombin Time (PT) and activated Partial Thromboplastin Time (aPTT) may be affected, although this is generally less pronounced than with direct anticoagulants.[8]
-
Viscoelastic Tests: Assays such as thromboelastography (TEG) and rotational thromboelastometry (ROTEM), which measure whole blood clot formation and strength, will show significant abnormalities, typically a reduced clot strength (low MA in TEG).
-
Platelet Function Tests: Any assay designed to measure platelet function, including closure time (e.g., PFA-100/200), will be impacted.
-
Immunoassays: There is a potential for in vitro (analytical) interference in immunoassays, such as ELISA.[9] This is not due to the drug's pharmacological activity but rather potential cross-reactivity or matrix effects, which are method-dependent.[10]
Troubleshooting Guides
Issue 1: Unexpected Results in Coagulation or Platelet Function Assays
If you observe inhibited platelet function or altered coagulation parameters and suspect the presence of Lotrafiban, follow this troubleshooting workflow.
Issue 2: Suspected Interference in an Immunoassay (e.g., ELISA)
Drug interference in immunoassays is typically an in vitro analytical artifact.[10][11] The drug or its metabolites may cross-react with antibodies or interfere with the reaction components.
-
Review Assay Principle: Understand the components of your immunoassay. Assays based on streptavidin-biotin binding can be susceptible to interference.[12]
-
Perform Spike & Recovery: Add a known amount of your target analyte to the sample matrix containing Lotrafiban and a control matrix without the drug. A low recovery percentage in the Lotrafiban sample indicates interference.
-
Perform Dilutional Linearity: Serially dilute the sample. If interference is present, the results may not be linear with the dilution factor.
-
Sample Pre-treatment: Consider a sample clean-up step, such as solid-phase extraction (SPE), to remove the interfering drug before analysis. Method development would be required to ensure your analyte of interest is not removed.
Data on Potential Interferences
Since specific quantitative data for Lotrafiban is scarce, the following table summarizes the expected effects on various laboratory assays based on its drug class.
| Assay Category | Specific Test Examples | Expected Effect of Lotrafiban | Mechanism of Interference |
| Platelet Function | Light Transmission Aggregometry (LTA), PFA-100/200, VerifyNow | Strong Inhibition / Prolonged Time | In Vivo / Pharmacological: Direct blockade of GPIIb/IIIa receptors prevents platelet aggregation.[4][5] |
| Viscoelastic Testing | Thromboelastography (TEG), Rotational Thromboelastometry (ROTEM) | Decreased Clot Strength (↓ MA, ↓ MCF) | In Vivo / Pharmacological: Platelet contribution to clot strength is severely diminished. |
| Coagulation | Prothrombin Time (PT), Activated Partial Thromboplastin Time (aPTT) | Possible slight prolongation | In Vivo / Pharmacological: Some GPIIb/IIIa inhibitors can have minor anticoagulant effects.[3] |
| Immunoassays | ELISA, Chemiluminescence Immunoassays (CLIA) | Unpredictable (False Positive or Negative) | In Vitro / Analytical: Potential for drug/metabolite cross-reactivity with antibodies or interference with assay reagents.[9][10] |
| Clinical Chemistry | Basic Metabolic Panel, Liver Function Tests | Generally No Direct Interference | In Vivo / Toxicological: Changes may reflect a physiological response to the drug (e.g., hepatotoxicity) rather than analytical interference.[10] |
Mechanism of Action and Interference Pathway
Lotrafiban acts at the final step of platelet aggregation. The following diagram illustrates this pathway and the point of inhibition.
Experimental Protocols
Protocol 1: Spike and Recovery for Immunoassays
Objective: To determine if Lotrafiban causes a matrix effect or analytical interference in a quantitative immunoassay.
Methodology:
-
Prepare Samples:
-
Control Sample (A): Use a pooled matrix (e.g., plasma, serum) known to be free of both the drug and the analyte of interest.
-
Spiked Control (B): Add a known concentration of the analyte to the control matrix.
-
Spiked Test Sample (C): Add the same concentration of analyte to a matrix containing this compound at the highest expected experimental concentration.
-
-
Assay Measurement: Analyze all three samples according to your standard assay procedure.
-
Calculation:
-
Calculate the "background" from Sample A.
-
Calculate the "expected" recovery by subtracting the background (A) from the Spiked Control (B).
-
Calculate the "observed" recovery by subtracting the background (A) from the Spiked Test Sample (C).
-
Percent Recovery (%) = (Observed Recovery / Expected Recovery) * 100
-
-
Interpretation: A recovery percentage outside of an acceptable range (typically 80-120%) suggests the presence of interference.
Protocol 2: Serial Dilution for Functional Assays
Objective: To assess if the inhibitory effect of a sample containing Lotrafiban is concentration-dependent.
Methodology:
-
Prepare Dilutions: Create a series of dilutions (e.g., 1:2, 1:4, 1:8, 1:16) of the test sample using an appropriate assay buffer or control matrix.
-
Assay Measurement: Run the neat sample and each dilution in the relevant functional assay (e.g., platelet aggregometry).
-
Data Analysis: Plot the assay response (e.g., % aggregation) against the dilution factor.
-
Interpretation: A dose-dependent increase in assay response with increasing dilution confirms that an inhibitory substance (presumably Lotrafiban) is being diluted out. This demonstrates a direct interference effect.
References
- 1. Lotrafiban: an oral platelet glycoprotein IIb/IIIa blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. Glycoprotein IIb/IIIa inhibitors: an update on the mechanism of action and use of functional testing methods to assess antiplatelet efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glycoprotein IIb/IIIa Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. An Updated Review on Glycoprotein IIb/IIIa Inhibitors as Antiplatelet Agents: Basic and Clinical Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Impacts of Common Anticoagulants on Coagulation Testing | Choose the Right Test [arupconsult.com]
- 9. ascls.org [ascls.org]
- 10. publications.ashp.org [publications.ashp.org]
- 11. bluthbio.com [bluthbio.com]
- 12. beaumont.ie [beaumont.ie]
Validation & Comparative
Validating the Antiplatelet Effect of Lotrafiban Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Lotrafiban Hydrochloride's antiplatelet effects against established agents, Aspirin (B1665792) and Clopidogrel. Due to the limited availability of direct in vitro comparative data for Lotrafiban, this guide utilizes data from Tirofiban, a structurally and functionally similar glycoprotein (B1211001) (GP) IIb/IIIa inhibitor, as a proxy to provide a comprehensive evaluation. This comparison is based on key in vitro assays used to validate antiplatelet efficacy: Light Transmission Aggregometry (LTA) and Flow Cytometry for platelet activation markers.
Mechanism of Action at a Glance
A fundamental understanding of the distinct mechanisms by which these antiplatelet agents function is crucial for interpreting experimental data.
-
This compound (and Tirofiban): As a glycoprotein IIb/IIIa receptor antagonist, Lotrafiban directly blocks the final common pathway of platelet aggregation.[1] It prevents fibrinogen from binding to the GP IIb/IIIa receptor on activated platelets, thereby inhibiting platelet cross-linking regardless of the initial activation stimulus.[1]
-
Aspirin: Aspirin irreversibly inhibits the cyclooxygenase-1 (COX-1) enzyme.[2][3] This action blocks the synthesis of thromboxane (B8750289) A2 (TXA2), a potent platelet agonist, for the entire lifespan of the platelet.[2][4]
-
Clopidogrel: Clopidogrel is a prodrug that is metabolized into an active form.[5][6] This active metabolite irreversibly binds to the P2Y12 adenosine (B11128) diphosphate (B83284) (ADP) receptor on platelets, preventing ADP-induced platelet activation and aggregation.[5][7][8]
References
- 1. Lotrafiban: an oral platelet glycoprotein IIb/IIIa blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. Aspirin and platelets: the antiplatelet action of aspirin and its role in thrombosis treatment and prophylaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bpac.org.nz [bpac.org.nz]
- 5. Clopidogrel - Wikipedia [en.wikipedia.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. researchgate.net [researchgate.net]
- 8. pharmacyfreak.com [pharmacyfreak.com]
Comparative In Vitro Analysis of Lotrafiban and Tirofiban: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of the in vitro properties of two glycoprotein (B1211001) IIb/IIIa (GP IIb/IIIa) inhibitors: Lotrafiban and Tirofiban. This document summarizes key performance data, outlines experimental methodologies, and visualizes relevant biological pathways and workflows.
Lotrafiban, an orally active prodrug, and Tirofiban, administered intravenously, are both potent antagonists of the platelet GP IIb/IIIa receptor. This receptor plays a crucial role in the final common pathway of platelet aggregation. By blocking the binding of fibrinogen and von Willebrand factor to GP IIb/IIIa, these drugs effectively inhibit platelet aggregation and thrombus formation. While both drugs target the same receptor, their in vitro characteristics, such as binding affinity and inhibitory concentrations, are critical for understanding their pharmacological profiles.
Quantitative Performance Analysis
The following table summarizes the available in vitro data for the active form of Lotrafiban (SB-214857) and Tirofiban, focusing on their interaction with the GP IIb/IIIa receptor and their effect on platelet aggregation. It is important to note that direct head-to-head in vitro comparative studies are limited in publicly available literature. The data presented here is compiled from various sources and should be interpreted with consideration of potential variations in experimental conditions.
| Parameter | Lotrafiban (SB-214857) | Tirofiban | Reference |
| Target | Glycoprotein IIb/IIIa Receptor | Glycoprotein IIb/IIIa Receptor | [1][2] |
| Mechanism of Action | Reversible, selective antagonist | Reversible, non-peptide antagonist | [1][2] |
| Binding Affinity (GP IIb/IIIa) | Kᵢ = 2.5 nmol/L | Kₑ = 0.15 nmol/L | [1] |
| Platelet Aggregation Inhibition (ADP-induced) | Dose-dependent inhibition observed ex vivo (87% inhibition at 50 mg dose) | IC₅₀ ≈ 70 ng/mL (in porcine platelets) | [1][3] |
| Platelet Aggregation Inhibition (Collagen-induced) | Data not available | IC₅₀ ≈ 200 ng/mL (in porcine platelets) | [3] |
| Platelet Aggregation Inhibition (Thrombin-induced) | Data not available | IC₅₀ ≈ 5,000 ng/mL (in porcine platelets) | [3] |
Note: The platelet aggregation data for Lotrafiban is derived from an ex vivo analysis of a clinical study and not a direct in vitro IC₅₀ determination. The Tirofiban IC₅₀ values were determined using porcine platelets, which may differ from human platelets.
Signaling Pathway and Mechanism of Action
Both Lotrafiban and Tirofiban act as competitive antagonists at the GP IIb/IIIa receptor on the surface of platelets. This receptor, upon activation by various agonists such as ADP, collagen, or thrombin, undergoes a conformational change that enables it to bind fibrinogen. Fibrinogen then acts as a bridge between adjacent platelets, leading to aggregation and the formation of a platelet plug. By blocking the fibrinogen binding site, these drugs inhibit this crucial step in thrombosis.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vitro findings. Below are generalized protocols for the key assays used to characterize Lotrafiban and Tirofiban.
Platelet Aggregation Assay (Light Transmission Aggregometry)
This assay measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.
1. Blood Collection and PRP Preparation:
-
Collect whole blood from healthy, consenting donors into tubes containing 3.2% sodium citrate.
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature to separate the PRP.
-
Collect the upper PRP layer.
-
Prepare platelet-poor plasma (PPP) by further centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes.
2. Assay Procedure:
-
Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
-
Pre-warm the PRP samples to 37°C.
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Add a specific concentration of the inhibitor (Lotrafiban's active form or Tirofiban) or vehicle control to the PRP and incubate for a defined period.
-
Initiate platelet aggregation by adding an agonist (e.g., ADP, collagen, or thrombin).
-
Record the change in light transmission for a set duration (e.g., 5-10 minutes).
-
The percentage of aggregation is calculated relative to the light transmission of PPP.
-
Determine the IC₅₀ value by testing a range of inhibitor concentrations and plotting the dose-response curve.
GP IIb/IIIa Receptor Binding Assay
This assay quantifies the binding affinity of the inhibitors to the GP IIb/IIIa receptor, often using a competitive binding format with a radiolabeled or fluorescently tagged ligand.
1. Platelet Preparation:
-
Isolate platelets from whole blood as described for the aggregation assay.
-
Wash the platelets in a suitable buffer (e.g., Tyrode's buffer) to remove plasma proteins.
-
Resuspend the washed platelets to a standardized concentration.
2. Competitive Binding Assay:
-
In a multi-well plate, combine the washed platelets, a constant concentration of a labeled ligand that binds to GP IIb/IIIa (e.g., radiolabeled fibrinogen or a specific antibody), and varying concentrations of the unlabeled inhibitor (Lotrafiban's active form or Tirofiban).
-
Incubate the mixture to allow binding to reach equilibrium.
-
Separate the platelets from the unbound ligand (e.g., by centrifugation or filtration).
-
Quantify the amount of labeled ligand bound to the platelets (e.g., using a scintillation counter for radiolabels or a fluorescence plate reader for fluorescent tags).
-
The amount of bound labeled ligand will decrease as the concentration of the unlabeled inhibitor increases.
3. Data Analysis:
-
Plot the percentage of inhibition of labeled ligand binding against the concentration of the unlabeled inhibitor.
-
Determine the IC₅₀ value, which is the concentration of the inhibitor that displaces 50% of the labeled ligand.
-
The binding affinity (Kᵢ or Kₑ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the labeled ligand.
References
A Comparative Guide: Lotrafiban Hydrochloride vs. Abciximab in Platelet Function Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of Lotrafiban (B1675245) Hydrochloride and Abciximab, two antagonists of the glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor, a key player in platelet aggregation. While both compounds target the same receptor, their pharmacological profiles, clinical development trajectories, and mechanisms of action exhibit significant differences. This document synthesizes available experimental data to offer a comprehensive overview for research and drug development professionals.
Executive Summary
Lotrafiban Hydrochloride, an orally available small molecule prodrug, was developed as a long-term antiplatelet therapy. However, its clinical development was halted due to safety concerns, specifically an observed increase in mortality and bleeding events in a large-scale clinical trial. In contrast, Abciximab, a chimeric monoclonal antibody Fab fragment administered intravenously, is an established antiplatelet agent used in acute coronary syndromes and during percutaneous coronary interventions. This guide will delve into their distinct mechanisms, present available quantitative data on their platelet inhibition effects, and provide detailed experimental protocols for assessing platelet function.
Mechanism of Action
Both Lotrafiban and Abciximab inhibit platelet aggregation by blocking the GPIIb/IIIa receptor, the final common pathway for platelet aggregation. However, their binding characteristics and molecular nature differ significantly.
This compound is a non-peptide mimetic of the arginine-glycine-aspartic acid (RGD) sequence.[1] As a prodrug, it is converted in the body to its active form, which then competes with fibrinogen and von Willebrand factor (vWF) for the RGD-binding site on the activated GPIIb/IIIa receptor.[1]
Abciximab is a Fab fragment of a chimeric human-murine monoclonal antibody.[2] It binds to the GPIIb/IIIa receptor, sterically hindering the binding of fibrinogen and vWF.[2] Its mechanism is not based on RGD mimicry.[2] In addition to the GPIIb/IIIa receptor, Abciximab also binds to the vitronectin (αvβ3) receptor on platelets, endothelial cells, and smooth muscle cells, which may contribute to its overall effect.[2]
Figure 1: Simplified signaling pathways for this compound and Abciximab.
Quantitative Data on Platelet Inhibition
Direct comparative studies between this compound and Abciximab are scarce due to the discontinuation of Lotrafiban's development. The following tables summarize available data for each agent.
Table 1: Pharmacodynamic Properties of this compound
| Parameter | Value | Study Population | Comments |
| Platelet Aggregation Inhibition | Near complete inhibition at concentrations >20 ng/mL[2] | Patients with recent MI, unstable angina, TIA, or stroke | Dose-dependent inhibition observed. |
| Adverse Events (BRAVO Trial) | 33% increase in death rate vs. placebo[3] | Patients with coronary and cerebrovascular disease | Also showed a significant increase in serious bleeding events.[3] |
Table 2: Pharmacodynamic Properties of Abciximab
| Parameter | Value | Study Population | Comments |
| GPIIb/IIIa Receptor Blockade | >80% at 0.25 mg/kg bolus[4] | Healthy volunteers and patients | Level of blockade associated with maximal inhibition of platelet aggregation.[5] |
| Platelet Aggregation Inhibition | >80% inhibition with standard dosing[6] | Patients undergoing PCI | The degree of inhibition can be assay-dependent.[7] |
| Bleeding Time | Increased to >30 minutes from a baseline of ~5 minutes[5] | Healthy volunteers | Dose-dependent effect. |
| Half-life | Initial: <10 minutes; Second phase: ~30 minutes[2] | Not specified | Platelet function gradually returns to normal over 48 hours.[5] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of platelet function. Below are protocols for key assays mentioned in the literature for evaluating GPIIb/IIIa inhibitors.
Light Transmission Aggregometry (LTA)
LTA is the gold-standard for measuring platelet aggregation. It measures the change in light transmission through a platelet-rich plasma (PRP) sample as platelets aggregate in response to an agonist.
Protocol:
-
Blood Collection: Collect whole blood into tubes containing 3.2% or 3.8% sodium citrate. The first few milliliters of blood should be discarded to avoid activated platelets from the venipuncture.
-
PRP and PPP Preparation:
-
To obtain Platelet-Rich Plasma (PRP), centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature with the centrifuge brake off.[5]
-
Carefully aspirate the upper PRP layer.
-
To obtain Platelet-Poor Plasma (PPP), centrifuge the remaining blood at 1500-2000 x g for 15 minutes.[5] PPP serves as the 100% aggregation baseline.
-
-
Platelet Count Adjustment: Adjust the platelet count of the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using autologous PPP.
-
Assay Procedure:
-
Pre-warm PRP and PPP samples to 37°C.
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Add a specific volume of adjusted PRP to a cuvette with a stir bar and allow it to equilibrate for at least 1 minute at 37°C with stirring.
-
Add the platelet agonist (e.g., ADP, collagen, thrombin) to induce aggregation.
-
Record the change in light transmission over time.
-
-
For Inhibitor Studies: Incubate the PRP with the inhibitor (e.g., Lotrafiban's active metabolite or Abciximab) for a specified period before adding the agonist.
Figure 2: Experimental workflow for Light Transmission Aggregometry (LTA).
Flow Cytometry for PAC-1 Binding
This assay measures the activation state of the GPIIb/IIIa receptor by quantifying the binding of a conformation-specific antibody, PAC-1, which only binds to the activated receptor.
Protocol:
-
Blood Collection: Collect whole blood into tubes containing an appropriate anticoagulant (e.g., ACD or sodium citrate).
-
Sample Preparation:
-
In a microtiter well or flow cytometry tube, add a cocktail of fluorescently labeled antibodies. This typically includes PAC-1 (e.g., FITC-conjugated) and a platelet-specific marker like CD41 or CD61 (e.g., PE-conjugated).[8]
-
Isotype controls should be used to set the background fluorescence.
-
-
Platelet Activation and Staining:
-
Add a small volume of whole blood to the antibody cocktail.
-
Add a platelet agonist (e.g., ADP, TRAP-6) to stimulate platelet activation. A resting (unstimulated) sample should also be prepared.
-
Incubate for a specified time (e.g., 15 minutes) at room temperature in the dark.
-
-
Fixation (Optional): The reaction can be stopped and the cells fixed by adding a fixative solution (e.g., 1% paraformaldehyde).
-
Data Acquisition: Analyze the samples on a flow cytometer. Gate on the platelet population based on their forward and side scatter characteristics or by the platelet-specific marker.
-
Data Analysis: Quantify the percentage of PAC-1 positive platelets and the mean fluorescence intensity (MFI) to determine the level of GPIIb/IIIa activation.
-
For Inhibitor Studies: Pre-incubate the blood with the inhibitor before adding the agonist.
GPIIb/IIIa Receptor Occupancy Assay
This flow cytometry-based assay quantifies the percentage of GPIIb/IIIa receptors that are bound by an antagonist.
Protocol:
-
Principle: The assay utilizes two antibodies: a labeled competing antibody that binds to the same site as the drug, and a labeled non-competing antibody that binds to a different epitope on the GPIIb/IIIa receptor.
-
Sample Preparation: Whole blood is incubated with the GPIIb/IIIa antagonist (e.g., Abciximab).
-
Staining:
-
To measure unoccupied receptors, the sample is incubated with a fluorescently labeled antibody that competes with the drug for binding.
-
To measure total receptors, the sample is incubated with a fluorescently labeled non-competing antibody.
-
-
Data Acquisition and Analysis:
-
Samples are analyzed by flow cytometry.
-
Receptor occupancy is calculated using the following formula: % Occupancy = [1 - (Free Receptors / Total Receptors)] x 100
-
Figure 3: Logical workflow for a GPIIb/IIIa receptor occupancy assay.
Conclusion
This compound and Abciximab, while both targeting the GPIIb/IIIa receptor, represent two distinct classes of inhibitors with vastly different clinical outcomes. Abciximab is a well-established intravenous agent for acute settings, with a large body of evidence supporting its efficacy and a well-characterized safety profile. Lotrafiban, an oral agent designed for chronic use, failed in late-stage clinical trials due to an unacceptable risk-benefit profile.
For researchers and drug development professionals, the story of Lotrafiban serves as a critical case study on the challenges of developing oral GPIIb/IIIa inhibitors for long-term therapy, where the balance between antithrombotic efficacy and bleeding risk is paramount. The experimental protocols detailed in this guide provide a foundation for the continued investigation of platelet function and the evaluation of novel antiplatelet agents.
References
- 1. Lotrafiban: an oral platelet glycoprotein IIb/IIIa blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A population pharmacokinetic-pharmacodynamic and logistic regression analysis of lotrafiban in patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Assay of Measuring Platelet Reactivity Using Monoclonal Antibody against Activated Platelet Glycoprotein IIb/IIIa in Patients Taking Clopidogrel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. A simplified flow cytometric method for detection of inherited platelet disorders—A comparison to the gold standard light transmission aggregometry - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Lotrafiban Hydrochloride's Cross-Reactivity with Other Integrins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Lotrafiban Hydrochloride's cross-reactivity with other integrins. Lotrafiban is a non-peptide peptidomimetic of the arginine-glycine-aspartic acid (RGD) sequence, designed as a potent antagonist of the platelet integrin αIIbβ3 (also known as glycoprotein (B1211001) IIb/IIIa). Understanding its selectivity is crucial for evaluating its therapeutic potential and off-target effects.
Executive Summary
This compound is a highly selective antagonist for the integrin αIIbβ3, a key receptor in platelet aggregation. While comprehensive quantitative cross-reactivity data for Lotrafiban against a full panel of integrins is not extensively published, studies on similar RGD-peptidomimetics indicate a high degree of specificity for αIIbβ3 over other RGD-binding integrins such as αvβ3, αvβ5, and α5β1. This selectivity is a critical attribute, as off-target inhibition of other integrins can lead to unintended side effects. This guide summarizes the available data, provides detailed experimental protocols for assessing integrin binding, and visualizes the relevant signaling pathways.
Data Presentation: Integrin Antagonist Selectivity Profile
Direct quantitative data on the cross-reactivity of Lotrafiban across a wide range of integrins is limited in publicly available literature. However, to illustrate the concept of selectivity for this class of compounds, the following table presents IC50 values for various integrin antagonists, including the related αIIbβ3 antagonist Tirofiban, against a panel of RGD-dependent integrins. It is important to note that while Lotrafiban is expected to have a similar high selectivity for αIIbβ3, the specific values in this table are for other compounds and serve as a comparative reference.
| Compound/Drug Name | αIIbβ3 (nM) | αvβ3 (nM) | αvβ5 (nM) | α5β1 (nM) | Reference Compound(s) |
| Lotrafiban | 40-80 | Not Reported | Not Reported | Not Reported | N/A |
| Tirofiban | 11 | >10,000 | >10,000 | >10,000 | RGD peptidomimetic |
| Eptifibatide | 120 | 440 | >10,000 | >10,000 | Cyclic RGD peptide |
| Abciximab | 5 | 15 | Not Reported | Not Reported | Monoclonal Antibody |
| Cilengitide | >10,000 | 0.7 | 6.9 | >10,000 | Cyclic RGD peptide |
Note: The IC50 value for Lotrafiban is for the inhibition of platelet aggregation[1]. Data for other compounds are compiled from various sources to illustrate typical selectivity profiles. The lack of reported high affinity for other integrins by RGD-peptidomimetics suggests high selectivity for αIIbβ3[2].
Experimental Protocols
To assess the cross-reactivity of a compound like Lotrafiban, a variety of in vitro binding and cell-based assays can be employed. Below are detailed methodologies for key experiments.
Solid-Phase Integrin Binding Assay
This assay measures the ability of a test compound to inhibit the binding of a purified integrin to its immobilized ligand.
Materials:
-
Purified recombinant human integrins (e.g., αIIbβ3, αvβ3, αvβ5, α5β1)
-
Integrin ligands (e.g., Fibrinogen for αIIbβ3, Vitronectin for αvβ3/αvβ5, Fibronectin for α5β1)
-
96-well microtiter plates
-
Test compound (this compound)
-
Biotinylated secondary antibody against the integrin
-
Streptavidin-horseradish peroxidase (HRP) conjugate
-
HRP substrate (e.g., TMB)
-
Plate reader
Methodology:
-
Coating: Coat 96-well plates with the respective integrin ligand (e.g., 10 µg/mL fibrinogen in phosphate-buffered saline, PBS) overnight at 4°C.
-
Blocking: Wash the plates with PBS containing 0.05% Tween 20 (PBST) and block with 1% bovine serum albumin (BSA) in PBS for 1 hour at room temperature.
-
Inhibition: Prepare serial dilutions of Lotrafiban. Add the diluted compound to the wells, followed by the addition of the purified integrin solution. Incubate for 2-3 hours at room temperature.
-
Detection: Wash the plates with PBST. Add a biotinylated antibody specific for the integrin subunit and incubate for 1 hour. After another wash, add streptavidin-HRP and incubate for 30 minutes.
-
Signal Generation: Wash the plates and add the HRP substrate. Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Data Analysis: Measure the absorbance at 450 nm. The IC50 value is calculated as the concentration of Lotrafiban that causes 50% inhibition of integrin binding to its ligand.
Cell Adhesion Assay
This assay determines the effect of a test compound on the adhesion of cells expressing specific integrins to a ligand-coated surface.
Materials:
-
Cell lines expressing specific integrins (e.g., K562 cells transfected with αIIbβ3, M21 melanoma cells expressing αvβ3)
-
Culture medium
-
Ligand-coated 96-well plates
-
Calcein-AM (or other fluorescent cell stain)
-
Test compound (this compound)
-
Fluorescence plate reader
Methodology:
-
Cell Preparation: Label the cells with Calcein-AM according to the manufacturer's protocol.
-
Inhibition: Pre-incubate the labeled cells with various concentrations of Lotrafiban for 30 minutes at 37°C.
-
Adhesion: Add the cell suspension to the ligand-coated and blocked 96-well plates. Incubate for 1-2 hours at 37°C to allow for cell adhesion.
-
Washing: Gently wash the wells to remove non-adherent cells.
-
Quantification: Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader.
-
Data Analysis: Calculate the percentage of cell adhesion relative to the control (no inhibitor) and determine the IC50 value.
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the general signaling pathways for the integrins discussed.
Experimental Workflow
The following diagram outlines a general workflow for assessing the cross-reactivity of an integrin antagonist.
References
Reproducibility of Lotrafiban Hydrochloride effects across different studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lotrafiban Hydrochloride, an orally active non-peptide antagonist of the platelet glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor, was developed as a potential agent for the secondary prevention of atherothrombotic events. The reproducibility of a drug's effects across different studies is a critical aspect of its evaluation. This guide provides a comparative analysis of the effects of this compound across a preclinical canine model and two significant human clinical trials—the APLAUD and BRAVO studies—to offer insights into the consistency of its pharmacodynamic and clinical outcomes.
Mechanism of Action
Lotrafiban acts as a competitive inhibitor of the GPIIb/IIIa receptor, which is the final common pathway for platelet aggregation. By mimicking the arginine-glycine-aspartic acid (RGD) sequence of fibrinogen, Lotrafiban blocks the binding of fibrinogen and other ligands to the activated GPIIb/IIIa receptor, thereby preventing platelet cross-linking and thrombus formation.
Signaling Pathway
The following diagram illustrates the central role of the GPIIb/IIIa receptor in the platelet aggregation cascade and the inhibitory action of Lotrafiban.
Caption: GPIIb/IIIa signaling pathway and Lotrafiban's mechanism of action.
Quantitative Data Summary
The following tables summarize the key quantitative data from a preclinical canine study and the APLAUD and BRAVO human clinical trials, allowing for a direct comparison of Lotrafiban's effects.
Table 1: Preclinical Efficacy in a Canine Model of Coronary Thrombosis[1]
| Parameter | Dosage | Effect |
| Ex vivo Platelet Aggregation | 1.0-50.0 mg/kg (oral) | 45%-95% dose-related inhibition |
| 0.1-0.8 µg/kg/min (IV) | 45%-95% dose-related inhibition | |
| Coronary Occlusion | Dose-dependent | Significant reduction in frequency |
| Thrombus Size | Dose-dependent | Significant reduction |
| Left Ventricular Ischemic Damage | Dose-dependent | Significant reduction |
| Bleeding Time | Dose-dependent | Prolonged |
| Combination Therapy (Lotrafiban 0.1 µg/kg/min IV + Aspirin (B1665792) 5.0 mg/kg) | - | Additive antithrombotic effects, modest bleeding time prolongation |
Table 2: APLAUD Phase II Clinical Trial - Dose-Finding and Platelet Aggregation[1]
| Lotrafiban Dose (BID) | N | Trough Inhibition of ADP-induced Platelet Aggregation (Median) | Peak Inhibition of ADP-induced Platelet Aggregation (Median) |
| Placebo | 92 | ~0% | ~0% |
| 5 mg | 93 | ~10% | ~20% |
| 20 mg | 99 | ~30% | ~60% |
| 50 mg | 103 | ~60% | ~85% |
| 100 mg | 26 | ~90% | ~98% |
Table 3: APLAUD Phase II Clinical Trial - Safety Outcomes[1]
| Outcome | Placebo (N=92) | Lotrafiban (All Doses, N=321) |
| Major Bleeding | 0% | 0.6% |
| Minor Bleeding | 14.1% | 23.4% |
| Thrombocytopenia (<100,000/µL) | 1.1% | 1.4% |
| Severe Thrombocytopenia (<20,000/µL) | 0% | 0.9% |
Table 4: BRAVO Phase III Clinical Trial - Primary Efficacy and Safety Outcomes[2][3]
| Outcome | Placebo (N=4599) | Lotrafiban (N=4591) | Hazard Ratio (95% CI) | P-value |
| Primary Composite Endpoint | 16.4% | 17.5% | 0.94 (0.85-1.03) | 0.19 |
| All-Cause Mortality | 2.3% | 3.0% | 1.33 (1.03-1.72) | 0.026 |
| Serious Bleeding | 2.8% | 8.0% | - | <0.001 |
Experimental Protocols
Preclinical Canine Model of Coronary Thrombosis[1]
-
Animal Model: The study utilized two canine models: a circumflex artery electrical injury model and a cyclic flow reduction ("Folts") model to induce coronary thrombosis.
-
Drug Administration: Lotrafiban was administered either orally (1.0-50.0 mg/kg) or intravenously (0.1-0.8 µg/kg/min). A combination therapy of low-dose intravenous Lotrafiban and aspirin (5.0 mg/kg) was also assessed.
-
Efficacy Endpoints: Efficacy was evaluated by measuring ex vivo platelet aggregation, frequency of coronary occlusion, thrombus size, and the extent of left ventricular ischemic damage.
-
Safety Endpoint: Bleeding time was measured to assess the primary safety outcome.
APLAUD (Antiplatelet Useful Dose) Clinical Trial[1]
-
Study Design: A randomized, double-blind, placebo-controlled, dose-finding Phase II trial.
-
Participants: 451 patients with a recent cardiovascular or cerebrovascular acute ischemic event.
-
Intervention: Patients were randomized to receive placebo or one of four doses of Lotrafiban (5, 20, 50, or 100 mg) twice daily for 12 weeks, in addition to 300-325 mg/day of aspirin.
-
Pharmacodynamic Assessment: Inhibition of ADP-induced platelet aggregation was measured at trough and peak drug levels at week 2.
-
Primary Safety Endpoints: Incidence and tolerability of major and minor bleeding during treatment.
BRAVO (Blockade of the GPIIb/IIIa Receptor to Avoid Vascular Occlusion) Clinical Trial[2][3]
-
Study Design: A large-scale, randomized, double-blind, placebo-controlled, international Phase III trial.
-
Participants: 9190 patients with vascular disease (59% with coronary artery disease and 41% with cerebrovascular disease).
-
Intervention: Patients were randomized to receive Lotrafiban (30 or 50 mg twice daily based on age and creatinine (B1669602) clearance) or placebo, in addition to aspirin (75-325 mg/day). The follow-up period was up to 2 years.
-
Primary Efficacy Endpoint: A composite of all-cause mortality, myocardial infarction, stroke, recurrent ischemia requiring hospitalization, and urgent revascularization.
-
Primary Safety Endpoint: Incidence of serious bleeding.
Experimental Workflow Diagram
The following diagram outlines the general workflow from preclinical studies to large-scale clinical trials in the evaluation of Lotrafiban.
Caption: General experimental workflow for Lotrafiban's development.
Comparison and Reproducibility Analysis
The data presented reveals a consistent dose-dependent inhibition of platelet aggregation by Lotrafiban across both the preclinical canine model and the human APLAUD trial. In the canine model, this inhibition of platelet function translated into significant antithrombotic efficacy, with reductions in coronary occlusion and thrombus size[1]. The APLAUD trial confirmed this potent antiplatelet effect in humans, with higher doses achieving near-complete inhibition of ADP-induced platelet aggregation[1].
However, the translation of this consistent pharmacodynamic effect into a net clinical benefit in a large-scale trial was not observed. The BRAVO trial, a large Phase III study, failed to show a significant reduction in the primary composite ischemic endpoint[2][3]. More concerningly, Lotrafiban was associated with a statistically significant increase in all-cause mortality and a substantial increase in serious bleeding events compared to placebo[2][3].
The APLAUD trial had already indicated a dose-dependent increase in minor bleeding, and the severe thrombocytopenia observed, although infrequent, was a signal of potential hematological toxicity[1]. The BRAVO trial confirmed and amplified these safety concerns, with a nearly threefold increase in serious bleeding[2][3].
Conclusion
The effects of this compound on its intended pharmacological target—the GPIIb/IIIa receptor—and the subsequent inhibition of platelet aggregation were highly reproducible across preclinical and clinical studies. A clear dose-response relationship was established in both a canine model and in human subjects.
Despite this consistent and potent antiplatelet activity, the therapeutic window for Lotrafiban proved to be unacceptably narrow in a large-scale clinical setting. The robust inhibition of platelet function, while effective at preventing thrombosis in preclinical models, led to a significant increase in bleeding complications and an unexpected increase in mortality in the BRAVO trial. This starkly contrasts with the promising preclinical efficacy data and highlights the challenge of translating potent antithrombotic effects into safe and effective long-term clinical outcomes. The case of Lotrafiban serves as a critical example for researchers and drug developers of the importance of carefully evaluating the benefit-risk profile of potent antithrombotic agents, as strong pharmacodynamic effects do not always guarantee a favorable clinical outcome.
References
Lotrafiban Hydrochloride: A Comparative Analysis of a Discontinued Antithrombotic Agent
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lotrafiban (B1675245) Hydrochloride, an orally available glycoprotein (B1211001) (GP) IIb/IIIa receptor antagonist, was developed as a potent antithrombotic agent for the long-term prevention of ischemic events. However, its clinical development was halted due to unfavorable outcomes in a large-scale clinical trial. This guide provides a head-to-head comparison of Lotrafiban with other antithrombotic agents, summarizing key clinical trial data and experimental protocols to offer a comprehensive perspective on its therapeutic potential and the challenges faced by the class of oral GP IIb/IIIa inhibitors.
Mechanism of Action: The Final Common Pathway of Platelet Aggregation
Lotrafiban, like other drugs in its class, targets the platelet GP IIb/IIIa receptor. This receptor is the final common pathway for platelet aggregation, mediating the binding of fibrinogen and von Willebrand factor, which leads to the formation of a platelet plug. By blocking this receptor, Lotrafiban effectively inhibits platelet aggregation induced by various agonists.
Caption: Mechanism of action of Lotrafiban.
Head-to-Head Comparison: Clinical Trial Data
Direct head-to-head clinical trials comparing Lotrafiban Hydrochloride with other active antithrombotic agents are unavailable due to its early discontinuation. The primary data for Lotrafiban comes from the BRAVO (Blockade of the GP IIb/IIIa Receptor to Avoid Vascular Occlusion) trial, which compared Lotrafiban to placebo in patients receiving aspirin (B1665792). The following tables summarize the key findings from the BRAVO trial and provide a comparative overview with other significant antithrombotic agents based on data from their respective landmark clinical trials.
Table 1: Efficacy Outcomes of Lotrafiban vs. Placebo (BRAVO Trial)
| Outcome | Lotrafiban + Aspirin (n=~4600) | Placebo + Aspirin (n=~4600) | Hazard Ratio (95% CI) | P-value |
| Primary Endpoint (Death, MI, Stroke) | 16.4% | 17.5% | 0.94 (0.85 - 1.03) | 0.19 |
| All-Cause Mortality | 3.0% | 2.3% | 1.33 (1.03 - 1.72) | 0.026 |
Table 2: Safety Outcomes of Lotrafiban vs. Placebo (BRAVO Trial)
| Outcome | Lotrafiban + Aspirin | Placebo + Aspirin | P-value |
| Serious Bleeding | 8.0% | 2.8% | <0.001 |
Table 3: Comparative Overview of Antithrombotic Agents (Data from various landmark trials)
| Drug Class | Agent(s) | Key Efficacy Finding | Key Safety Finding (Major Bleeding) |
| Oral GP IIb/IIIa Inhibitor | Lotrafiban | No significant reduction in ischemic events vs. placebo. Increased mortality. | Significantly increased risk of serious bleeding vs. placebo. |
| ADP Receptor Inhibitor | Clopidogrel | Superior to aspirin in preventing major vascular events in high-risk patients. | Similar or slightly higher risk compared to aspirin. |
| Intravenous GP IIb/IIIa Inhibitor | Abciximab, Eptifibatide, Tirofiban | Significant reduction in ischemic events in acute coronary syndromes and PCI. | Increased risk of bleeding compared to placebo. |
| COX-1 Inhibitor | Aspirin | Effective for secondary prevention of cardiovascular events. | Dose-dependent increase in gastrointestinal bleeding. |
| Direct Thrombin Inhibitors | Dabigatran | Non-inferior or superior to warfarin (B611796) for stroke prevention in atrial fibrillation. | Variable bleeding risk compared to warfarin. |
| Factor Xa Inhibitors | Rivaroxaban, Apixaban | Non-inferior or superior to warfarin for stroke prevention and VTE treatment. | Generally lower rates of intracranial hemorrhage than warfarin. |
Experimental Protocols
The BRAVO (Blockade of the GP IIb/IIIa Receptor to Avoid Vascular Occlusion) Trial
Objective: To evaluate the efficacy and safety of long-term treatment with lotrafiban in preventing death, myocardial infarction, or stroke in patients with recent acute coronary syndromes or stroke.
Study Design:
-
Phase: III, multicenter, randomized, double-blind, placebo-controlled.
-
Patient Population: Patients with a recent history of unstable angina, non-Q-wave myocardial infarction, or ischemic stroke.
-
Intervention: Patients were randomized to receive either Lotrafiban (30 mg or 50 mg twice daily, based on renal function) or a matching placebo.
-
Concomitant Medication: All patients received background therapy with aspirin (75-325 mg daily).
-
Primary Endpoint: A composite of all-cause mortality, non-fatal myocardial infarction, and non-fatal stroke.
-
Safety Endpoint: Major and minor bleeding events.
Caption: Simplified workflow of the BRAVO clinical trial.
Discussion and Conclusion
The clinical development of this compound was a significant endeavor in the quest for effective oral antithrombotic therapies. However, the results of the BRAVO trial were disappointing, demonstrating not only a lack of efficacy in reducing major ischemic events but also a concerning increase in all-cause mortality and a significantly higher risk of serious bleeding compared to placebo. These findings led to the termination of the trial and the discontinuation of the drug's development.
The experience with Lotrafiban, along with other oral GP IIb/IIIa inhibitors that also failed in late-stage clinical trials, highlights the challenge of achieving a favorable risk-benefit profile with this class of drugs for long-term use. While intravenous GP IIb/IIIa inhibitors have a well-established role in the acute setting of coronary interventions, the translation of this benefit to chronic oral therapy has been unsuccessful. The reasons for this failure are likely multifactorial, potentially including difficulties in maintaining a consistent and optimal level of platelet inhibition, off-target effects, and an inherent increase in bleeding risk that outweighs any potential ischemic benefit in a chronic setting.
For researchers and drug development professionals, the story of Lotrafiban serves as a critical case study. It underscores the importance of rigorous preclinical and early-phase clinical assessment to identify potential safety signals and the necessity of carefully designed large-scale trials to definitively establish the clinical utility of novel therapeutic agents. Future efforts in antithrombotic drug development may focus on alternative pathways that offer a wider therapeutic window, providing effective thrombosis prevention without a prohibitive increase in bleeding complications.
Meta-analysis of Lotrafiban Hydrochloride clinical trial data for research purposes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of the clinical trial data for Lotrafiban (B1675245) Hydrochloride, an oral glycoprotein (B1211001) (GP) IIb/IIIa receptor antagonist. Its performance is compared with alternative antiplatelet agents, primarily focusing on the widely used P2Y12 inhibitors. This document summarizes key efficacy and safety data from major clinical trials to inform future research and drug development in the field of antiplatelet therapy.
Introduction to Lotrafiban and Antiplatelet Therapy
Lotrafiban was developed as an orally active antagonist of the platelet GPIIb/IIIa receptor, a key player in the final common pathway of platelet aggregation.[1] The rationale was to provide a convenient oral alternative to the intravenously administered GPIIb/IIIa inhibitors used in acute coronary syndromes (ACS) and percutaneous coronary interventions (PCI).[1] However, the clinical development of Lotrafiban and other oral GPIIb/IIIa inhibitors was halted due to unfavorable outcomes in large-scale clinical trials.[2][3] This guide revisits the data from the pivotal Lotrafiban trials and places it in the context of current standard-of-care antiplatelet therapies.
Mechanism of Action: GPIIb/IIIa vs. P2Y12 Inhibition
The primary mechanism of action for Lotrafiban is the blockade of the GPIIb/IIIa receptor on the surface of platelets. This receptor, upon activation, binds to fibrinogen, leading to platelet aggregation and thrombus formation. By inhibiting this binding, Lotrafiban was designed to prevent the formation of blood clots.
In contrast, P2Y12 inhibitors such as clopidogrel (B1663587), prasugrel (B1678051), and ticagrelor (B1683153) act on the P2Y12 receptor, an adenosine (B11128) diphosphate (B83284) (ADP) receptor on platelets. Inhibition of this receptor prevents platelet activation and subsequent aggregation. The signaling pathways for these two classes of antiplatelet agents are distinct, as illustrated below.
Clinical Trial Data: A Comparative Summary
The clinical development of Lotrafiban involved several key trials, most notably the APLAUD (Antiplatelet Useful Dose) and the BRAVO (Blockade of the GPIIb/IIIa Receptor to Avoid Vascular Occlusion) trials.[2][4] The data from these trials are compared below with pivotal trials of P2Y12 inhibitors.
Efficacy Outcomes
The primary efficacy endpoint in these trials was typically a composite of major adverse cardiovascular events (MACE), including cardiovascular death, myocardial infarction (MI), and stroke.
| Trial | Treatment Arms | Patient Population | Primary Efficacy Endpoint | Endpoint Rate (Drug) | Endpoint Rate (Control) | Hazard Ratio (HR) or Relative Risk (RR) [95% CI] | P-value |
| BRAVO [2][5] | Lotrafiban vs. Placebo | Coronary and Cerebrovascular Disease | All-cause mortality, MI, stroke, recurrent ischemia requiring hospitalization, urgent revascularization | 16.4% | 17.5% | 0.94 [0.85-1.03] | 0.19 |
| CURE [6][7] | Clopidogrel + Aspirin (B1665792) vs. Aspirin | Acute Coronary Syndrome without ST-elevation | CV death, non-fatal MI, or stroke | 9.3% | 11.4% | 0.80 [0.72-0.90] | <0.001 |
| TRITON-TIMI 38 [8][9] | Prasugrel + Aspirin vs. Clopidogrel + Aspirin | Acute Coronary Syndrome with planned PCI | CV death, non-fatal MI, or non-fatal stroke | 9.9% | 12.1% | 0.81 [0.73-0.90] | <0.001 |
| PLATO [1][10] | Ticagrelor + Aspirin vs. Clopidogrel + Aspirin | Acute Coronary Syndrome | CV death, MI, or stroke | 9.8% | 11.7% | 0.84 [0.77-0.92] | <0.001 |
Safety Outcomes: Bleeding Events
A critical aspect of antiplatelet therapy is the risk of bleeding. The tables below summarize the major bleeding events observed in the respective clinical trials.
| Trial | Treatment Arms | Major Bleeding Definition | Bleeding Rate (Drug) | Bleeding Rate (Control) | Hazard Ratio (HR) or Relative Risk (RR) [95% CI] | P-value |
| BRAVO [2][5] | Lotrafiban vs. Placebo | Serious Bleeding | 8.0% | 2.8% | - | <0.001 |
| CURE [7] | Clopidogrel + Aspirin vs. Aspirin | Major Bleeding | 3.7% | 2.7% | 1.38 [1.13-1.67] | 0.001 |
| TRITON-TIMI 38 [2][8] | Prasugrel + Aspirin vs. Clopidogrel + Aspirin | TIMI Major Bleeding (non-CABG) | 2.4% | 1.8% | 1.32 [1.03-1.68] | 0.03 |
| PLATO [11] | Ticagrelor + Aspirin vs. Clopidogrel + Aspirin | PLATO Major Bleeding | 11.6% | 11.2% | 1.04 [0.95-1.13] | 0.43 |
Mortality Outcomes
The BRAVO trial was terminated early due to an observed increase in mortality in the Lotrafiban group.[2][3] This contrasts with the outcomes of the P2Y12 inhibitor trials.
| Trial | Treatment Arms | Mortality Endpoint | Mortality Rate (Drug) | Mortality Rate (Control) | Hazard Ratio (HR) [95% CI] | P-value |
| BRAVO [2][5] | Lotrafiban vs. Placebo | All-Cause Mortality | 3.0% | 2.3% | 1.33 [1.03-1.72] | 0.026 |
| CURE [12] | Clopidogrel + Aspirin vs. Aspirin | Cardiovascular Death | 5.1% | 5.5% | 0.93 [0.79-1.08] | NS |
| TRITON-TIMI 38 [4] | Prasugrel + Aspirin vs. Clopidogrel + Aspirin | Cardiovascular Death | 2.0% | 2.2% | 0.91 [0.73-1.14] | NS |
| PLATO [10] | Ticagrelor + Aspirin vs. Clopidogrel + Aspirin | Cardiovascular Death | 4.0% | 5.1% | 0.79 [0.69-0.91] | 0.001 |
Experimental Protocols
Detailed experimental protocols for large-scale clinical trials are extensive. Below is a summarized workflow representing the typical design of these studies.
Key Methodological Aspects of the BRAVO Trial
-
Patient Population: The BRAVO trial enrolled 9,190 patients with either coronary artery disease (59%) or cerebrovascular disease (41%).[2]
-
Intervention: Patients were randomized to receive either Lotrafiban (30 mg or 50 mg twice daily based on age and creatinine (B1669602) clearance) or a placebo, in addition to standard aspirin therapy (75-325 mg daily).[2]
-
Primary Endpoint: The primary composite endpoint was all-cause mortality, myocardial infarction, stroke, recurrent ischemia requiring hospitalization, and urgent revascularization.[2]
-
Follow-up: The planned follow-up was up to 2 years, but the trial was terminated early.[2]
Discussion and Conclusion
The clinical trial data for Lotrafiban Hydrochloride stands in stark contrast to that of the P2Y12 inhibitors. While the latter have demonstrated a consistent, albeit modest, net clinical benefit in reducing ischemic events in patients with ACS, the BRAVO trial for Lotrafiban was stopped prematurely due to an increase in all-cause mortality and a significant increase in major bleeding events without a corresponding reduction in the primary efficacy endpoint.[2][3]
The failure of Lotrafiban, along with other oral GPIIb/IIIa inhibitors, has been a significant event in the development of antiplatelet therapies. The reasons for the increased mortality are not fully understood but may be related to the specific pharmacologic properties of the oral GPIIb/IIIa antagonists.
References
- 1. PLATO Analysis: No Sex-Based Difference in Ticagrelor’s Safety and Efficacy | tctmd.com [tctmd.com]
- 2. Clinical outcomes for prasugrel versus clopidogrel in patients with unstable angina or non-ST-elevation myocardial infarction: an analysis from the TRITON-TIMI 38 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BRAVO trial stopped due to lotrafiban deaths [medscape.com]
- 4. Efficacy and safety of intensive antiplatelet therapy with prasugrel from TRITON-TIMI 38 in a core clinical cohort defined by worldwide regulatory agencies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. 2minutemedicine.com [2minutemedicine.com]
- 7. The Clopidogrel in Unstable Angina to Prevent Recurrent Events Trial Investigators: Effects of Clopidogrel in Addition to Aspirin in Patients With Acute Coronary Syndromes Without ST-Segment Elevation - American College of Cardiology [acc.org]
- 8. Efficacy and safety of prasugrel compared with clopidogrel in patients with acute coronary syndromes: results of TRITON-TIMI 38 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. johnsonfrancis.org [johnsonfrancis.org]
- 10. 2minutemedicine.com [2minutemedicine.com]
- 11. PLATelet inhibition and patient Outcomes - American College of Cardiology [acc.org]
- 12. ahajournals.org [ahajournals.org]
Benchmarking Lotrafiban Hydrochloride: A Comparative Guide to New Antiplatelet Drug Candidates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of antiplatelet therapy is in a constant state of evolution, driven by the dual imperatives of enhancing antithrombotic efficacy while mitigating bleeding risks. Lotrafiban Hydrochloride, an oral glycoprotein (B1211001) (GP) IIb/IIIa receptor antagonist, represents a significant therapeutic concept that, despite its eventual discontinuation due to safety concerns, provides a valuable benchmark for the evaluation of a new generation of antiplatelet agents. This guide offers an objective comparison of this compound against promising new drug candidates—Zalunfiban (B610598), Selatogrel, and Asundexian (B3325157)—supported by available experimental data and detailed methodologies.
Overview of Antiplatelet Agents
This compound (Discontinued)
Lotrafiban was developed as an orally active prodrug that is converted in the body to its active form. It acts as a competitive antagonist of the platelet GPIIb/IIIa receptor, the final common pathway for platelet aggregation. By blocking this receptor, Lotrafiban was designed to prevent the binding of fibrinogen and von Willebrand factor, thereby inhibiting platelet aggregation induced by all agonists. However, the large-scale BRAVO clinical trial revealed a concerning increase in mortality and major bleeding events, leading to the cessation of its development.
Zalunfiban (RUC-4, Disaggpro™)
Zalunfiban is a next-generation, subcutaneously administered GPIIb/IIIa inhibitor.[1][2] Its key features include a rapid onset of action, achieving maximal effect within 15 minutes, and a short pharmacokinetic half-life of approximately one to two hours.[2][3][4] This profile is designed for pre-hospital emergency treatment of ST-segment elevation myocardial infarction (STEMI).[1][5] By binding to the GPIIb/IIIa receptor, it locks it in an inactive state, preventing platelet aggregation.[1]
Selatogrel (ACT-246475)
Selatogrel is a potent, selective, and reversible P2Y12 receptor antagonist administered via subcutaneous injection.[6][7][8] The P2Y12 receptor plays a crucial role in amplifying platelet activation and aggregation. Selatogrel's rapid absorption and reversible action offer the potential for fast and potent antiplatelet effects with a wider therapeutic window compared to oral P2Y12 inhibitors.[8] It is being developed for the early treatment of acute myocardial infarction (AMI).[6][9]
Asundexian
Asundexian is an oral, small-molecule inhibitor of Factor XIa (FXIa), a key component of the intrinsic coagulation pathway.[10][11][12][13] The inhibition of FXIa is a novel antithrombotic strategy that aims to dissociate antithrombotic efficacy from bleeding risk.[12] By targeting FXIa, asundexian is expected to prevent thrombosis with a potentially lower impact on hemostasis compared to traditional anticoagulants and antiplatelet agents.[10][11]
Mechanism of Action: A Comparative Look
The fundamental difference in the mechanism of action between these agents dictates their potential efficacy and safety profiles. Lotrafiban and Zalunfiban target the final common pathway of platelet aggregation, offering broad antiplatelet activity. Selatogrel targets a specific amplification loop in platelet activation, while Asundexian modulates the coagulation cascade, representing a distinct approach to thrombosis prevention.
Comparative Performance Data
The following tables summarize the available quantitative data for each drug, providing a basis for objective comparison. It is important to note that direct head-to-head trial data is limited, and comparisons are based on individual study results.
Table 1: Preclinical and Pharmacodynamic Data
| Parameter | This compound | Zalunfiban | Selatogrel | Asundexian |
| Target | GPIIb/IIIa Receptor | GPIIb/IIIa Receptor | P2Y12 Receptor | Factor XIa |
| IC50 (Platelet Aggregation) | Data not readily available | Data not readily available | 7.9 nM (ADP-induced)[6] | Data not readily available |
| Onset of Action | Oral, delayed | ~15 minutes (subcutaneous)[2][3][4] | ~10 minutes (subcutaneous)[14] | Oral, data not readily available |
| Duration of Action | Long-acting | ~2 hours (half-life)[2][3] | Reversible within 24 hours[15] | Data not readily available |
| Route of Administration | Oral | Subcutaneous | Subcutaneous | Oral |
Table 2: Clinical Trial Efficacy Data
| Clinical Trial (Indication) | Drug | Comparator | Primary Efficacy Endpoint | Result |
| BRAVO (Coronary & Cerebrovascular Disease) | Lotrafiban | Placebo | Composite of death, MI, stroke, recurrent ischemia, urgent revascularization | No significant difference (16.4% vs 17.5% for placebo) |
| CELEBRATE (STEMI) | Zalunfiban | Placebo | 30-day major adverse event composite | 21% risk reduction (OR 0.79)[16] |
| Phase 2 (AMI) | Selatogrel (8mg & 16mg) | - | Platelet reactivity units (PRU) < 100 at 30 min | Achieved rapid and potent platelet inhibition[6] |
| OCEANIC-STROKE (Secondary Stroke Prevention) | Asundexian | Placebo (on top of antiplatelet therapy) | Recurrent ischemic stroke | Significantly reduced risk of ischemic stroke[17][18] |
Table 3: Clinical Trial Safety Data
| Clinical Trial | Drug | Comparator | Primary Safety Endpoint | Result |
| BRAVO | Lotrafiban | Placebo | Serious bleeding | Increased risk (8.0% vs 2.8%) |
| BRAVO | Lotrafiban | Placebo | All-cause mortality | Increased risk (3.0% vs 2.3%) |
| CELEBRATE | Zalunfiban | Placebo | GUSTO severe or life-threatening bleeding | No significant difference (1.2% vs 0.8%)[16] |
| Phase 2 (AMI & CCS) | Selatogrel | - | Adverse events | Favorable safety profile, low incidence of bleeding[6][9] |
| OCEANIC-STROKE | Asundexian | Placebo | Major bleeding | No significant increase in major bleeding risk[17][18] |
| OCEANIC-AF | Asundexian | Apixaban | Major bleeding | Lower incidence of major bleeding (0.2% vs 0.7%)[3] |
Experimental Protocols
The following are standardized methodologies for key experiments cited in the evaluation of antiplatelet drugs.
Light Transmission Aggregometry (LTA)
LTA is the gold-standard for in vitro assessment of platelet aggregation.
Protocol:
-
Blood Collection: Whole blood is drawn into tubes containing an anticoagulant (typically 3.2% sodium citrate).
-
Platelet-Rich Plasma (PRP) Preparation: The blood is centrifuged at a low speed (e.g., 200 x g for 10 minutes) to pellet red and white blood cells, leaving PRP as the supernatant.
-
Platelet-Poor Plasma (PPP) Preparation: The remaining blood is centrifuged at a high speed (e.g., 2000 x g for 15 minutes) to pellet all cellular components, yielding PPP.
-
Assay Procedure:
-
A cuvette with PRP is placed in an aggregometer, and a baseline light transmission is established.
-
A cuvette with PPP is used to set 100% light transmission.
-
A platelet agonist (e.g., ADP, collagen, thrombin) is added to the PRP.
-
As platelets aggregate, the turbidity of the PRP decreases, and light transmission increases. This change is recorded over time to generate an aggregation curve.
-
-
Data Analysis: The maximum percentage of aggregation is calculated relative to the PPP baseline.
Flow Cytometry for Platelet Activation
Flow cytometry allows for the quantitative analysis of platelet surface markers of activation.
Protocol:
-
Blood Collection: Whole blood is collected as described for LTA.
-
Sample Preparation:
-
Aliquots of whole blood are incubated with fluorescently labeled antibodies specific for platelet activation markers (e.g., P-selectin [CD62P], activated GPIIb/IIIa [PAC-1]).
-
A platelet-specific marker (e.g., CD41) is included to gate the platelet population.
-
Samples are incubated in the presence or absence of a platelet agonist.
-
-
Flow Cytometry Analysis:
-
The stained samples are run on a flow cytometer.
-
Platelets are identified based on their forward and side scatter characteristics and positive staining for the platelet-specific marker.
-
The percentage of platelets expressing the activation markers is quantified.
-
Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model
This in vivo model is used to assess the antithrombotic efficacy of drug candidates.[19][20][21][22]
Protocol:
-
Animal Preparation: Anesthetized animal (e.g., mouse or rat) has its carotid artery surgically exposed.
-
Thrombosis Induction: A filter paper saturated with a specific concentration of FeCl₃ (e.g., 5-10%) is applied to the adventitial surface of the carotid artery for a defined period (e.g., 3 minutes).[21] This induces oxidative injury to the vessel wall, initiating thrombus formation.
-
Blood Flow Monitoring: A Doppler flow probe is placed around the artery to continuously monitor blood flow.
-
Data Analysis: The time to vessel occlusion (cessation of blood flow) is the primary endpoint. A longer time to occlusion in treated animals compared to controls indicates antithrombotic efficacy.
Conclusion and Future Directions
The journey from Lotrafiban to the new generation of antiplatelet agents highlights a significant shift in drug development strategy. While the broad-spectrum inhibition of GPIIb/IIIa receptors by Lotrafiban proved to be a double-edged sword, the newer agents demonstrate a more nuanced approach. Zalunfiban refines the GPIIb/IIIa inhibitor concept with a focus on rapid, short-term intervention. Selatogrel offers potent and reversible P2Y12 inhibition with a favorable safety profile in early studies. Asundexian represents a paradigm shift by targeting the coagulation cascade to potentially uncouple antithrombotic effects from bleeding risk.
The development of these novel agents underscores the importance of targeting specific pathways in the complex process of thrombosis. Future research will likely focus on further refining these targeted approaches, exploring combination therapies, and personalizing antiplatelet treatment based on individual patient risk profiles. The ultimate goal remains the development of safer and more effective therapies to prevent and treat thrombotic diseases.
References
- 1. Zalunfiban - Wikipedia [en.wikipedia.org]
- 2. About zalunfiban - CeleCor Therapeutics [celecor.com]
- 3. Results of prematurely stopped OCEANIC-AF trial on asundexian in AF - - PACE-CME [pace-cme.org]
- 4. CELEBRATE: Prehospital Platelet Inhibitor Zalunfiban Hits Mark in STEMI | tctmd.com [tctmd.com]
- 5. Phase 3 Study of Novel Anti-Platelet Drug for Heart Attack Reports Positive Topline Results - CeleCor Therapeutics [celecor.com]
- 6. tandfonline.com [tandfonline.com]
- 7. clinicaltrials.eu [clinicaltrials.eu]
- 8. Selatogrel, a novel P2Y12 inhibitor: a review of the pharmacology and clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Idorsia starts Phase III study to assess efficacy of heart attack drug [clinicaltrialsarena.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Asundexian: an oral small molecule factor XIa inhibitor for the treatment of thrombotic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pharmacytimes.com [pharmacytimes.com]
- 13. What is Asundexian used for? [synapse.patsnap.com]
- 14. The P2Y12 Receptor Antagonist Selatogrel Dissolves Preformed Platelet Thrombi In Vivo | MDPI [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. CELEBRATE: Zalunfiban, a Novel Glycoprotein IIb/IIIa Inhibitor, Helps in STEMI | tctmd.com [tctmd.com]
- 17. firstwordpharma.com [firstwordpharma.com]
- 18. Stroke data breathes life back into Bayer's asundexian | pharmaphorum [pharmaphorum.com]
- 19. Ferric Chloride-Induced (FeCl3) Carotid Injury [bio-protocol.org]
- 20. Ferric Chloride-Induced Arterial Thrombosis in a Murine Model: Measurement of Occlusion and Sample Collection for Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Ferric Chloride-induced Murine Thrombosis Models [jove.com]
- 22. Video: Ferric Chloride-induced Thrombosis Mouse Model on Carotid Artery and Mesentery Vessel [jove.com]
Safety Operating Guide
Standard Operating Procedure: Proper Disposal of Lotrafiban Hydrochloride
It is imperative to consult with your institution's Environmental Health and Safety (EHS) department and to adhere to all local, state, and federal regulations, as these may be more stringent than the general guidelines provided herein. [1][2]
Pre-Disposal Safety and Hazard Assessment
Given that Lotrafiban Hydrochloride is an investigational drug, a comprehensive Safety Data Sheet (SDS) may not be available. Therefore, it should be handled as a potentially hazardous substance.
-
Personal Protective Equipment (PPE): All personnel handling this compound waste must wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Hazard Communication: Ensure all containers for this compound waste are clearly labeled to indicate their contents and potential hazards.
Segregation and Collection of Waste
Proper segregation is the first critical step in compliant pharmaceutical waste management.
-
Waste Stream: this compound waste, including unused product, partially used vials, and contaminated materials (e.g., syringes, gloves, bench paper), must be segregated from regular trash and other chemical waste streams.
-
Container Requirements: Use only designated, leak-proof, and puncture-resistant containers for hazardous pharmaceutical waste.[3][4] These containers should be kept closed when not in use.
Step-by-Step Disposal Procedure
-
Initial Collection: Place all materials contaminated with this compound directly into a designated hazardous waste container. For any returned investigational drug product from clinical sites, ensure it is documented and stored securely until disposal.[5]
-
Container Labeling: Label the waste container with "Hazardous Waste," the name of the chemical ("this compound"), and the date accumulation started.
-
Secure Storage: Store the sealed waste container in a designated, secure, and well-ventilated area, away from incompatible materials. Access should be restricted to authorized personnel.
-
Arrange for Pickup: Contact your institution's EHS department to schedule a pickup for the hazardous waste. Do not attempt to transport the waste off-site yourself.
-
Final Disposal Method: The standard and required method for the disposal of hazardous pharmaceutical waste is incineration at a facility permitted by the Resource Conservation and Recovery Act (RCRA).[2][3][6] This method ensures the complete destruction of the active pharmaceutical ingredient. Flushing or disposal in regular trash is strictly prohibited.[2][7]
-
Documentation: Maintain meticulous records of all disposed this compound, including quantities and dates of disposal. A certificate of destruction should be obtained from the licensed waste vendor and kept on file, as this may be required by the study sponsor.[3][4]
Data Presentation
As no specific quantitative data regarding disposal (e.g., concentration limits for non-hazardous classification) for this compound was found, a quantitative data table is not applicable. The guiding principle is to treat all quantities of this compound waste as hazardous.
| Parameter | Guideline | Citation |
| Disposal Method | Incineration at an RCRA-permitted facility | [2][3][6] |
| On-site Storage | Secure, designated, and restricted area | [5] |
| Waste Container | Leak-proof, puncture-resistant, and clearly labeled | [3][4] |
| Documentation | Maintain disposal records and obtain a certificate of destruction | [3][4] |
Mandatory Visualization
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical Workflow for this compound Disposal.
References
- 1. sdmedwaste.com [sdmedwaste.com]
- 2. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 3. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
- 4. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 5. ashp.org [ashp.org]
- 6. danielshealth.com [danielshealth.com]
- 7. dtsc.ca.gov [dtsc.ca.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
